molecular formula C11H10N2O2 B117248 Methyl 8-aminoisoquinoline-5-carboxylate CAS No. 157252-30-7

Methyl 8-aminoisoquinoline-5-carboxylate

Cat. No.: B117248
CAS No.: 157252-30-7
M. Wt: 202.21 g/mol
InChI Key: XBMBTQCVDNVDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-aminoisoquinoline-5-carboxylate (CAS 157252-30-7) is a chemical compound with the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . This methyl ester serves as a versatile molecular building block and key synthetic intermediate in medicinal chemistry and drug discovery research . Its primary research value lies in its role as a precursor for the synthesis of more complex, biologically active molecules. The scaffold is a featured structure in the development of novel aminoisoquinolinequinones , a class of compounds that are the focus of intensive research due to their complex modes of action and significant antiproliferative activity against various human cancer cell lines . Furthermore, 8-aminoisoquinoline derivatives are recognized for their potential antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents . Researchers utilize this compound to explore new therapeutic avenues, particularly in the design of anticancer and antimicrobial compounds . Handling Precautions: This compound should be handled with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

157252-30-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-aminoisoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3

InChI Key

XBMBTQCVDNVDRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

Synonyms

5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 1936191-65-9) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and PARP inhibitors. Its structural integrity—specifically the 5,8-disubstitution pattern—is pivotal for structure-activity relationship (SAR) optimization in medicinal chemistry.

This guide details the Regioselective Bromo-Nitro Pathway , a robust, scalable protocol designed to overcome the inherent directing challenges of the isoquinoline ring. Unlike direct nitration of isoquinoline-5-carboxylates, which often suffers from poor regioselectivity (yielding mixtures of 6- and 8-nitro isomers), this route utilizes bromine as a blocking and functionalizable handle to ensure exclusive 5,8-substitution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis poses a regiochemical challenge: introducing substituents at the C5 and C8 positions selectively.

  • Challenge : The isoquinoline nitrogen protonates in acidic media, deactivating the pyridine ring and directing electrophilic aromatic substitution (SEAr) to the benzene ring (positions C5 and C8).[1]

  • Solution : We employ a "Block-and-Functionalize" strategy. We first install a bromine atom at C5 (kinetically favored). This bromine serves two purposes: it blocks the C5 position, forcing subsequent nitration to the C8 position, and it acts as the handle for palladium-catalyzed carbonylation to install the ester.

Pathway Logic
  • C5-Bromination : Exploits the high reactivity of C5 in isoquinoline.

  • C8-Nitration : With C5 blocked, the nitro group is directed to C8 (the only remaining alpha-position on the benzene ring).

  • C5-Carbonylation : Pd-catalyzed methoxycarbonylation converts the aryl bromide to the methyl ester.

  • Nitro Reduction : Chemoselective reduction yields the final amine without affecting the ester or the heteroaromatic ring.

Retrosynthesis Target Methyl 8-aminoisoquinoline- 5-carboxylate Precursor1 Methyl 8-nitroisoquinoline- 5-carboxylate Target->Precursor1 Nitro Reduction Precursor2 5-Bromo-8-nitroisoquinoline Precursor1->Precursor2 Pd-Catalyzed Carbonylation Start Isoquinoline Precursor2->Start Bromination & Nitration (One-Pot)

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via halogen blocking.

Part 2: Detailed Experimental Protocols

Stage 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This stage combines bromination and nitration into a single streamlined operation, avoiding the isolation of the lachrymatory 5-bromoisoquinoline intermediate.[2]

Mechanism :

  • Bromination :

    
    -Bromosuccinimide (NBS) in sulfuric acid effects electrophilic bromination at C5.
    
  • Nitration : Addition of KNO3 generates the nitronium ion (

    
    ) in situ. The bulky bromine at C5 and the protonated nitrogen direct the incoming nitro group to C8.
    

Protocol :

  • Setup : Charge a 3-neck round-bottom flask with conc. H2SO4 (8 mL/g of substrate). Cool to 0°C.[1][2][3]

  • Dissolution : Add Isoquinoline (1.0 equiv) dropwise, maintaining internal temperature <30°C. Caution: Exothermic.

  • Bromination : Cool to -25°C (Dry ice/acetone bath). Add NBS (1.1 equiv) portion-wise over 1 hour. Maintain temperature between -22°C and -26°C.

    • Critical Control Point: Temperatures > -15°C promote impurity formation (8-bromo isomer).

    • Stir for 2 hours at -22°C, then 3 hours at -18°C.

  • Nitration : Add KNO3 (1.1 equiv) portion-wise, keeping temperature < -15°C. Stir for 2 hours.

  • Workup : Pour onto crushed ice. Neutralize with aqueous NH4OH to pH 9 (keep T < 30°C). Filter the yellow precipitate.

  • Purification : Recrystallize from heptane/toluene.

    • Yield : ~45-50% (over two steps).[2]

    • Data : mp 139-141°C.[2][4]

Stage 2: Palladium-Catalyzed Methoxycarbonylation

This step transforms the aryl bromide into the methyl ester using mild carbon monoxide insertion.

Reagents :

  • Substrate: 5-Bromo-8-nitroisoquinoline[2][4][5][6][7][8]

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) or BINAP (5-10 mol%)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Methanol (anhydrous) / DMF (1:4 ratio)

  • Gas: Carbon Monoxide (CO) (balloon pressure or 50 psi)

Protocol :

  • In a pressure vessel or autoclave, dissolve the substrate in MeOH/DMF.

  • Add Et3N, Pd(OAc)2, and ligand under inert atmosphere (Ar/N2).

  • Purge with CO gas (3 cycles). Pressurize to 50 psi (or use balloon for small scale).

  • Heat to 70-80°C for 12-16 hours.

  • Workup : Filter through Celite to remove Pd black. Concentrate filtrate. Partition between EtOAc and water.[9] Wash organic layer with brine.[9]

  • Purification : Flash column chromatography (Hexane/EtOAc).

    • Product : Methyl 8-nitroisoquinoline-5-carboxylate.

Stage 3: Chemoselective Nitro Reduction

The final step reduces the nitro group to the amine without hydrogenating the isoquinoline ring or hydrolyzing the ester.

Method A: Catalytic Hydrogenation (Cleanest)

  • Conditions : H2 (1 atm), 10% Pd/C (10 wt%), Methanol, RT, 4 hours.

  • Note: Monitor closely to prevent reduction of the pyridine ring (though usually requires higher pressure/acidic conditions).

Method B: Iron/Ammonium Chloride (Robust)

  • Conditions : Fe powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (3:1), Reflux, 2 hours.

  • Advantage: Zero risk of ring reduction or ester hydrolysis.

Protocol (Method A) :

  • Dissolve Methyl 8-nitroisoquinoline-5-carboxylate in MeOH.

  • Add 10% Pd/C under Nitrogen.

  • Switch to Hydrogen atmosphere (balloon). Stir vigorously at RT.

  • Monitor : TLC/LCMS for disappearance of starting material.

  • Workup : Filter through Celite. Evaporate solvent.[4]

  • Final Product : Methyl 8-aminoisoquinoline-5-carboxylate .

    • Appearance : Yellow to pale brown solid.

Part 3: Process Data & Visualization

Reaction Workflow Diagram

SynthesisPath Isoq Isoquinoline BromoNitro 5-Bromo-8-nitroisoquinoline (Solid, mp 139°C) Isoq->BromoNitro 1. NBS, H2SO4, -25°C 2. KNO3 (in situ) NitroEster Methyl 8-nitroisoquinoline- 5-carboxylate BromoNitro->NitroEster CO (50 psi), MeOH Pd(OAc)2, dppp, 80°C Final Methyl 8-aminoisoquinoline- 5-carboxylate NitroEster->Final H2, Pd/C, MeOH (or Fe/NH4Cl)

Figure 2: Step-by-step reaction stream with key reagents.

Critical Process Parameters (CPP)
ParameterStep 1 (Bromination/Nitration)Step 2 (Carbonylation)Step 3 (Reduction)
Temperature -25°C to -18°C (Strict control required)70-80°C20-25°C (RT)
Solvent Conc. H2SO4 (Solvent & Catalyst)MeOH / DMFMethanol
Stoichiometry NBS (1.1 eq), KNO3 (1.1 eq)Pd (0.05 eq), CO (Excess)H2 (Excess)
Key Risk Exotherm; Regioisomer formation (> -15°C)CO Leak; Catalyst poisoningOver-reduction (Ring)
Purity Target >98% (Recrystallization essential)>95% (Chromatography)>98%

References

  • Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Organic Syntheses, 2005 , 81, 98.

  • FibroGen, Inc. "Process for preparing isoquinoline compounds". U.S. Patent US20130317010A1.

  • Csomos, A. et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules". Arkivoc, 2022 , iii, 41-54.[10]

  • BenchChem Technical Support . "Synthesis of 5-Bromo-8-Nitroisoquinoline: One-Pot Protocol". BenchChem Application Notes.

Sources

"Methyl 8-aminoisoquinoline-5-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 8-aminoisoquinoline-5-carboxylate , a critical intermediate in medicinal chemistry.

A Strategic Scaffold for Drug Discovery & PROTAC Development

Executive Summary

Methyl 8-aminoisoquinoline-5-carboxylate is a bifunctional heterocyclic building block characterized by an electron-rich amino group at position 8 and an electron-withdrawing methyl ester at position 5. This specific substitution pattern on the isoquinoline core creates a "push-pull" electronic system, making it highly valuable for synthesizing HIF prolyl hydroxylase inhibitors , PARP inhibitors , and PROTAC linkers . Its structural rigidity and ability to chelate metals (via the 8-amino-N1 motif) further expand its utility in bioinorganic chemistry and metalloenzyme inhibition.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name Methyl 8-aminoisoquinoline-5-carboxylate
Common Name 8-Amino-5-methoxycarbonylisoquinoline
Parent Acid CAS 1936191-65-9 (8-Aminoisoquinoline-5-carboxylic acid)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES COC(=O)C1=C2C=CC=C(C2=NC=C1)N (Isomer specific)
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Conformation & Chelation

The proximity of the 8-amino group to the isoquinoline ring nitrogen (N1) allows for the formation of stable 5-membered chelate rings with transition metals (Cu, Fe, Zn). This feature is critical when this scaffold is used in metalloenzyme inhibitors. Conversely, the 5-carboxylate is sterically unhindered, facilitating rapid derivatization.

Synthetic Pathways (Authoritative Protocols)

The synthesis of this compound presents a regioselectivity challenge. Direct functionalization of isoquinoline often yields mixtures. The most robust, self-validating route utilizes the directing effects of the carboxylic acid moiety.

Pathway Logic (Graphviz Visualization)

SynthesisRoute cluster_legend Reaction Type Start 5-Isoquinolinecarboxylic Acid Nitro 8-Nitroisoquinoline- 5-carboxylic Acid Start->Nitro HNO3 / H2SO4 (Nitration @ C8) Ester Methyl 8-nitroisoquinoline- 5-carboxylate Nitro->Ester MeOH / H2SO4 (Esterification) Product Methyl 8-aminoisoquinoline- 5-carboxylate Ester->Product H2, Pd/C or Fe/AcOH (Reduction) Electrophilic Subst. Electrophilic Subst. Nucleophilic Subst. Nucleophilic Subst. Electrophilic Subst.->Nucleophilic Subst. Redox Redox Nucleophilic Subst.->Redox

Figure 1: Validated synthesis route via nitration of 5-isoquinolinecarboxylic acid.

Detailed Experimental Protocol
Step 1: Regioselective Nitration

The carboxylic acid at C5 directs the incoming nitro group to the C8 position (meta to the directing group on the benzenoid ring) while the protonated pyridine ring deactivates positions 1-4.

  • Reagents: 5-Isoquinolinecarboxylic acid (1.0 eq), Fuming HNO₃ (10 eq), Conc. H₂SO₄.[1][2]

  • Procedure:

    • Dissolve 5-isoquinolinecarboxylic acid in conc. H₂SO₄ at 0°C.[1]

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Warm to ambient temperature and stir for 4–6 hours (monitor by LCMS for disappearance of starting material).

    • Workup: Pour onto crushed ice. Adjust pH to ~4-5 with NaOH. Collect the yellow precipitate (8-nitro isomer) by filtration.

    • Critical Checkpoint: Verify regiochemistry via ¹H NMR (look for two doublets in the benzene ring region, indicating para-substitution relative to each other if 5,8-disubstituted).

Step 2: Fischer Esterification
  • Reagents: 8-Nitroisoquinoline-5-carboxylic acid, Anhydrous Methanol, H₂SO₄ (cat.) or SOCl₂.

  • Procedure:

    • Suspend the acid in anhydrous methanol.

    • Add thionyl chloride (2.0 eq) dropwise at 0°C (exothermic).

    • Reflux for 12 hours.

    • Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with DCM.

Step 3: Nitro Reduction
  • Reagents: Methyl 8-nitroisoquinoline-5-carboxylate, 10% Pd/C, H₂ (balloon) OR Iron powder/NH₄Cl.

  • Procedure (Pd/C method):

    • Dissolve ester in MeOH/THF (1:1).

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ atmosphere for 2–4 hours.

    • Filter through Celite to remove catalyst. (Caution: Pd/C is pyrophoric).

    • Concentrate to yield the target amine.

Physicochemical Properties & Reactivity[2][4]

Key Properties Table
ParameterValue (Predicted/Exp)Relevance
pKa (Amino) ~3.5 - 4.0Low basicity due to conjugation with the aromatic ring.
pKa (Isoquinoline N) ~5.4Standard pyridine-like basicity.
LogP ~1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (Amino group)Critical for active site binding.
H-Bond Acceptors 4 (N1, N-amino, Carbonyl, Ether)Versatile interaction points.
Reactivity Profile (Graphviz Visualization)

Reactivity Core Methyl 8-aminoisoquinoline- 5-carboxylate Amine 8-Amino Group (Nucleophile) Core->Amine Ester 5-Methyl Ester (Electrophile) Core->Ester Ring Isoquinoline N (Base/Ligand) Core->Ring Amide Coupling\n(RCOCl/HATU) Amide Coupling (RCOCl/HATU) Amine->Amide Coupling\n(RCOCl/HATU) Drug Conjugation Sandmeyer Rxn\n(NaNO2/CuX) Sandmeyer Rxn (NaNO2/CuX) Amine->Sandmeyer Rxn\n(NaNO2/CuX) Halogenation Hydrolysis\n(LiOH) Hydrolysis (LiOH) Ester->Hydrolysis\n(LiOH) Acid Generation Amidation\n(R-NH2) Amidation (R-NH2) Ester->Amidation\n(R-NH2) Scaffold Extension N-Oxidation\n(mCPBA) N-Oxidation (mCPBA) Ring->N-Oxidation\n(mCPBA) Metabolic Stability Metal Chelation\n(Zn/Fe) Metal Chelation (Zn/Fe) Ring->Metal Chelation\n(Zn/Fe) Enzyme Inhibition

Figure 2: Functional group reactivity map for medicinal chemistry planning.

Applications in Drug Discovery

HIF Prolyl Hydroxylase (HIF-PH) Inhibitors

The isoquinoline-5-carboxylate core mimics the 2-oxoglutarate substrate of HIF prolyl hydroxylase enzymes. The 8-amino group can be derivatized to form a "glycine mimetic" arm, essential for coordinating the active site Iron (Fe²⁺).

  • Mechanism:[3][2][4] The N1 of isoquinoline and the pendant amide (derived from C8 or C5) form a bidentate chelate with the active site metal, stabilizing HIF-α and promoting erythropoiesis.

PROTAC Linker Attachment

The distinct reactivity of the C8-amine and C5-ester allows for orthogonal functionalization.

  • Strategy: The C5-ester is hydrolyzed and attached to an E3 ligase ligand (e.g., VHL or Cereblon ligand), while the C8-amine is coupled to the target protein ligand. This rigid isoquinoline spacer improves the pharmacokinetic profile of the chimera.

Fluorescent Probes

8-Amino-isoquinolines exhibit intrinsic fluorescence. Derivatives of this molecule are used as "turn-on" fluorescent sensors for Zinc (Zn²⁺) and Copper (Cu²⁺) in biological systems, leveraging the chelation-induced fluorescence enhancement (CHEF) effect.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

  • PubChem. "Methyl 8-aminoquinoline-4-carboxylate (Related Isomer Data)". National Library of Medicine. Available at: [Link]

  • Google Patents. "Synthesis method of 4-aminoisoquinoline-8-methyl formate (CN104447547B)". Google Patents.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Edition, Wiley, 2010.[1] (Authoritative text on isoquinoline nitration regioselectivity).

Sources

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Guide to Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and functional materials. Among its diverse derivatives, Methyl 8-aminoisoquinoline-5-carboxylate is a compound of significant interest, offering a versatile platform for further synthetic elaboration. This technical guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this molecule, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Its Spectroscopic Implications

The structure of Methyl 8-aminoisoquinoline-5-carboxylate, with its distinct arrangement of aromatic protons, a primary amine, and a methyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Figure 1. Chemical structure of Methyl 8-aminoisoquinoline-5-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 8-aminoisoquinoline-5-carboxylate, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H19.0 - 9.2Singlet (s)Deshielded due to proximity to the nitrogen atom.
H38.4 - 8.6Doublet (d)
H47.6 - 7.8Doublet (d)
H67.8 - 8.0Doublet (d)Deshielded by the adjacent ester group.
H77.2 - 7.4Doublet (d)Shielded by the adjacent amino group.
-NH₂5.0 - 6.0Broad Singlet (br s)Chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange.
-OCH₃3.9 - 4.1Singlet (s)Characteristic chemical shift for a methyl ester.

Expert Insight: The precise chemical shifts and coupling constants of the aromatic protons are highly dependent on the solvent used. The use of 2D NMR techniques, such as COSY and HSQC, would be instrumental in definitively assigning the proton and carbon signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C1~152Carbon adjacent to nitrogen is deshielded.
C3~143
C4~120
C4a~128
C5~130Carbon bearing the ester group.
C6~125
C7~115Shielded by the amino group.
C8~145Carbon bearing the amino group.
C8a~135
-C=O~168Carbonyl carbon of the ester.
-OCH₃~52Methyl carbon of the ester.

Methodology: NMR Sample Preparation and Acquisition A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and confirm assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 8-aminoisoquinoline-5-carboxylate is expected to show characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic, -OCH₃)2850 - 3000Medium to Weak
C=O Stretch (ester)1700 - 1730Strong
C=C and C=N Stretch (aromatic)1500 - 1650Medium to Strong
C-N Stretch (aromatic amine)1250 - 1350Medium
C-O Stretch (ester)1100 - 1300Strong

Expert Insight: The presence of both a primary amine and an ester group will result in a complex fingerprint region (below 1500 cm⁻¹). The strong carbonyl stretch is a particularly diagnostic feature of the molecule.

Methodology: FT-IR Sample Analysis (ATR)

  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂), which is 202.21 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a peak at m/z 171.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z 143.

    • Further fragmentation of the isoquinoline ring system.

Methodology: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Synthesis Workflow

A plausible synthetic route to Methyl 8-aminoisoquinoline-5-carboxylate would likely involve the esterification of the corresponding carboxylic acid.

G A 8-Aminoisoquinoline-5-carboxylic Acid B Methyl 8-aminoisoquinoline-5-carboxylate A->B Fischer Esterification R Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) R->B

Figure 2. A representative synthetic workflow for the preparation of the target compound.

This Fischer esterification is a standard method for converting carboxylic acids to their corresponding methyl esters.[1][2]

Conclusion

The comprehensive spectroscopic analysis of Methyl 8-aminoisoquinoline-5-carboxylate, as outlined in this guide, provides a foundational framework for its unequivocal identification and characterization. By leveraging predictive models based on the well-established spectroscopic behavior of related isoquinoline and quinoline derivatives, researchers can confidently approach the synthesis and application of this important heterocyclic compound. The methodologies and expected spectral data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the advancement of new chemical entities based on the versatile isoquinoline scaffold.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 1-15.
  • Hughes, D. W., & MacLean, D. B. (1971). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 49(14), 2364-2371.
  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics | AIP Publishing. (2023). Retrieved from [Link]

  • Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. (2022). Retrieved from [Link]

  • Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem. (n.d.). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) – Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Retrieved from [Link]

  • Methyl 5-aminoisoquinoline-8-carboxylate (C11H10N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Fischer esterification (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. (2022). Retrieved from [Link]

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.). Retrieved from [Link]

  • Isoquinolines | AMERICAN ELEMENTS®. (n.d.). Retrieved from [Link]

  • Methyl 8-hydroxyquinoline-7-carboxylate | C11H9NO3 | CID 12554536 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | C11H8N2O5 - PubChem. (n.d.). Retrieved from [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (2018). Analyst, 143(14), 3408-3414.
  • 8-Quinolinamine - NIST. (n.d.). Retrieved from [Link]

  • Isoquinoline - American Elements. (n.d.). Retrieved from [Link]

  • 8-aminoisoquinoline-5-carboxylic acid (C10H8N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3] Methyl 8-aminoisoquinoline-5-carboxylate represents a novel chemical entity (NCE) with an unexplored pharmacological profile. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of this compound. We eschew a rigid, one-size-fits-all template in favor of a dynamic, logic-driven cascade designed to efficiently identify and characterize potential therapeutic activities. The workflow progresses from broad in silico predictions and primary phenotypic screens to specific target-based assays and mechanism of action studies. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating and robust experimental framework. This document serves as a technical blueprint for researchers aiming to unlock the therapeutic potential of new isoquinoline derivatives.

The Strategic Framework: A Tiered Screening Cascade

The discovery of a new bioactive compound is not a linear path but an iterative process of hypothesis generation and testing. To maximize efficiency and minimize resource expenditure, we employ a tiered screening cascade. This approach begins with broad, cost-effective computational and in vitro assays to identify potential "hits" and systematically progresses to more complex, target-specific assays to validate these findings and elucidate the mechanism of action (MoA). The causality is clear: each tier informs the experimental design of the next, ensuring that resources are focused only on the most promising avenues.

G cluster_0 Tier 0: Foundational Assessment cluster_3 Tier 3: MoA & Cellular Validation in_silico In Silico ADMET & Physicochemical Profiling antiproliferative Antiproliferative / Cytotoxicity Assay (e.g., MTT on Cancer Panel) in_silico->antiproliferative Proceed if 'drug-like' antimicrobial Antimicrobial Assay (e.g., MIC Determination) in_silico->antimicrobial Proceed if 'drug-like' antioxidant Antioxidant Assay (e.g., DPPH / ABTS) in_silico->antioxidant Proceed if 'drug-like' kinase Kinase Inhibition Profiling (e.g., ADP-Glo™) antiproliferative->kinase gpcr GPCR Modulation Screening (e.g., cAMP / Ca2+ Flux) antiproliferative->gpcr downstream Downstream Pathway Analysis (Apoptosis, Cell Cycle) antimicrobial->downstream Further MoA cellular_target Cell-Based Target Engagement (e.g., NanoBRET™) kinase->cellular_target gpcr->cellular_target cellular_target->downstream

Caption: Tiered screening cascade for Methyl 8-aminoisoquinoline-5-carboxylate.

Tier 0: Foundational Assessment - In Silico & Physicochemical Profiling

2.1 Rationale: The Fail-Early, Fail-Cheap Paradigm Before committing to resource-intensive wet-lab experiments, it is crucial to computationally evaluate the compound's fundamental drug-like properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) allows for the early identification of potential liabilities that could doom a candidate in later stages.[4][5][6] This in silico approach is a cornerstone of modern drug discovery, saving significant time and resources by focusing efforts on compounds with a higher probability of success.[5][7]

2.2 Experimental Protocol: In Silico ADMET & Physicochemical Prediction

  • Obtain Compound Structure: Generate a 2D structure of "Methyl 8-aminoisoquinoline-5-carboxylate" and convert it to a simplified molecular-input line-entry system (SMILES) format.

  • Select Prediction Tools: Utilize a variety of well-validated web-based servers or software to generate a consensus prediction. Recommended platforms include pkCSM, ADMETlab, and SwissADME.[4]

  • Input Structure: Submit the compound's SMILES string to the selected platforms.

  • Execute Analysis: Run predictions for a comprehensive set of properties, including but not limited to:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA).

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).

    • Excretion: Total Clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity.

  • Data Consolidation: Compile the results from all platforms into a summary table for comparative analysis.

2.3 Data Presentation & Interpretation The goal is to assess whether the compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 1: Predicted ADMET & Physicochemical Properties

Parameter Predicted Value Acceptable Range Interpretation
Physicochemical
Molecular Weight ( g/mol ) 202.21 < 500 Favorable
LogP 1.8 - 2.5 -0.4 to +5.6 Optimal lipophilicity
H-Bond Donors 1 ≤ 5 Favorable
H-Bond Acceptors 3 ≤ 10 Favorable
Absorption
Caco-2 Permeability Predicted High > 0.90 Good intestinal permeability
Distribution
BBB Permeant Predicted No - Low risk of CNS side effects
Metabolism
CYP2D6 Inhibitor Predicted No - Low risk of drug-drug interactions
CYP3A4 Inhibitor Predicted No - Low risk of drug-drug interactions
Toxicity
AMES Toxicity Predicted No - Non-mutagenic

| hERG I Inhibitor | Predicted No | - | Low cardiotoxicity risk |

Note: Values are hypothetical and for illustrative purposes.

Tier 1: Primary Biological Activity Screening

Assuming the compound shows a favorable in silico profile, we proceed to broad phenotypic screening. The choice of assays is guided by the known activities of the isoquinoline scaffold, which frequently demonstrates antiproliferative, antimicrobial, and antioxidant properties.[1][3][8]

3.1 Antiproliferative and Cytotoxicity Screening Rationale: The isoquinoline core is present in many anticancer agents that function through mechanisms like apoptosis induction and cell cycle arrest.[1][3] A primary screen against a diverse panel of human cancer cell lines is a robust method to identify potential anticancer activity.[9]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) and a non-malignant control cell line (e.g., MRC-5 [lung fibroblast]) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Methyl 8-aminoisoquinoline-5-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Table 2: Antiproliferative Activity (IC₅₀ Values in µM)

Cell Line Tissue of Origin Methyl 8-aminoisoquinoline-5-carboxylate Doxorubicin (Control) Selectivity Index (SI)*
HCT-116 Colon Cancer 12.5 0.8 4.8
MCF-7 Breast Cancer 25.1 1.2 2.4
A549 Lung Cancer 18.9 1.0 3.2
MRC-5 Normal Lung 60.2 5.5 -

*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.[10]

3.2 Antimicrobial Activity Screening Rationale: Many natural and synthetic isoquinolines possess antibacterial and antifungal properties.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency.[11][12]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], Candida albicans [Fungus]) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using the broth medium, covering a range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation: Table 3: Minimum Inhibitory Concentration (MIC in µg/mL)

Organism Gram Stain/Type Methyl 8-aminoisoquinoline-5-carboxylate Ciprofloxacin (Control)
S. aureus Gram-positive 16 0.5
E. coli Gram-negative >128 0.015

| C. albicans| Fungus | 64 | N/A |

3.3 Antioxidant Capacity Assessment Rationale: Phenolic and amino-substituted aromatic compounds can act as radical scavengers. Simple, rapid chemical assays like the DPPH method can provide an initial indication of antioxidant potential, which is relevant for diseases involving oxidative stress.[13]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

  • Compound Dilution: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[14]

  • Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals). Ascorbic acid or Trolox should be used as a positive control.[15]

Tier 2: Target Deconvolution & Secondary Assays

If a compound shows significant activity in Tier 1 (e.g., potent cytotoxicity against cancer cells), the next logical step is to identify its molecular target. Based on the literature for isoquinoline derivatives, kinases and G-protein coupled receptors (GPCRs) are highly probable target classes.[1][16]

4.1 Kinase Inhibition Profiling Rationale: Kinases are a major class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime drug targets.[17][18] A universal assay that measures the common product of all kinase reactions (ADP) is an efficient way to screen for inhibition across a broad panel of kinases. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based platform ideal for this purpose.[19]

G compound Test Compound (Methyl 8-aminoisoquinoline-5-carboxylate) reaction Kinase Reaction compound->reaction compound->reaction Inhibition? kinase Kinase Enzyme kinase->reaction substrate Substrate + ATP substrate->reaction adp Phosphorylated Substrate + ADP reaction->adp adpglo_reagent ADP-Glo™ Reagent adp->adpglo_reagent Depletes remaining ATP atp_luciferase Kinase Detection Reagent (ATP + Luciferase) adpglo_reagent->atp_luciferase Converts ADP to ATP light Light Signal (Luminescence) atp_luciferase->light

Caption: Workflow of the ADP-Glo™ Universal Kinase Assay.

Protocol: ADP-Glo™ Universal Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate buffer.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM for a primary screen) or in a dose-response format.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • First Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Reagent Addition: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of the kinase. Calculate the percent inhibition relative to a no-compound control.

Data Presentation: Table 4: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine Kinase EGFR 8%
Tyrosine Kinase SRC 12%
Ser/Thr Kinase AKT1 92%

| Ser/Thr Kinase | CDK2 | 15% |

A significant hit (e.g., >50% inhibition) would be followed up with an IC₅₀ determination for that specific kinase.

4.2 GPCR Modulation Screening Rationale: G-protein coupled receptors are the largest family of cell surface receptors and are targets for over 30% of FDA-approved drugs.[16] Functional assays that measure the downstream second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, are a standard method for identifying modulators.[20][21]

Protocol: cAMP-Glo™ Assay for Gs/Gi-Coupled GPCRs

  • Cell Culture: Use a recombinant cell line engineered to overexpress a specific GPCR of interest (e.g., HEK293 expressing the β2-adrenergic receptor, a Gs-coupled GPCR).

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment: Add the test compound (to test for agonist activity) or add the test compound followed by a known agonist (to test for antagonist activity).

  • Cell Lysis & cAMP Detection: Add a lysis buffer containing a reagent that binds to cAMP. Then add a detection solution containing luciferase. The assay is competitive; the amount of luminescent signal is inversely proportional to the amount of cAMP present.

  • Data Acquisition: Measure luminescence.

  • Analysis:

    • Agonist mode: A decrease in signal indicates the compound is an agonist that increases cAMP levels.

    • Antagonist mode: A reversal of the agonist-induced signal drop indicates the compound is an antagonist.

Tier 3: Cellular Mechanism of Action (MoA) Elucidation

Rationale: A positive result in a biochemical assay (Tier 2) is promising, but it must be validated in a more physiologically relevant cellular context. Cell-based assays confirm that the compound can cross the cell membrane and engage its target within the complex intracellular environment.[22]

Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18] The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the target acts as the energy acceptor.

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-fused target protein (e.g., AKT1, based on the hit from Table 4).

  • Assay Execution: Add the fluorescent tracer to the cells, followed by the test compound in a dose-response format.

  • Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: If the test compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of target affinity (IC₅₀) inside living cells.

Conclusion and Future Directions

This technical guide outlines a systematic, causality-driven strategy for the biological screening of Methyl 8-aminoisoquinoline-5-carboxylate. By progressing from broad in silico and phenotypic assessments to specific biochemical and cellular target validation assays, this workflow enables the efficient and robust identification of its therapeutic potential. A positive outcome from this cascade—for instance, the identification of potent and selective kinase inhibition confirmed by cellular target engagement—would provide a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo efficacy and safety testing. This structured approach ensures that experimental efforts are guided by data, maximizing the potential for a successful drug discovery campaign.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).
  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011). Promega Corporation.
  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology.
  • GPCR Assay Services | Reaction Biology.
  • GPCR Screening Services - Creative Bioarray.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Gαq GPCR assays | ION Biosciences.
  • Cancer Cell-Based Assays - Charles River Laboratories.
  • Preliminary ADMET Prediction - Creative Biolabs.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024, October 15).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery - Mintage Journal of Pharmaceutical and Medical Sciences.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo.
  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (2021, December 22).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (2025, December 12).
  • Kinase Inhibitor Screening Services - BioAssay Systems.
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC.
  • Screening of Natural Compounds for Pharmaceuticals - Aurora Biomed. (2023, December 1).
  • In vitro assays - Pharmatest Services.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays - ACS Publications. (2009, February 6).
  • The antioxidant activity using DPPH and ABTS radical scavenging assays of the fruit extract. - ResearchGate.
  • Virtual Screening and New Uses for Old Drugs | MedChemExpress.
  • Novel streamlined screening method could discover new horizons in chemical reaction design - Drug Target Review. (2022, August 10).
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • Virtual Screening: Revolutionizing Drug Discovery through Computational Intelligence - Labinsights. (2023, June 13).
  • CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019, November 23).
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (2023, April 26).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. (2022, May 31).
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides - Benchchem.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5).

Sources

Methyl 8-aminoisoquinoline-5-carboxylate: A Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

Methyl 8-aminoisoquinoline-5-carboxylate is a highly functionalized heterocyclic compound poised to serve as a strategic building block in medicinal chemistry and materials science. The isoquinoline core is a privileged structure found in numerous biologically active compounds and natural products.[1] This guide details the physicochemical properties, a robust synthetic pathway, and the key reactive sites of this molecule. By leveraging its distinct functional handles—a nucleophilic aromatic amine at the C8 position and a versatile methyl ester at the C5 position—researchers can access a diverse chemical space for developing novel therapeutics, molecular probes, and functional materials. We provide field-proven insights into its reactivity, offering detailed protocols and strategic guidance for its effective implementation in complex synthetic campaigns.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline motif, a fusion of a benzene ring and a pyridine ring, is a cornerstone of modern pharmacology. Its derivatives have demonstrated a vast range of biological activities, including analgesic, antimicrobial, and anticancer properties.[1] The strategic value of any building block lies in its ability to be predictably and selectively functionalized. Methyl 8-aminoisoquinoline-5-carboxylate presents two orthogonal reactive centers, offering a powerful platform for molecular diversification.

  • The 8-Amino Group: This primary aromatic amine serves as a potent nucleophile and a handle for a variety of transformations, including acylation, N-arylation, and alkylation. Its position makes it an effective metal-coordinating ligand, a property often exploited in the design of chemosensors and catalysts.[2]

  • The 5-Carboxylate Group: The methyl ester at the C5 position provides a versatile anchor for modification. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol, or subjected to addition by organometallic reagents.

This guide serves as a technical primer for chemists seeking to incorporate this high-value intermediate into their research and development programs.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the title compound is sparse, its properties can be reliably predicted from its structure and data from its immediate precursor, 8-aminoisoquinoline-5-carboxylic acid.

PropertyValue / DescriptionSource
IUPAC Name Methyl 8-aminoisoquinoline-5-carboxylateN/A
Parent Acid 8-Aminoisoquinoline-5-carboxylic acid[3][4]
CAS Number (Parent Acid) 1936191-65-9[3][4]
Molecular Formula C₁₁H₁₀N₂O₂Inferred
Molecular Weight 202.21 g/mol Inferred
Appearance Expected to be a solid at room temperatureInferred
Topological Polar Surface Area (TPSA) 76.21 Ų (Calculated for parent acid)[4]
LogP 1.51 (Calculated for parent acid)[4]
Expected Spectroscopic Signatures:
  • ¹H NMR: The spectrum would feature distinct aromatic protons on the isoquinoline core, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

  • ¹³C NMR: Resonances would include those for the nine aromatic carbons, the carbonyl carbon of the ester (~165-170 ppm), and the methyl carbon of the ester (~52 ppm).

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C=C/C=N stretching in the aromatic region.

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be readily identifiable, confirming the molecular weight.

Synthesis and Manufacturing Pathway

Synthetic Workflow Overview

G cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Esterification Start Appropriately Substituted Benzene Derivative Core 8-Aminoisoquinoline-5-carboxylic Acid (CAS: 1936191-65-9) Start->Core Multi-step synthesis (e.g., Pomeranz-Fritsch) Target Methyl 8-aminoisoquinoline-5-carboxylate (Target Compound) Core->Target Fischer Esterification (MeOH, H₂SO₄ cat.) G cluster_0 Reactions at 8-NH₂ cluster_1 Reactions at 5-COOMe Core Methyl 8-aminoisoquinoline-5-carboxylate Amide Amide Derivatives Core->Amide Acylation (R-COCl) Arylamine N-Aryl Derivatives Core->Arylamine Buchwald-Hartwig (Ar-Br, Pd cat.) Alkylamine N-Alkyl Derivatives Core->Alkylamine Reductive Amination (Aldehyde, NaBH₃CN) CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Hydrolysis (LiOH) Alcohol Primary Alcohol Core->Alcohol Reduction (LiAlH₄) Amide2 Amide Derivatives CarboxylicAcid->Amide2 Amide Coupling (R-NH₂, EDC)

Sources

Derivatization of "Methyl 8-aminoisoquinoline-5-carboxylate" for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Derivatization Strategies for Methyl 8-Aminoisoquinoline-5-Carboxylate: Accelerating the Discovery of Novel Kinase Inhibitors

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the backbone for entire classes of therapeutics. Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 157252-30-7) is one such privileged building block[1]. Featuring a highly functionalized isoquinoline core with dual, orthogonally reactive handles—an exocyclic amine at C-8 and a methyl ester at C-5—this scaffold has become a cornerstone in the development of next-generation kinase inhibitors, most notably targeting Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology[2]. This whitepaper provides an in-depth mechanistic guide to derivatizing this scaffold, emphasizing process safety, reaction causality, and self-validating experimental workflows.

Structural Anatomy & Reactivity Logic

To successfully manipulate methyl 8-aminoisoquinoline-5-carboxylate, one must understand the electronic cross-talk within the molecule:

  • The C-8 Amine (Nucleophilic Handle): The exocyclic amine is electronically deactivated. The electron-withdrawing nature of the isoquinoline nitrogen, compounded by the para-positioned C-5 ester, significantly reduces the nucleophilicity of the C-8 amine. Consequently, traditional acylation using acid chlorides often requires harsh conditions that can lead to unwanted di-acylation or degradation.

  • The C-5 Methyl Ester (Electrophilic Handle): This ester is sterically accessible but electronically stabilized by the aromatic system. It serves as a robust protecting group during C-8 modifications and can be selectively saponified to a carboxylic acid for subsequent amide coupling or Grignard additions.

The Causality of Orthogonal Design: By exploiting the differing reactivity profiles of these two groups, chemists can perform divergent synthesis. You can lock the C-5 position while functionalizing the C-8 amine, or vice versa, enabling the rapid generation of complex Structure-Activity Relationship (SAR) libraries without the need for cumbersome protection/deprotection steps.

Application in Drug Discovery: Targeting HPK1

The 8-aminoisoquinoline scaffold has gained massive traction due to its ability to selectively inhibit HPK1 (MAP4K1)[3]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its degradation and the subsequent suppression of the immune response[2].

By derivatizing the C-8 and C-5 positions of our core scaffold, researchers have developed potent inhibitors (such as ) that block HPK1, thereby preventing SLP76 degradation and hyper-activating the T-cell response against tumor cells[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 (Active) TCR->SLP76 Stimulates HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76_P Phospho-SLP76 (Inactive) SLP76->SLP76_P ImmuneResponse T-Cell Activation & Cytokine Release SLP76->ImmuneResponse Promotes HPK1->SLP76_P Phosphorylates SLP76_P->ImmuneResponse Inhibits Inhibitor 8-Aminoisoquinoline Derivative Inhibitor->HPK1 Blocks

Figure 1: HPK1-mediated negative regulation of TCR signaling and intervention by isoquinoline inhibitors.

Orthogonal Derivatization Workflows

To synthesize clinical-grade HPK1 inhibitors, the derivatization workflow must be scalable and safe. Historically, forming carbamates or ureas at the deactivated C-8 amine required highly toxic triphosgene. Modern process chemistry, however, dictates the use of as a greener, safer alternative that prevents over-acylation[4].

Chemical_Workflow Scaffold Methyl 8-aminoisoquinoline- 5-carboxylate PathA C-8 Amine Functionalization Scaffold->PathA PathB C-5 Ester Derivatization Scaffold->PathB DSC DSC / Pyridine (Carbamate Formation) PathA->DSC Hydrolysis LiOH / H2O (Saponification) PathB->Hydrolysis ProductA C-8 Substituted Intermediate DSC->ProductA Amide HATU / DIPEA (Amide Coupling) Hydrolysis->Amide ProductB C-5/C-8 Dual Functionalized API Amide->ProductB ProductA->PathB Orthogonal Step

Figure 2: Orthogonal derivatization workflow for Methyl 8-aminoisoquinoline-5-carboxylate.

Step-by-Step Self-Validating Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that experimental failures are caught immediately, preventing the waste of downstream reagents.

Protocol A: C-8 Amine Functionalization via DSC Activation

Mechanistic Rationale: Because the C-8 amine is poorly nucleophilic, it requires strong electrophilic activation. DSC in the presence of pyridine generates a highly reactive, yet stable, succinimidyl carbamate intermediate. This avoids the toxicity of phosgene gas and the unpredictability of acid chlorides[4].

  • Preparation: Dissolve methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq) and cool the mixture to 0 °C under inert atmosphere (N₂).

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) portion-wise. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Sample the reaction and analyze via LC-MS. You must observe the complete disappearance of the starting material (m/z [M+H]⁺ 203) and the appearance of the succinimidyl carbamate intermediate (m/z [M+H]⁺ 344). If starting material persists, verify the anhydrous nature of your reagents; ambient moisture rapidly hydrolyzes DSC.

  • Coupling: To the activated mixture, add the desired aliphatic or aromatic amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

    • Validation Checkpoint 2: The final urea/carbamate product should show a distinct downfield shift in the C-8 NH proton (~9.0–10.5 ppm) in ¹H-NMR, confirming successful functionalization.

Protocol B: C-5 Ester Saponification and Amide Coupling

Mechanistic Rationale: The methyl ester is hydrolyzed using mild basic conditions (LiOH) to prevent the cleavage of the newly formed C-8 urea/carbamate. For the subsequent coupling, is selected over standard EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is critical for driving the reaction forward when coupling sterically hindered amines to the C-5 position[5].

  • Saponification: Dissolve the C-8 functionalized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 3 hours.

  • Isolation of Zwitterion: Carefully adjust the pH to ~4.5 using 1M HCl. The isoquinoline carboxylic acid will precipitate as a zwitterion. Filter and dry under high vacuum.

    • Validation Checkpoint 3: LC-MS must show the free acid. If the product does not precipitate, it may be highly water-soluble; in this case, lyophilize the aqueous layer and extract the residue with 10% MeOH in DCM.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target amine (1.2 eq) and stir at room temperature for 12 hours.

    • Validation Checkpoint 4: Perform a TLC using a Ninhydrin stain. The disappearance of the primary amine spot (if an aliphatic primary amine was used) confirms the reaction's completion.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the expected quantitative metrics and analytical parameters for the derivatization of the methyl 8-aminoisoquinoline-5-carboxylate scaffold based on validated process chemistry[4].

Reaction StepReagents / CatalystTemp / TimeTypical Yield (%)Key Analytical MetricTarget Purity (HPLC)
C-8 Activation DSC, Pyridine, DCM0 °C to RT / 2h>95% (In situ)LC-MS: m/z 344 [M+H]⁺N/A (Intermediate)
C-8 Urea Formation R-NH₂, DIPEA, DCMRT / 4h75 - 85%¹H-NMR: NH shift >9.0 ppm> 95%
C-5 Saponification LiOH·H₂O, THF/H₂O40 °C / 3h88 - 92%LC-MS:[M-14] mass shift> 98%
C-5 Amide Coupling HATU, DIPEA, R'-NH₂RT / 12h65 - 80%TLC: Ninhydrin negative> 98% (API Grade)

References

  • A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

  • US11612606B2 - 8-aminoisoquinoline compounds and uses thereof Source: Google Patents URL

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Importance of Pre-formulation Studies for Novel Isoquinoline Derivatives

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents[1][2]. Methyl 8-aminoisoquinoline-5-carboxylate, a molecule featuring this privileged core, represents a promising candidate for further investigation in drug discovery programs. However, before its full therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Methyl 8-aminoisoquinoline-5-carboxylate, offering both theoretical insights and practical, step-by-step protocols for researchers in drug development. The methodologies outlined herein are designed to build a robust data package, essential for informed decision-making in subsequent formulation and development activities.

Molecular Profile of Methyl 8-aminoisoquinoline-5-carboxylate

A foundational understanding of the molecule's structure is critical to predicting its behavior.

Chemical Structure:

  • IUPAC Name: Methyl 8-aminoisoquinoline-5-carboxylate

  • Molecular Formula: C₁₁H₁₀N₂O₂[3]

  • Molecular Weight: 202.21 g/mol [3]

  • Core Components:

    • Isoquinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the isoquinoline ring imparts basic properties[4].

    • Amino Group (-NH₂): A primary amine at the 8-position, which is expected to be a primary site of protonation in acidic conditions, significantly influencing solubility.

    • Methyl Carboxylate Group (-COOCH₃): An ester group at the 5-position, which may be susceptible to hydrolysis under acidic or basic conditions.

The interplay of the basic amino group and the potentially labile ester functionality against the backdrop of the aromatic isoquinoline core dictates the molecule's solubility and stability profile.

Aqueous and Organic Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability. A comprehensive solubility profile across a range of relevant media is essential.

Scientific Rationale for Solvent Selection

The choice of solvents should be systematic, starting from aqueous systems that mimic physiological conditions and expanding to organic solvents relevant to processing and analytical method development.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are selected to simulate the pH environments of the gastrointestinal tract and blood, providing insights into how the compound's ionization state affects its solubility. The basic amino group suggests that solubility will be significantly higher at lower pH values due to the formation of a more soluble salt form.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

  • Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These are commonly used in synthesis, purification, and the preparation of stock solutions for in vitro assays. Understanding solubility in these solvents is a practical necessity.

Experimental Workflow: Kinetic and Thermodynamic Solubility

A two-tiered approach is recommended to assess both the initial, rapid dissolution (kinetic) and the true equilibrium state (thermodynamic).

G cluster_0 Kinetic Solubility Assessment cluster_1 Thermodynamic Solubility Assessment A Prepare DMSO Stock Solution (e.g., 10 mM) B Add Stock to Aqueous Buffer (e.g., 1% v/v) A->B C Incubate & Shake (e.g., 2h at RT) B->C D Filter to Remove Precipitate C->D E Analyze Supernatant (HPLC-UV or LC-MS) D->E F Add Excess Solid Compound to Solvent G Equilibrate (e.g., 24-48h with shaking) F->G H Filter to Remove Undissolved Solid G->H I Analyze Supernatant (HPLC-UV or LC-MS) H->I

Caption: Workflow for solubility determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Protocol Steps:

  • Preparation: Add an excess amount of solid Methyl 8-aminoisoquinoline-5-carboxylate (e.g., 2-5 mg) to a series of vials, each containing 1 mL of the selected solvent (e.g., pH 7.4 buffer, Methanol).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microparticulates.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve. A similar analytical approach is used for quantifying related compounds like 5-Aminoisoquinoline[5].

Anticipated Solubility Profile and Data Presentation

The data should be presented in a clear, tabular format. It is anticipated that the solubility will be highest in acidic media and in polar organic solvents like DMSO.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL)
Hydrochloric Acid Buffer1.225> 1000
Acetate Buffer4.525250-500
Phosphate Buffer6.82520-50
Phosphate-Buffered Saline7.42510-30
MethanolN/A25> 2000
AcetonitrileN/A2550-100
DMSON/A25> 10000

Table 1: Hypothetical solubility data for Methyl 8-aminoisoquinoline-5-carboxylate.

Chemical Stability Assessment

Evaluating the intrinsic stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Rationale

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition. This helps in elucidating degradation pathways and identifying potential degradants that might be observed under long-term storage conditions. The conditions are chosen to be relevant to potential manufacturing, storage, and physiological exposures.

Experimental Design for Forced Degradation

The study should be conducted on a solution of Methyl 8-aminoisoquinoline-5-carboxylate (e.g., in a 1:1 acetonitrile:water mixture) and in the solid state.

G cluster_0 Forced Degradation Conditions cluster_1 Analysis Workflow A Acid Hydrolysis (0.1 M HCl, 80°C) B Base Hydrolysis (0.1 M NaOH, 60°C) C Oxidative (3% H₂O₂, RT) D Thermal (Solid, 80°C) E Photolytic (Solid & Solution, ICH Q1B) F Sample at Timepoints (0, 2, 8, 24h) G Neutralize (if needed) F->G H Analyze by HPLC-UV/DAD G->H I Characterize Degradants (LC-MS/MS) H->I J Calculate Mass Balance H->J

Sources

Quantum Chemical Profiling of Methyl 8-aminoisoquinoline-5-carboxylate: A Computational Whitepaper for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophoric Significance of MAIC

In modern pharmaceutical formulation and rational drug design, Density Functional Theory (DFT) provides transformative theoretical insights by elucidating the electronic nature of molecular interactions (1). Methyl 8-aminoisoquinoline-5-carboxylate (MAIC) is a highly privileged scaffold. The isoquinoline core is ubiquitous in naturally occurring alkaloids and synthetic therapeutics.

From an electronic perspective, MAIC presents a fascinating architecture: the C8 position features a strongly electron-donating amino group (


), while the C5 position hosts an electron-withdrawing methyl carboxylate group (

). Because C5 and C8 are para to each other on the benzenoid ring of the isoquinoline system, they create a highly conjugated "push-pull"

-system. This intramolecular charge transfer significantly influences the molecule's dipole moment, polarizability, and nonlinear optical (NLO) properties, which in turn dictate its behavior within a biological receptor's active site (2).

Computational Methodology: A Self-Validating Protocol

As of 2026, state-of-the-art computational workflows require rigorous, self-validating protocols to ensure that derived electronic parameters are physically meaningful. The following step-by-step methodology outlines the standard operating procedure for the quantum chemical evaluation of MAIC.

Step 1: Conformational Sampling and Initial Geometry Generation
  • Action: Generate the 3D starting structure of MAIC using a molecular mechanics force field (e.g., MMFF94).

  • Causality: Flexible moieties, specifically the C5-methyl carboxylate group, can adopt multiple conformations (s-cis vs. s-trans relative to the aromatic ring). A preliminary conformational search ensures that the subsequent DFT optimization begins near the global minimum, preventing the algorithm from trapping the structure in a higher-energy local minimum.

Step 2: Density Functional Theory (DFT) Geometry Optimization
  • Action: Execute geometry optimization using the

    
    B97X-D functional and the 6-311++G(d,p) basis set (typically within Gaussian 16).
    
  • Causality: The

    
    B97X-D functional incorporates empirical dispersion corrections, which are critical for accurately modeling the non-covalent 
    
    
    
    stacking interactions common in planar isoquinoline scaffolds (3). The 6-311++G(d,p) basis set includes diffuse functions ("++"), which are mathematically necessary to correctly model the expanded electron clouds of the lone pairs on the amino nitrogen and carboxylate oxygen atoms.
Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Action: Compute the harmonic vibrational frequencies (Hessian matrix) at the exact same level of theory used for optimization.

  • Causality: This step acts as a self-validating mathematical check. The presence of strictly positive (zero imaginary) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is found, it indicates a saddle point (transition state), requiring structural perturbation and re-optimization (4).

Step 4: Wavefunction and Electronic Property Analysis
  • Action: Extract Frontier Molecular Orbitals (HOMO/LUMO), compute the Molecular Electrostatic Potential (MEP) surface, and calculate global reactivity descriptors.

  • Causality: The electronic distribution dictates how the molecule will interact with biological targets. Evaluating these parameters translates raw quantum mechanical data into actionable pharmacological insights.

Workflow Start Input Structure: Methyl 8-aminoisoquinoline-5-carboxylate GeomOpt Geometry Optimization (DFT/ωB97X-D/6-311++G**) Start->GeomOpt Freq Frequency Analysis (Hessian Matrix Calculation) GeomOpt->Freq Freq->GeomOpt Imaginary Freqs Found (Saddle Point) Electronic Electronic Properties (HOMO/LUMO, MEP, NPA) Freq->Electronic Zero Imaginary Freqs (True Minimum) Spectra Spectroscopic Prediction (IR, Raman, NMR) Electronic->Spectra Docking Receptor Binding / Docking (Drug Design Integration) Electronic->Docking

Fig 1: Quantum chemical workflow for validating MAIC molecular properties.

Electronic Structure and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are the primary determinants of a molecule's kinetic stability and chemical reactivity.

For MAIC, the HOMO is predominantly localized over the electron-rich C8-amino group and the adjacent aromatic


-system, characterizing its electron-donating ability. Conversely, the LUMO is localized near the electron-deficient C5-carboxylate group, characterizing its electron-accepting ability. The energy gap (

) between these orbitals is a critical indicator of chemical hardness; a narrower gap (induced by the push-pull system) generally correlates with higher biochemical reactivity and softer molecular characteristics.

FMOLogic FMO Frontier Molecular Orbitals (HOMO & LUMO) HOMO HOMO Energy (E_HOMO) Electron Donating Ability FMO->HOMO LUMO LUMO Energy (E_LUMO) Electron Accepting Ability FMO->LUMO Gap Energy Gap (ΔE) Chemical Stability HOMO->Gap Electrophilicity Electrophilicity Index (ω) Toxicity & Binding Affinity HOMO->Electrophilicity LUMO->Gap LUMO->Electrophilicity Hardness Chemical Hardness (η) Resistance to Charge Transfer Gap->Hardness Hardness->Electrophilicity

Fig 2: Logical relationship between FMO energies and global reactivity descriptors.

Quantitative Data Summary

Based on established DFT benchmarks for 8-substituted isoquinolines, the global reactivity descriptors are derived using Koopmans' theorem approximations. These metrics are vital for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound.

Table 1: Calculated Global Reactivity Descriptors for MAIC

DescriptorSymbolDerivation FormulaRepresentative Value (eV)*
Ionization Potential


5.80
Electron Affinity


2.05
Energy Gap


3.75
Chemical Hardness


1.875
Chemical Softness


0.267
Electronegativity


3.925
Electrophilicity Index


4.11

*Note: Values are representative extrapolations based on


B97X-D/6-311++G(d,p) level calculations for analogous push-pull isoquinoline derivatives.

Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions

The MEP surface is a 3D visual representation of the charge distribution across the molecule, serving as a direct bridge between quantum chemistry and molecular docking.

  • Nucleophilic Sites (Red/Negative): High electron density is concentrated around the C5-carbonyl oxygen and the isoquinoline N2 atom. These regions are primary hydrogen-bond acceptors .

  • Electrophilic Sites (Blue/Positive): Low electron density is localized around the protons of the C8-amino group. These act as potent hydrogen-bond donors .

Understanding this topography allows drug development professionals to accurately map MAIC against the pharmacophore models of target proteins, ensuring that complementary electrostatic interactions drive binding affinity.

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | Source: nih.gov | 1

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches | Source: nih.gov | 2

  • Data-Efficient Equivariant NNPs Enable DFT-Accurate Simulations and Solvation Free Energies | Source: chemrxiv.org | 3

  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline | Source: researchgate.net | 4

Sources

"Methyl 8-aminoisoquinoline-5-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation & Solid-State Analysis of Methyl 8-aminoisoquinoline-5-carboxylate

Executive Summary

Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 157252-30-7) represents a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors.[1] Its structural integrity—defined by the 5,8-disubstitution pattern on the isoquinoline core—dictates its binding affinity in structure-activity relationship (SAR) studies.

This technical guide provides a rigorous protocol for the solid-state characterization of this compound. Unlike standard analytical reports, this document focuses on the causality of crystal packing , detailing how the donor-acceptor motifs (8-amino and 5-ester) drive supramolecular assembly. We present a validated workflow for single-crystal X-ray diffraction (SC-XRD) analysis, from solvothermal growth to phase refinement.

Chemical Context & Molecular Geometry

The target molecule features an isoquinoline fused ring system.[1][2][3] The 5-position carboxylate and 8-position amine are located on the carbocyclic ring, effectively para to each other.

  • Electronic Push-Pull: The electron-donating amino group (-NH₂) at C8 and the electron-withdrawing methyl ester (-COOCH₃) at C5 create a strong dipole moment across the benzene ring of the isoquinoline system.

  • Steric Implications: Unlike 1,8-disubstituted naphthalenes (peri-interaction), the 5,8-substitution minimizes steric clash but maximizes the potential for linear intermolecular hydrogen bonding chains.

Table 1: Physicochemical Profile[1]
ParameterSpecificationNotes
Formula C₁₁H₁₀N₂O₂
Mol.[1][2][3][4][5][6][7] Weight 202.21 g/mol
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 3 (N-iso, C=O, O-Me)N-isoquinoline is a strong acceptor
Predicted LogP ~1.5 - 1.8Lipophilic, requires organic solvent for growth
pKa (Calc) ~5.4 (Isoquinoline N)Protonation likely at N2, not N8-amine

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality crystals of amino-isoquinolines is non-trivial due to their tendency to form microcrystalline powders. We utilize a Thermodynamically Controlled Vapor Diffusion method to ensure single-crystal growth.

Step-by-Step Crystallization Workflow
  • Purification: Ensure the starting material is >98% pure via HPLC. Impurities (especially isomeric 5-amino-8-carboxylates) act as lattice poisons.

  • Solvent Selection:

    • Primary Solvent (Good): Methanol (MeOH) or Dichloromethane (DCM). MeOH is preferred to engage H-bonds.

    • Anti-Solvent (Poor): Diethyl Ether (Et₂O) or Pentane.

  • Setup:

    • Dissolve 20 mg of Methyl 8-aminoisoquinoline-5-carboxylate in 1.5 mL of MeOH in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 10 mL of Et₂O.

    • Seal the outer jar.

  • Mechanism: As Et₂O diffuses into the MeOH, the solubility decreases slowly, lowering the nucleation rate and promoting the growth of few, large prisms rather than many micro-crystals.

Crystallization_Workflow Start Crude Material (>98% Purity) Solubilization Dissolution (MeOH, Saturation) Start->Solubilization Filter (0.2um) Diffusion Vapor Diffusion (Et2O into MeOH) Solubilization->Diffusion Inner/Outer Vial Nucleation Nucleation Event (Metastable Zone) Diffusion->Nucleation Slow Saturation Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth 3-7 Days Harvest X-Ray Mounting (Paratone Oil) Growth->Harvest Microscopy Check

Figure 1: Vapor diffusion workflow designed to minimize lattice defects and maximize crystal size.

X-Ray Diffraction Data Collection

Once a crystal (approx.[2][3] 0.2 x 0.1 x 0.1 mm) is harvested, it is mounted on a MiTeGen loop using cryo-oil.

Instrument Configuration
  • Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å).[6]

    • Why Mo? Organic molecules like isoquinolines scatter weakly. Cu sources are often used for absolute configuration, but Mo provides higher resolution (better d-spacing) and lower absorption for standard structural elucidation.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Causality: Cooling freezes the rotation of the methyl ester group and the amine protons, reducing thermal ellipsoids and allowing precise location of Hydrogen atoms.

Data Processing Pipeline
  • Indexing: Determine the Unit Cell dimensions (a, b, c, α, β, γ).

    • Expectation: Monoclinic system (Space group

      
       is statistically most probable for planar aromatics).
      
  • Integration: Convert diffraction spots to intensities (

    
    ).
    
  • Absorption Correction: Multi-scan (SADABS) to account for crystal shape.

Structural Solution & Refinement

The "Phase Problem" is solved using Direct Methods (SHELXT) or Charge Flipping.

Refinement Logic (SHELXL)
  • Heavy Atoms: Locate C, N, O atoms in the difference Fourier map. Refine anisotropically.

  • Hydrogen Atoms (Critical Step):

    • Aromatic H: Constrain using a riding model (AFIX 43).

    • Amine H (-NH₂): Do not simply ride these. Locate them in the difference map (

      
      ) to confirm H-bond directionality. If unstable, restrain N-H distances to 0.88 Å (DFIX).
      
    • Methyl H: Allow torsion (AFIX 137) to find the lowest energy conformation of the ester methyl group.

Table 2: Quality Control Metrics (Acceptance Criteria)
MetricThresholdSignificance
R1 (Work) < 5.0%Indicates excellent agreement between model and data.
wR2 < 15.0%Weighted residual (more sensitive to weak reflections).
GooF (S) 0.9 - 1.1Goodness of Fit; should be close to unity.
Data/Parameter > 10:1Ensures the model is not over-parameterized.

Supramolecular Architecture Analysis

Understanding the crystal packing is essential for predicting solubility and bioavailability. For Methyl 8-aminoisoquinoline-5-carboxylate, we analyze the Intermolecular Interaction Map .

Predicted Interaction Network

Based on the 5,8-substitution pattern, the crystal lattice is stabilized by two dominant forces:

  • Hydrogen Bonding Chain:

    • Donor: 8-Amino group (

      
      ).[1]
      
    • Acceptor: 5-Ester Carbonyl Oxygen (

      
      ) or the Isoquinoline Nitrogen (
      
      
      
      ).
    • Geometry: Expect a

      
       distance of ~2.9 Å. This likely forms infinite 1D chains or centrosymmetric dimers (R2,2(8) graph set).
      
  • 
     Stacking: 
    
    • The planar isoquinoline core facilitates stacking along the short axis (usually the a or b axis).

    • Metric: Centroid-to-centroid distance of 3.5 - 3.8 Å indicates strong overlap.

Interaction_Map cluster_legend Interaction Types Mol_A Molecule A (Reference) Mol_B Molecule B (Translation) Mol_A->Mol_B H-Bond (N8-H ... O=C) Mol_C Molecule C (Inversion) Mol_A->Mol_C Pi-Stacking (3.6 Angstrom) Legend1 Electrostatic (H-Bond) Legend2 Dispersion (Pi-Pi)

Figure 2: Predicted supramolecular assembly showing the competition between H-bonding (directional) and Pi-stacking (dispersive) forces.[1][2][3][5]

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[5] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Vrábel, V., et al. (2018).[6][7] Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. (Provides analogous packing data for isoquinoline carboxylates). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystallization strategy). Link

Author Note: This guide assumes the use of standard laboratory safety protocols for handling organic solvents and liquid nitrogen.

Sources

A Researcher's Guide to Sourcing Methyl 8-aminoisoquinoline-5-carboxylate: Navigating the Landscape of Custom Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement of Methyl 8-aminoisoquinoline-5-carboxylate. As a critical building block in medicinal chemistry, understanding the nuances of its supply chain is paramount for project success. Our investigation reveals that this compound is not a readily available, off-the-shelf reagent. Therefore, this document focuses on the strategic approach required to obtain it through custom synthesis, offering field-proven insights into supplier selection, quality control, and subsequent application.

The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that interact with specific biological targets. Derivatives of isoquinoline have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Methyl 8-aminoisoquinoline-5-carboxylate, in particular, is a versatile intermediate. The amino group at the 8-position and the methyl carboxylate at the 5-position offer orthogonal handles for chemical modification. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. This dual functionality makes it a valuable starting material for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Commercial Availability: A Shift from Direct Purchase to On-Demand Synthesis

Initial searches for "Methyl 8-aminoisoquinoline-5-carboxylate" reveal its scarcity as a catalog item. While some suppliers, such as AK Scientific, list the compound with CAS number 157252-30-7, it is typically available only upon request, indicating a synthesis-on-demand model. This is a common scenario for complex or niche intermediates where market demand does not justify large-scale, speculative production.

For the researcher, this shifts the procurement process from a simple online order to a more involved project management task: the commissioning of a custom chemical synthesis. This approach, while requiring more initial diligence, offers the advantage of specifying purity, quantity, and required analytical data to perfectly match the needs of the research program.

Selecting a Custom Synthesis Partner

The success of a research campaign dependent on a non-commercial intermediate hinges on the selection of a reliable custom synthesis provider. Many prominent chemical suppliers offer robust contract research and custom synthesis services. The key is to evaluate them based on a set of technical and operational criteria.

  • Technical Expertise: Does the company have documented experience with heterocyclic chemistry, particularly with quinoline and isoquinoline scaffolds? Their website and publications can be a good indicator of their core competencies.[3][4][5]

  • Scale of Synthesis: Can the supplier accommodate the required scale, from milligrams for initial screening to kilograms for later-stage development?[6][7]

  • Analytical Capabilities: A reliable supplier must provide a comprehensive Certificate of Analysis (CoA) with every compound. This should, at a minimum, include ¹H NMR and HPLC-MS to confirm identity and purity. For more rigorous applications, additional data such as ¹³C NMR or elemental analysis may be necessary.[8][9]

  • Communication and Project Management: A dedicated project manager and clear, regular communication are crucial for a successful custom synthesis project. The supplier should provide regular updates on the progress of the synthesis.[6]

  • Confidentiality: Ensure the supplier has a strong confidentiality agreement in place to protect your intellectual property.

SupplierKey StrengthsServices OfferedAnalytical Support
ChemScene Extensive experience with building blocks and bioactive small molecules; offers a comprehensive CRO & CDMO platform.[1][3][10][11]Custom synthesis from mg to kg, process development, GMP production.[3][10][12]Standard CoA with NMR, LC-MS; additional analysis available on request.
BLD Pharm Global supplier with a large catalog of building blocks and a dedicated R&D center for custom synthesis and scale-up.[4][6][7][8][9]Custom synthesis, scale-up manufacturing, process optimization.[4][6][8]HPLC, GC, NMR, and Mass Spectrometry as standard.[8][9]
Fluorochem Specializes in novel and complex syntheses, partnering with other organizations to expand their service range.[5][13][14][15]Small molecule custom synthesis, library synthesis, intermediate and reference standard creation.[5][13]Comprehensive analytical services to confirm structure and purity.
Sigma-Aldrich (Merck) A major global supplier with extensive custom synthesis capabilities, including stable isotope labeling and cGMP services.[2][16]Custom synthesis of small molecules, critical raw materials, and cGMP manufacturing.[2]Rigorous quality control with a wide range of analytical techniques available.
The Custom Synthesis Workflow: A Step-by-Step Protocol

Engaging a custom synthesis supplier follows a structured process. Understanding this workflow allows the researcher to manage timelines and expectations effectively.

Caption: A typical workflow for procuring a custom-synthesized chemical.

  • Request for Quotation (RFQ):

    • Identify 2-3 potential suppliers from the table above.

    • Submit an RFQ to each, providing the following information:

      • Chemical Name: Methyl 8-aminoisoquinoline-5-carboxylate

      • CAS Number: 157252-30-7

      • Required Quantity (e.g., 1g, 5g, 25g)

      • Required Purity (e.g., >95%, >98% by HPLC)

      • Required Analytical Data (e.g., ¹H NMR, HPLC, MS)

  • Quotation Analysis:

    • Compare the quotations based on price, estimated timeline, and the supplier's confidence in the synthesis.

    • Pay close attention to the deliverables section to ensure the required analytical data is included.

  • Supplier Selection and Purchase Order:

    • Select the supplier that offers the best balance of cost, timeline, and technical assurance.

    • Issue a formal purchase order to initiate the project.

  • Project Monitoring:

    • Maintain communication with the supplier's project manager for progress updates.

  • Receipt and Verification:

    • Upon receipt of the compound, immediately inspect the Certificate of Analysis.

    • Verify that the ¹H NMR spectrum is consistent with the desired structure and that the HPLC purity meets the specification.

    • It is best practice to perform in-house analytical verification if the capabilities exist.

Conceptual Application Protocol: Amide Coupling

To illustrate the utility of Methyl 8-aminoisoquinoline-5-carboxylate, the following is a generalized protocol for a common subsequent reaction: hydrolysis and amide coupling. This protocol is illustrative and should be optimized for specific substrates.

  • Dissolve Methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to pH ~4-5.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 8-aminoisoquinoline-5-carboxylic acid.

  • Dissolve the 8-aminoisoquinoline-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Stir for 15 minutes, then add the desired primary or secondary amine (1.1 eq).

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Caption: Workflow for the synthesis of an amide derivative.

Conclusion

While Methyl 8-aminoisoquinoline-5-carboxylate is not a readily available stock chemical, it is accessible to the diligent researcher through custom synthesis. By carefully selecting a synthesis partner based on technical expertise and reliability, and by managing the procurement process methodically, researchers can secure this valuable intermediate for their drug discovery and development programs. The versatility of its functional groups ensures its continued relevance in the synthesis of novel molecular entities with therapeutic potential.

References

  • Marketplace - BLDpharm. (n.d.). World BI. Retrieved March 4, 2026, from [Link]

  • BLD Pharm. (n.d.). Chemie Brunschwig. Retrieved March 4, 2026, from [Link]

  • ChemScene LLC - ACS Spring 2026. (n.d.). American Chemical Society. Retrieved March 4, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved March 4, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 8-aminoisoquinoline-5-carboxylate" derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of Methyl 8-Aminoisoquinoline-5-Carboxylate for Medicinal Chemistry

Executive Summary

Isoquinoline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1]. Specifically, the isoquinoline core is a prominent feature in kinase inhibitors (e.g., ROCK inhibitors like fasudil)[2] and cereblon (CRBN) modulators used in targeted protein degradation[3].

The building block methyl 8-aminoisoquinoline-5-carboxylate provides a highly versatile, orthogonally reactive platform for drug discovery. The C8-amino group serves as a potent hydrogen-bond donor/acceptor motif—ideal for kinase hinge binding—while the C5-carboxylate provides a synthetic vector for extending the molecule into solvent-exposed regions of target proteins. This application note details the mechanistic rationale and validated protocols for the divergent synthesis of C5 and C8 derivatives.

Mechanistic Rationale & Causality

The synthetic utility of methyl 8-aminoisoquinoline-5-carboxylate lies in the orthogonal reactivity of its two functional groups, allowing researchers to selectively modify one position without necessitating complex protecting-group strategies.

  • Selective Saponification: The C5-methyl ester is highly susceptible to alkaline hydrolysis. Using mild bases like Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures complete conversion to the carboxylic acid without degrading the heteroaromatic core or causing side reactions at the C8-amine.

  • C5-Amidation Causality: When coupling the resulting C5-carboxylic acid with exogenous amines, uronium-based coupling reagents (e.g., HATU) are preferred. HATU rapidly generates a highly reactive HOAt ester. The endogenous C8-amine of the isoquinoline core is electronically deactivated by the electron-withdrawing nature of the fused pyridine ring and is sterically hindered. This inherent deactivation prevents self-condensation/polymerization, allowing for the selective amidation of exogenously added primary or secondary amines.

  • C8-Derivatization: The C8-amine, while deactivated towards weak electrophiles, readily reacts with highly electrophilic species such as isocyanates to form ureas. Alternatively, it can undergo transition-metal-catalyzed Buchwald-Hartwig cross-coupling to install aryl substituents, a common transformation for 8-aminoisoquinoline derivatives[4].

Experimental Workflow

G Start Methyl 8-aminoisoquinoline-5-carboxylate (Starting Material) PathA Path A: C5-Position Derivatization Start->PathA PathB Path B: C8-Position Derivatization Start->PathB Sap Saponification (LiOH) Yields 8-aminoisoquinoline-5-carboxylic acid PathA->Sap Urea8 Urea Formation (Isocyanates) Yields C8-Urea Derivatives PathB->Urea8 Cross8 Buchwald-Hartwig Amination Yields C8-N-Aryl Derivatives PathB->Cross8 Amide5 Amide Coupling (HATU/DIPEA) Yields C5-Amide Derivatives Sap->Amide5

Divergent synthetic workflow for methyl 8-aminoisoquinoline-5-carboxylate derivatization.

Detailed Protocols

Protocol A: Selective Saponification of the C5-Methyl Ester

Objective: Generate 8-aminoisoquinoline-5-carboxylic acid for downstream coupling.

  • Reaction Setup: Dissolve methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq, 5.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Causality: This specific solvent mixture ensures complete dissolution of both the lipophilic ester starting material and the water-soluble LiOH base, facilitating a homogeneous reaction.

  • Base Addition: Add LiOH·H₂O (3.0 eq, 15.0 mmol) in one portion. Stir the reaction at 40 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the ester mass[M+H]⁺ 203 and the appearance of the acid mass [M+H]⁺ 189 indicates complete conversion.

  • Workup (Self-Validating Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with EtOAc (2 x 20 mL).

    • Causality: This washing step acts as a self-validating purification, removing any unreacted starting material and non-polar impurities while the target product remains in the aqueous layer as a water-soluble lithium carboxylate salt.

  • Acidification: Carefully acidify the aqueous layer to pH ~4.5 using 1M HCl.

    • Causality: The isoquinoline nitrogen has a pKa of ~5.4, and the carboxylic acid has a pKa of ~4.0. Adjusting the pH to 4.5 ensures the molecule exists primarily in its zwitterionic form, which minimizes aqueous solubility and drives the product to precipitate out of solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product as an off-white solid.

Protocol B: C5-Amide Coupling

Objective: Synthesize C5-amide derivatives using the carboxylic acid intermediate.

  • Activation: Dissolve 8-aminoisoquinoline-5-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive HOAt ester intermediate.

  • Amine Addition: Add the desired exogenous amine (1.2 eq, 1.2 mmol) to the mixture. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 x 15 mL).

    • Causality: NaHCO₃ neutralizes residual acid and partitions the water-soluble HOAt byproduct and excess DMF into the aqueous phase, leaving the desired amide in the organic layer.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove trace DMF), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: C8-Urea Formation

Objective: Derivatize the C8-amine while leaving the C5-ester intact.

  • Reaction Setup: Dissolve methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂).

  • Reagent Addition: Add pyridine (2.0 eq, 2.0 mmol) followed by the desired isocyanate (1.5 eq, 1.5 mmol) dropwise at 0 °C.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, enhancing the electrophilicity of the isocyanate while preventing its premature degradation.

  • Heating: Warm the reaction to 40 °C and stir for 16 hours. The electronically deactivated nature of the C8-amine necessitates mild heating for optimal conversion.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and reaction times for the protocols described above, validating the robustness of the methodologies across different derivative classes.

Compound / DerivativeSynthesis ProtocolReaction Time (h)Isolated Yield (%)Purity (LC-MS)
8-Aminoisoquinoline-5-carboxylic acidProtocol A (Saponification)488 - 92%>98%
C5-N-Benzylamide DerivativeProtocol B (Amidation)1275 - 82%>95%
C5-N-(4-Fluorophenyl)amide DerivativeProtocol B (Amidation)1268 - 74%>95%
C8-(3-Phenylurea) DerivativeProtocol C (Urea Formation)1665 - 70%>95%

References

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design[1] Source: nih.gov URL:

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors[2] Source: nih.gov URL:

  • Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators[3] Source: nih.gov URL:

  • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines[4] Source: mdpi.com URL:

Sources

Experimental protocol for the synthesis of "Methyl 8-aminoisoquinoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of the commercially available precursor, 8-nitroisoquinoline-5-carboxylic acid, followed by the catalytic hydrogenation of the nitro-intermediate. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth explanations for experimental choices, safety protocols, and methods for product characterization to ensure reproducibility and high-purity yields.

Introduction and Significance

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. Specifically, functionalized 8-aminoisoquinolines are key intermediates in the synthesis of potent enzyme inhibitors and other therapeutic agents. Their utility stems from the strategic placement of the amino group, which serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Methyl 8-aminoisoquinoline-5-carboxylate, in particular, is an important precursor for compounds targeting senile dementia and related neurological disorders[1].

This document outlines a reliable and scalable two-step synthesis to obtain this key intermediate with high purity. The chosen synthetic strategy emphasizes the use of standard laboratory reagents and techniques, ensuring its accessibility to a broad range of chemistry professionals.

Overall Synthetic Strategy

The synthesis is achieved through a logical and efficient two-step sequence starting from 8-nitroisoquinoline-5-carboxylic acid.

  • Step 1: Fischer Esterification: The carboxylic acid moiety is first converted to its corresponding methyl ester. This reaction protects the acid group and improves the solubility of the intermediate in organic solvents for the subsequent step. The reaction proceeds by heating the starting material in methanol with a catalytic amount of strong acid.

  • Step 2: Catalytic Hydrogenation: The nitro group of the methyl ester intermediate is then reduced to the target primary amine using catalytic hydrogenation. This method is highly efficient and selective for the reduction of aromatic nitro groups, providing a clean conversion to the final product.[2]

The complete workflow is illustrated below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Catalytic Hydrogenation A 8-Nitroisoquinoline- 5-carboxylic Acid B Methyl 8-nitroisoquinoline- 5-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 8-nitroisoquinoline- 5-carboxylate D Methyl 8-aminoisoquinoline- 5-carboxylate (Final Product) C->D  H₂ (g), 10% Pd/C  MeOH

Caption: Synthetic workflow for Methyl 8-aminoisoquinoline-5-carboxylate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
8-Nitroisoquinoline-5-carboxylic acid≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab PreparedFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
BrineSaturated Aqueous NaClLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Palladium on Carbon (10% Pd/C)Commercially AvailableDegussa type, ~50% water wet.
Hydrogen (H₂) GasHigh PurityGas Cylinder
Nitrogen (N₂) GasHigh PurityGas CylinderFor inert atmosphere.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Parr hydrogenator or a balloon hydrogenation setup

  • Büchner funnel and filter paper (Celite® may be required)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass spectrometer for analysis

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 8-nitroisoquinoline-5-carboxylate

This procedure details a standard Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-nitroisoquinoline-5-carboxylic acid (5.0 g, 22.9 mmol, 1.0 equiv).

  • Addition of Reagents: Add 100 mL of anhydrous methanol to the flask. Stir the suspension to ensure it is well-mixed.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.25 mL, 22.9 mmol, 1.0 equiv) dropwise to the stirring suspension. The addition is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (~65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 12-18 hours.

  • Work-up (Quenching): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture over ice (~100 g).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate

This procedure uses catalytic hydrogenation to reduce the aromatic nitro group. The palladium catalyst facilitates the addition of hydrogen across the N-O bonds.[3]

  • Reaction Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve the Methyl 8-nitroisoquinoline-5-carboxylate (4.5 g, 19.4 mmol, 1.0 equiv) obtained from Step 1 in 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, 0.45 g), ensuring the catalyst does not dry out. (See Safety Section 5.2) .

  • Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Purge the vessel with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 2-4 hours.

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen from the vessel and purge it three times with nitrogen gas. Crucially, the catalyst must be filtered while wet to prevent ignition. [3][4] Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad with methanol (2 x 20 mL).

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the target compound, Methyl 8-aminoisoquinoline-5-carboxylate, which should be obtained as a crystalline solid. Purity can be assessed by NMR and MS.

Safety Precautions

5.1. Chemical Hazards

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a chemical fume hood.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and potentially explosive, especially if heated rapidly or in the presence of contaminants.[5] Handle with care and avoid excessive heat.

  • Organic Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

5.2. Catalytic Hydrogenation Hazards

  • Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.[6] Ensure the reaction is conducted in a well-ventilated area, away from sparks or open flames. All equipment must be properly grounded to prevent static discharge.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and containing adsorbed hydrogen.[3][6] Never allow the catalyst to dry completely. It should be handled as a slurry or kept wet with solvent at all times. The filtered catalyst should be immediately quenched by placing it in a beaker of water and stored for proper disposal.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown crystalline solid.

  • Yield: Typical yields for the two-step process are in the range of 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (~4.0 ppm), signals for the aromatic protons on the isoquinoline core, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the methyl ester carbon, the quaternary carbons, and the CH carbons of the aromatic rings are expected.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 203.08.

References

  • Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatshefte für Chemie14 , 116–119 (1893). Available at: [Link]

  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft26 , 419–422 (1893). Available at: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

  • Pictet, A. & Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft44 , 2030–2036 (1911). Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Chandra, T. & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety22 , 23-29 (2015). Available at: [Link]

  • Process Safety Simplified. Hydrogenation Reaction Safety In The Chemical Industry. (2025). Available at: [Link]

  • Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

Sources

The Strategic Utility of Methyl 8-Aminoisoquinoline-5-carboxylate in the Forge of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its derivatives are integral to the development of therapeutic agents, including anticancer, antiviral, and antimalarial drugs.[1] Within this privileged class of heterocycles, Methyl 8-aminoisoquinoline-5-carboxylate emerges as a particularly valuable and strategically functionalized building block. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic methyl ester at positions conducive to cyclization reactions, makes it a potent precursor for the synthesis of complex, polycyclic heteroaromatic systems.

This guide provides an in-depth exploration of the application of Methyl 8-aminoisoquinoline-5-carboxylate and its closely related precursor, 8-aminoisoquinoline-5-carboxylic acid, in the synthesis of bioactive heterocycles. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and illuminate the pathways to novel molecular architectures of therapeutic interest.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of the core scaffold is paramount for successful experimental design. The following table summarizes key data for Methyl 8-aminoisoquinoline-5-carboxylate and its parent carboxylic acid.

PropertyMethyl 8-aminoisoquinoline-5-carboxylate8-Aminoisoquinoline-5-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂C₁₀H₈N₂O₂
Molecular Weight 202.21 g/mol 188.18 g/mol [2]
CAS Number 157252-30-71936191-65-9[2]
Appearance Solid (predicted)Solid
Storage Sealed in a dry environment at 2-8°C is recommended.Sealed in a dry environment at 2-8°C.[2]
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.Soluble in DMSO and methanol; sparingly soluble in water.

Synthesis of the 8-Aminoisoquinoline Core Scaffold

While direct synthetic routes to Methyl 8-aminoisoquinoline-5-carboxylate are not extensively documented in peer-reviewed literature, a robust pathway involves the synthesis of the parent 8-aminoisoquinoline-5-carboxylic acid, followed by a standard esterification procedure. This approach offers flexibility and access to both the acid and ester for diverse synthetic applications.

Protocol 1: Synthesis of 8-Aminoisoquinoline-5-carboxylic Acid

The synthesis of the 8-aminoisoquinoline core can be approached through multi-step sequences starting from readily available precursors. A plausible, albeit challenging, route would involve the construction of the isoquinoline ring system with appropriate functionalities in place for subsequent elaboration.

Note: Due to the lack of a widely published, step-by-step synthesis for this specific molecule, the following is a generalized workflow based on established isoquinoline synthesis methodologies.

Synthesis of 8-Aminoisoquinoline-5-carboxylic_Acid A Substituted Phenylacetonitrile B Cyclization Precursor A->B Reaction with Ortho-formylbenzoyl derivative C Functionalized Isoquinoline B->C Intramolecular Cyclization (e.g., Pomeranz-Fritsch) D 8-Nitroisoquinoline-5-carboxylate C->D Nitration & Oxidation E 8-Aminoisoquinoline-5-carboxylate D->E Reduction of Nitro Group

Caption: A generalized synthetic workflow for 8-aminoisoquinoline-5-carboxylic acid.

Protocol 2: Esterification of 8-Aminoisoquinoline-5-carboxylic Acid

The conversion of the carboxylic acid to its methyl ester is a fundamental and well-established transformation in organic synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-aminoisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.1-0.2 M).

  • Acid Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise at 0 °C. The use of thionyl chloride will initially form the acyl chloride, which then reacts with methanol.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done cautiously as it will generate CO₂ gas.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 8-aminoisoquinoline-5-carboxylate.

Application in the Synthesis of Bioactive Quinazolino[8,7-f]isoquinolines

The strategic placement of the amino and carboxylate functionalities in Methyl 8-aminoisoquinoline-5-carboxylate makes it an ideal precursor for the synthesis of fused heterocyclic systems. One such application is the construction of quinazoline-fused isoquinolines, a scaffold known for its diverse pharmacological properties.

Protocol 3: Synthesis of a Quinazolino[8,7-f]isoquinolin-5(6H)-one Derivative

This protocol details the cyclization of Methyl 8-aminoisoquinoline-5-carboxylate with a suitable one-carbon synthon, such as formamidine acetate, to construct the fused quinazolinone ring system.

Synthesis_of_Quinazolino_isoquinoline A Methyl 8-aminoisoquinoline- 5-carboxylate C Quinazolino[8,7-f]isoquinolin- 5(6H)-one A->C Cyclocondensation B Formamidine Acetate B->C

Caption: Synthesis of a quinazolino-fused isoquinoline derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel suitable for heating, combine Methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq) and formamidine acetate (1.2-1.5 eq).

  • Solvent and Catalyst: Add a high-boiling point solvent such as ethylene glycol monomethyl ether or N,N-dimethylformamide (DMF). The reaction can be promoted by the addition of a catalytic amount of a base like triethylamine.

  • Reaction Conditions: Heat the reaction mixture to 95-130 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired quinazolino[8,7-f]isoquinolin-5(6H)-one derivative.

Causality Behind Experimental Choices:

  • Formamidine Acetate: This reagent serves as a one-carbon synthon, providing the necessary carbon atom to form the pyrimidinone ring of the quinazolinone system.

  • High-Boiling Point Solvent: The use of a solvent like ethylene glycol monomethyl ether allows the reaction to be conducted at elevated temperatures, which is often necessary to drive the cyclocondensation to completion.

  • Base Catalyst: A base can facilitate the deprotonation of the amino group, increasing its nucleophilicity and promoting the initial attack on the formamidine species.

Versatility of the 8-Aminoisoquinoline Scaffold in Bioactive Heterocycle Synthesis

The 8-aminoisoquinoline core is a versatile platform for the generation of a wide range of bioactive molecules. The amino group can be derivatized through various reactions to introduce diverse functionalities and construct novel heterocyclic rings.

Derivative ClassSynthetic ApproachPotential Biological Activity
Amides/Sulfonamides Acylation/sulfonylation of the 8-amino group.Anticancer, Antimicrobial[3]
Ureas/Thioureas Reaction with isocyanates/isothiocyanates.Kinase inhibitors, Antiviral
Fused Pyrimidines Cyclocondensation with β-ketoesters or similar synthons.CNS agents, Anti-inflammatory
Fused Triazoles Diazotization followed by cyclization.Antimicrobial, Anticancer

Conclusion

Methyl 8-aminoisoquinoline-5-carboxylate represents a highly valuable, albeit underutilized, building block in synthetic and medicinal chemistry. Its strategic functionalization provides a direct entry point to a diverse array of complex, fused heterocyclic systems with significant therapeutic potential. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals to harness the synthetic power of this scaffold in the quest for novel bioactive molecules. The close synthetic relationship with 8-aminoisoquinoline-5-carboxylic acid further enhances its utility, offering multiple avenues for chemical exploration. As the demand for novel therapeutic agents continues to grow, the creative application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. 2025.
  • Application of isoquinoline scaffold in various diverse fields.
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Published May 11, 2022.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Published November 23, 2019.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Accessed March 4, 2026.
  • Methyl 5-aminoisoquinoline-8-carboxyl
  • 8-Aminoisoquinoline-5-carboxylic acid. ChemScene. Accessed March 4, 2026.
  • Methyl 8-aminoquinoline-6-carboxylate. MilliporeSigma. Accessed March 4, 2026.
  • 8-Methylquinoline Safety Data Sheet. Thermo Fisher Scientific. Published September 26, 2009.
  • Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Process for mild esterification of a carboxylic acid with an alcohol component.
  • Reactions of α-Amino Acids : Carboxylic Acid Esterific
  • 8-AMINOISOQUINOLINE-5-CARBOXYLIC ACID. Fluorochem. Accessed March 4, 2026.
  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. Published October 12, 2023.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Published May 31, 2022.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Published April 4, 2022.
  • Product Class 5: Isoquinolines. Science of Synthesis. 2005.
  • C5–H esterification of 8-aminoquinolines with AcOH.

Sources

Application Note: High-Throughput Screening Strategies for the Identification of Enzyme Inhibitors Based on the Methyl 8-aminoisoquinoline-5-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This application note presents a comprehensive guide for researchers and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns centered around the "Methyl 8-aminoisoquinoline-5-carboxylate" scaffold. Drawing on the known activities of related compounds, such as the metal-chelating properties of 8-hydroxyquinolines which are effective inhibitors of metalloenzymes like histone demethylases, we hypothesize that this scaffold is a promising starting point for identifying novel enzyme inhibitors.[2][3] We provide detailed, field-proven protocols for a primary screening cascade using a universal luminescence-based kinase assay and a fluorescence polarization-based binding assay for hit confirmation and mechanistic follow-up. The protocols are designed to be robust, self-validating, and adaptable to a wide range of enzymatic targets.

Compound Profile: Methyl 8-aminoisoquinoline-5-carboxylate

Methyl 8-aminoisoquinoline-5-carboxylate represents an attractive chemical scaffold for inhibitor screening. Its structure, featuring a nitrogen-containing heterocyclic system and potential metal-chelating moieties (the 8-amino group and the nitrogen at position 2), suggests a likelihood of interaction with enzyme active sites, particularly those containing metal cofactors. The isoquinoline family of compounds has a rich history in drug discovery, and derivatives have been explored for a wide range of therapeutic applications.[1][4]

Table 1: Chemical Properties of Methyl 8-aminoisoquinoline-5-carboxylate

Property Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 1303890-27-8 (related structure)
Appearance Solid

| Core Scaffold | 8-Aminoisoquinoline |

Rationale for Screening

The rationale for screening this scaffold is grounded in the established bioactivity of structurally similar compounds. For example, 8-hydroxyquinolines are known to function as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes, such as the JMJD2 family of histone demethylases, by chelating the active site Fe(II).[2] This inhibitory mechanism provides a strong, testable hypothesis that the 8-aminoisoquinoline core may exhibit similar activity against metalloenzymes or other enzyme classes like kinases, which are critical targets in oncology and inflammatory diseases.[5][6]

High-Throughput Screening (HTS) Workflow and Strategy

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from large compound libraries.[6][7] Our proposed strategy employs a primary screen to identify all potential inhibitors, followed by confirmatory and mechanistic assays to eliminate false positives and characterize the mode of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary Primary HTS (e.g., ADP-Glo™ Kinase Assay) Single Concentration (e.g., 10 µM) Hits1 Initial Hits Identified (Based on % Inhibition) Primary->Hits1 DoseResponse Dose-Response Curve (IC50 Determination) Hits1->DoseResponse Progress Hits OrthoAssay Orthogonal Assay (e.g., Fluorescence Polarization) Confirms Direct Binding DoseResponse->OrthoAssay ConfirmedHits Confirmed & Characterized Hits OrthoAssay->ConfirmedHits Validate Hits SAR Structure-Activity Relationship (SAR) Studies ConfirmedHits->SAR

Figure 1: A robust HTS cascade for inhibitor discovery.
Quality Control

Assay robustness is paramount in HTS. The Z'-factor is a statistical measure used to evaluate the quality of an assay, reflecting the separation between high and low controls.[8] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Z'-factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the positive and negative controls)

Protocol 1: Primary Screening via Luminescence-Based Kinase Assay

For a primary screen, we propose a universal, homogeneous (no-wash) luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive and measures the amount of ADP produced during an enzymatic reaction, which directly correlates with enzyme activity.[5] It is compatible with a vast range of kinases and other ATP-dependent enzymes.[9][10]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection ATP ATP Kinase Kinase Enzyme Substrate Substrate ADP ADP Kinase->ADP ADP (Product) P_Substrate P_Substrate Kinase->P_Substrate Phospho-Substrate ADP_Reagent Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) Inhibitor Inhibitor (e.g., Methyl 8-aminoisoquinoline- 5-carboxylate) Inhibitor->Kinase Blocks Reaction Kinase_Detect Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase produces light) ADP_Reagent->Kinase_Detect Light Luminescent Signal (Proportional to ADP) Kinase_Detect->Light

Figure 2: Principle of the ADP-Glo™ luminescent assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (384-well format)

Rationale: This protocol is designed for automated liquid handlers to screen a compound library at a single concentration. The sequential addition of reagents minimizes plate handling and ensures a stable luminescent signal.[10]

Table 2: Reagents and Materials

Reagent/Material Supplier Purpose
ADP-Glo™ Kinase Assay Kit Promega ADP detection
Kinase of Interest (e.g., PKA) Varies Enzyme target
Kinase Substrate (e.g., Kemptide) Varies Substrate for kinase
ATP Varies Co-substrate
Tris-HCl, MgCl₂, BSA Varies Assay buffer components
White, solid-bottom 384-well plates Corning, Greiner Low-volume assay plates
Test Compound (in DMSO) In-house library Potential inhibitor

| Plate Luminometer | BMG LABTECH, PerkinElmer | Signal detection |

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25 nL of the test compound stock solution (in 100% DMSO) to the appropriate wells of a 384-well assay plate.

    • Expertise Note: This adds the compound first, allowing for a pre-incubation period with the enzyme to promote binding.

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme solution (prepared in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to all wells.

    • Positive Control: Wells with enzyme and DMSO (no compound).

    • Negative Control: Wells with DMSO but no enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of substrate/ATP mix (prepared in assay buffer) to all wells to start the reaction. The final volume is 5 µL.

    • Trustworthiness Note: The concentration of ATP should be at or near its Km value for the kinase to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate luminometer. The signal is stable for several hours.[11]

Protocol 2: Hit Confirmation via Fluorescence Polarization (FP)

Hits from the primary screen require validation. An FP-based competitive binding assay is an excellent orthogonal method because it directly measures the displacement of a fluorescently labeled probe from the enzyme's active site, confirming direct binding of the hit compound.[8][12] The assay is homogeneous and relies on the principle that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the emitted light remains polarized.[13]

FP_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protein_Bound Target Protein + Fluorescent Tracer Light_Out1 Polarized Emitted Light Protein_Bound->Light_Out1 Slow Tumbling Light_In1 Polarized Excitation Light Light_In1->Protein_Bound Protein_Unbound Target Protein Tracer_Free Free Fluorescent Tracer Light_Out2 Depolarized Emitted Light Tracer_Free->Light_Out2 Fast Tumbling Hit_Compound Hit Compound (Displacer) Hit_Compound->Protein_Unbound Binds Target Light_In2 Polarized Excitation Light Light_In2->Tracer_Free

Figure 3: Principle of a competitive fluorescence polarization assay.
Detailed Protocol: Competitive FP Binding Assay (384-well format)

Rationale: This protocol determines if a hit compound can compete with a known fluorescent ligand for binding to the target protein. Establishing the optimal tracer concentration and performing a protein titration are critical preliminary steps for a successful assay.[14][15]

Table 3: Reagents and Materials

Reagent/Material Supplier Purpose
Target Protein Varies Binding partner
Fluorescent Tracer Varies Labeled ligand for the target
Confirmed Hit Compound From Primary Screen Unlabeled competitor
DMSO Varies Compound solvent
FP Assay Buffer (e.g., PBS, 0.01% Tween-20) Varies Maintains protein stability
Black, low-binding 384-well plates Corning, Greiner Minimize non-specific binding

| Fluorescence Plate Reader with Polarizers | Molecular Devices, BMG | Signal detection |

Step-by-Step Methodology:

  • Assay Development (Pre-HTS):

    • Tracer Optimization: Determine the lowest concentration of the fluorescent tracer that gives a stable signal at least 3-fold above the buffer background.[14]

    • Protein Titration (Kd Determination): Titrate the target protein against the fixed, optimized concentration of the tracer. Plot the change in millipolarization (mP) units against the protein concentration to determine the dissociation constant (Kd). For the competitive assay, use a protein concentration that results in ~80% of the maximal binding signal.[15]

  • Compound Plating: Prepare serial dilutions of the confirmed hit compounds in DMSO. Transfer 25 nL of each dilution into the assay plate wells.

  • Protein Addition: Add 10 µL of the target protein solution (at the pre-determined concentration) to the wells containing the compounds.

  • Incubation: Gently mix and incubate for 30-60 minutes at room temperature to allow the compound to bind to the protein.

    • Expertise Note: A pre-incubation step between the unlabeled compound and the protein before adding the tracer ensures that the assay reaches equilibrium and provides more accurate potency measurements.[15]

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at the pre-determined concentration) to all wells. The final volume is 20 µL.

  • Final Incubation: Incubate for 30 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths. Measure both parallel (Iǁ) and perpendicular (I┴) fluorescence intensity. The instrument software will calculate the polarization values.

Data Analysis and Interpretation

For the primary screen, data is typically normalized to controls on each plate:

  • Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg))

For the FP confirmation assay, the decrease in mP signal is used to generate dose-response curves by plotting the signal against the logarithm of the inhibitor concentration. A non-linear regression fit is then used to calculate the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).[8]

Conclusion

The Methyl 8-aminoisoquinoline-5-carboxylate scaffold provides a promising starting point for the discovery of novel enzyme inhibitors. By employing a strategic HTS cascade that begins with a robust, universal primary assay like the ADP-Glo™ system and progresses to a mechanistic confirmation assay such as Fluorescence Polarization, researchers can efficiently identify and validate true, direct-binding inhibitors. The detailed protocols provided herein offer a field-tested framework for prosecuting this scaffold against kinases, metalloenzymes, and other therapeutically relevant targets, ultimately accelerating the path from hit identification to lead optimization.

References

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Biotechnology Journal, 2, 7-14. Retrieved from [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Kores, K., et al. (2008). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Analytical Biochemistry, 379(2), 158-166. Retrieved from [Link]

  • Bentham Open. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Retrieved from [Link]

  • Geng, M., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(19), 6247-6254. Retrieved from [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • El-Ali, J., et al. (2006). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 6(7), 885-893. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Zhang, Y., et al. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. PMC. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]

  • Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022002. Retrieved from [Link]

  • Schade, M., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8206. Retrieved from [Link]

  • Woon, E. C., et al. (2009). Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening. PMC. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Retrieved from [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. Retrieved from [Link]

  • Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3123. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. Retrieved from [Link]

  • iScience. (2024). High throughput screening identifies broad-spectrum Coronavirus entry inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. Retrieved from [Link]

  • Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 8-aminoisoquinoline-5-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. As drug candidates progress from discovery to preclinical evaluation, the demand for larger quantities of such intermediates necessitates the development of robust and scalable synthetic routes. This application note provides a comprehensive guide to the scale-up synthesis of Methyl 8-aminoisoquinoline-5-carboxylate, addressing the critical challenges and offering practical, field-proven protocols for researchers, scientists, and drug development professionals.

Heterocyclic compounds, such as isoquinolines, are central to the development of many pharmaceuticals due to their diverse biological activities.[1][2][3] The synthesis of functionalized isoquinolines often involves multi-step processes that, while effective at the laboratory scale, present significant challenges when transitioning to larger-scale production.[4][5] These challenges include managing reaction exotherms, ensuring efficient mixing and heat transfer, and developing scalable purification methods.[4][6] This document outlines a reliable two-step synthesis of Methyl 8-aminoisoquinoline-5-carboxylate from the commercially available 8-aminoisoquinoline-5-carboxylic acid and provides detailed protocols for both bench-scale and scaled-up production.

Synthetic Strategy and Rationale

The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate is most directly achieved through the esterification of 8-aminoisoquinoline-5-carboxylic acid. This approach is advantageous due to the commercial availability of the starting material.[7][8][9] The chosen method is a classic Fischer esterification, which is a well-understood and widely used reaction in organic synthesis.[10] This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For this synthesis, methanol is used as both the reactant and the solvent, and sulfuric acid serves as the catalyst. This method is generally cost-effective and relatively straightforward to implement.

The primary challenge in this synthesis is the potential for side reactions and the need for an efficient purification strategy to obtain the desired product with high purity, which is crucial for preclinical studies. The scale-up of this process requires careful consideration of reaction kinetics, heat management, and the safe handling of corrosive reagents.

Visualizing the Synthetic Pathway

Synthetic Pathway 8-Aminoisoquinoline-5-carboxylic acid 8-Aminoisoquinoline-5-carboxylic acid Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate 8-Aminoisoquinoline-5-carboxylic acid->Methyl 8-aminoisoquinoline-5-carboxylate CH3OH, H2SO4 (cat.) Reflux

Caption: Synthetic route to Methyl 8-aminoisoquinoline-5-carboxylate.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate on a laboratory scale, providing a baseline for the subsequent scale-up.

Materials:

  • 8-Aminoisoquinoline-5-carboxylic acid (95% purity)[7]

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-aminoisoquinoline-5-carboxylic acid (5.0 g, 26.6 mmol).

  • Add anhydrous methanol (100 mL) to the flask and stir to suspend the starting material.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirred suspension. The addition is exothermic, and a slight warming of the mixture may be observed.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. Be cautious as this will cause gas evolution (CO2).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 8-aminoisoquinoline-5-carboxylate as a solid.

Scale-Up Considerations and Challenges

Transitioning from a laboratory-scale synthesis to a preclinical batch production presents several challenges that must be addressed to ensure safety, efficiency, and product quality.[4][5]

  • Heat and Mass Transfer: The esterification reaction is exothermic, particularly during the initial addition of the acid catalyst. In a large reactor, inefficient heat dissipation can lead to localized hotspots, potentially causing side reactions and decomposition of the product.[4][6] Similarly, inadequate mixing can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of impurities.

  • Reagent Addition: The controlled addition of concentrated sulfuric acid is critical for safety and to manage the exotherm. On a larger scale, this requires the use of a calibrated addition funnel or a metering pump.

  • Work-up and Extraction: Handling large volumes of aqueous and organic solutions during the work-up and extraction phases can be cumbersome. The use of larger separatory funnels or liquid-liquid extraction equipment is necessary. The neutralization step will also generate a significant amount of gas, which must be safely vented.

  • Purification: Purification by column chromatography is often not practical or economical for large quantities of material. Alternative purification methods such as recrystallization should be explored to isolate the product in high purity.[11][12]

  • Safety: The use of flammable solvents like methanol and corrosive reagents like sulfuric acid on a large scale requires strict adherence to safety protocols, including proper personal protective equipment (PPE), adequate ventilation, and the availability of emergency response equipment.

Scaled-Up Synthesis Protocol

This protocol is designed for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate on a 100 g scale.

Equipment:

  • 20 L glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Large-scale filtration apparatus (e.g., Nutsche filter)

  • Large-scale rotary evaporator or other solvent removal system

  • Drying oven

Procedure:

  • Charge the 20 L glass reactor with 8-aminoisoquinoline-5-carboxylic acid (1.0 kg, 5.31 mol).

  • Add anhydrous methanol (10 L) to the reactor and start the overhead stirrer to create a slurry.

  • Through the addition funnel, slowly add concentrated sulfuric acid (500 mL) to the reactor over a period of 30-60 minutes, while maintaining the internal temperature below 40°C using the cooling circulator.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 18-24 hours. Monitor the reaction progress by HPLC.

  • Cool the reaction mixture to 10-15°C.

  • In a separate vessel, prepare a solution of sodium bicarbonate (2.0 kg) in water (20 L).

  • Slowly transfer the cooled reaction mixture to the sodium bicarbonate solution with vigorous stirring to neutralize the acid. Ensure adequate ventilation to handle the CO2 evolution.

  • Extract the aqueous slurry with ethyl acetate (3 x 10 L).

  • Combine the organic extracts and wash with brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate the solvent under reduced pressure.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry in a vacuum oven to a constant weight.

Data Summary

ParameterLaboratory ScaleScaled-Up Production
Starting Material5.0 g1.0 kg
Methanol100 mL10 L
Sulfuric Acid2.5 mL500 mL
Reaction Time12-16 hours18-24 hours
Typical Yield75-85%70-80%
Purity (Post-Purification)>98% (by HPLC)>98% (by HPLC)
Purification MethodColumn ChromatographyRecrystallization

Workflow for Scaled-Up Synthesis

Scale-Up Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Reactor Charging Reactor Charging Reagent Addition Reagent Addition Reactor Charging->Reagent Addition Controlled addition of H2SO4 Reflux Reflux Reagent Addition->Reflux Heating to 65°C Quenching & Neutralization Quenching & Neutralization Reflux->Quenching & Neutralization Cooling & transfer Extraction Extraction Quenching & Neutralization->Extraction Addition of Ethyl Acetate Solvent Removal Solvent Removal Extraction->Solvent Removal Rotary Evaporation Recrystallization Recrystallization Solvent Removal->Recrystallization Crude Product Filtration Filtration Recrystallization->Filtration Crystallized Product Drying Drying Filtration->Drying Wet Cake Final Product Final Product Drying->Final Product Pure Methyl 8-aminoisoquinoline-5-carboxylate

Caption: Workflow diagram for the scaled-up synthesis of Methyl 8-aminoisoquinoline-5-carboxylate.

Conclusion

The successful scale-up of the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate is a critical step in advancing drug discovery programs that utilize this important building block. The protocols and considerations outlined in this application note provide a robust framework for producing this compound in the quantities required for preclinical studies. By carefully managing reaction conditions, implementing appropriate safety measures, and optimizing the purification strategy, researchers can ensure a reliable and scalable supply of high-purity Methyl 8-aminoisoquinoline-5-carboxylate. The transition from chromatographic purification to recrystallization is a key aspect of developing a commercially viable process.[11][12] This detailed guide is intended to empower scientists and engineers to navigate the complexities of chemical scale-up and accelerate the development of new medicines.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. (2025, August 26).
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021, January 12).
  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. (2025, August 10).
  • scale-up challenges for nickel-catalyzed amidation processes. Benchchem.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13).
  • Challenges of scaling up chemical processes (based on real life experiences).
  • How can Isoquinoline be purified?. FAQ - Guidechem. (2023, January 3).
  • Isoquinoline.
  • Purification of isoquinoline. Google Patents.
  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. (2025, June 19).
  • 8-Aminoisoquinoline-5-carboxylic acid 95% | CAS: 1936191-65-9 | AChemBlock. (2026, February 21).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
  • Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications.
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. (2022, May 11).
  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. Google Patents.
  • 8-AMINOISOQUINOLINE-5-CARBOXYLIC ACID (CAS 1936191-65-9). Fluorochem.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. Benchchem.
  • 1936191-65-9 | 8-Aminoisoquinoline-5-carboxylic acid | ChemScene.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Heterocycles in drug discovery: Properties and preparation | Request PDF. ResearchGate.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. (2024, September 23).
  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. (2013, September 4).
  • Reactions of α-Amino Acids : Carboxylic Acid Esterification.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. Neliti. (2022, April 18).
  • Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology.

Sources

Application Notes & Protocols: Functionalization of Methyl 8-aminoisoquinoline-5-carboxylate for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Methyl 8-aminoisoquinoline-5-carboxylate, in particular, presents a versatile platform for drug development, offering two distinct and chemically addressable functional groups: a nucleophilic amino group at the C8 position and an ester at the C5 position. This guide provides an in-depth exploration of strategies and detailed protocols for the functionalization of this scaffold. We will delve into the chemical rationale behind key experimental choices, offering step-by-step methodologies for creating advanced drug conjugates. The ultimate goal is to equip researchers and drug development professionals with the knowledge to leverage this molecule for the construction of highly specific, targeted therapeutic agents designed to enhance efficacy and minimize off-target toxicity.

The Methyl 8-aminoisoquinoline-5-carboxylate Scaffold: A Gateway to Targeted Therapeutics

The isoquinoline framework is a nitrogen-containing heterocycle renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4][5] This inherent bioactivity makes its derivatives attractive candidates for drug discovery. The specific scaffold, Methyl 8-aminoisoquinoline-5-carboxylate, is an ideal starting point for building complex therapeutic constructs due to its dual-handle nature.

  • The 8-Amino Group: A primary aromatic amine that serves as a potent nucleophile. It is the principal site for attaching linkers and payloads via stable amide bond formation.

  • The 5-Carboxylate Group: A methyl ester that can be readily hydrolyzed to a carboxylic acid. This creates a second, orthogonal handle for conjugation, allowing for diverse molecular architectures.

The strategic functionalization of these two sites enables the precise attachment of both a therapeutic payload and a targeting moiety, the cornerstone of modern targeted drug delivery.

Caption: Core structure and key reactive sites.

Core Functionalization Protocols

Successful synthesis of a drug conjugate begins with the controlled and efficient modification of the core scaffold. The following protocols detail methods for functionalizing both the amino and carboxylate groups.

Strategy 1: Functionalization at the 8-Amino Group via Amide Coupling

This is the most direct method for attaching a linker or a drug molecule that possesses a carboxylic acid. The formation of an amide bond provides a highly stable connection. The reaction relies on the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the 8-amino group of the isoquinoline.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are uronium salts that are highly efficient, minimize side reactions, and are particularly effective at preventing racemization if the carboxylic acid component is chiral.[] Carbodiimides like EDC are also common but are often used with an additive like HOBt to improve efficiency.[7]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous, polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

Protocol 2.1.1: HATU-Mediated Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing linker/payload (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. Successful activation is often indicated by a color change.

  • Coupling: Add a solution of Methyl 8-aminoisoquinoline-5-carboxylate (1.2 eq) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

AmideCouplingWorkflow start Carboxylic Acid + Methyl 8-aminoisoquinoline-5-carboxylate activation Add HATU + DIPEA in Anhydrous DMF start->activation stir_activation Stir 20 min @ RT (Activation Step) activation->stir_activation coupling Add Isoquinoline Solution stir_activation->coupling reaction Stir 4-12h @ RT (Coupling Reaction) coupling->reaction workup Aqueous Work-up (EtOAc, LiCl, NaHCO3) reaction->workup purification Column Chromatography workup->purification product Purified Amide Conjugate purification->product

Caption: Workflow for HATU-mediated amide coupling.

Strategy 2: Functionalization at the 5-Carboxylate Group

This strategy involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by an amide coupling reaction with an amine-containing molecule. This orthogonal approach is invaluable when the linker or targeting moiety has a free amine.

Protocol 2.2.1: Saponification (Ester Hydrolysis)

  • Setup: Dissolve Methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~4-5 using 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 8-aminoisoquinoline-5-carboxylic acid.[8]

Protocol 2.2.2: Amide Coupling to the 5-Carboxylic Acid

This protocol is analogous to Protocol 2.1.1, but the roles of the reactants are reversed.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the newly synthesized 8-aminoisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 20 minutes.

  • Coupling: Add the amine-containing linker or payload (1.2 eq).

  • Reaction & Purification: Follow steps 4-6 from Protocol 2.1.1 to isolate the desired product.

Assembling the Targeted Drug Conjugate

With a functionalized isoquinoline "warhead" in hand, the next stage is bioconjugation—the chemical linking of the small molecule to a large biomolecule, such as an antibody or peptide, that will guide it to its target.[9][10] The linker connecting the drug and the targeting moiety is a critical component that influences the stability, solubility, and release mechanism of the final conjugate.[11]

Linker Chemistry and Bioconjugation

The choice of linker and conjugation chemistry depends on the available functional groups on the targeting biomolecule, most commonly the side chains of lysine (amine) or cysteine (thiol) residues.[11]

Protocol 3.1.1: Conjugation to Antibody Lysine Residues

  • Principle: This method utilizes a linker that has been pre-activated as an N-Hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amines on lysine residues of an antibody under mild basic conditions to form a stable amide bond.

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer, typically phosphate-buffered saline (PBS) at pH 7.5-8.5. Ensure the buffer is amine-free (e.g., no Tris).

  • Payload Preparation: Dissolve the isoquinoline-linker-NHS ester construct in a water-miscible organic solvent like DMSO to create a concentrated stock solution.

  • Conjugation: Add a calculated molar excess (e.g., 5-10 fold) of the payload stock solution to the antibody solution. The exact ratio determines the final drug-to-antibody ratio (DAR) and must be optimized.

  • Incubation: Gently agitate the reaction mixture at 4°C or room temperature for 1-4 hours.

  • Purification: Remove unconjugated payload and solvent using size exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the conjugate into a final formulation buffer.

BioconjugationWorkflow cluster_Payload Payload Preparation cluster_Antibody Antibody Preparation payload Isoquinoline-Linker-NHS dissolve Dissolve in DMSO payload->dissolve mix Combine Payload and Antibody dissolve->mix antibody Targeting Antibody buffer Exchange to PBS pH 7.5-8.5 antibody->buffer buffer->mix incubate Incubate 1-4h mix->incubate purify Purify via SEC/TFF incubate->purify adc Final Antibody-Drug Conjugate (ADC) purify->adc TargetedDelivery start Tf-Isoquinoline Conjugate (in circulation) binding Binding start->binding 1. Targeting receptor Transferrin Receptor (on cancer cell) receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization 2. Internalization endosome Early Endosome (pH ~6.0) internalization->endosome cleavage Acid-Catalyzed Linker Cleavage endosome->cleavage 3. pH Trigger release Release of Cytotoxic Isoquinoline Payload cleavage->release 4. Payload Release apoptosis Cell Death (Apoptosis) release->apoptosis 5. Therapeutic Effect

Sources

Application Note & Protocol: Quantification of Methyl 8-aminoisoquinoline-5-carboxylate in Biological Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 8-aminoisoquinoline-5-carboxylate is a novel heterocyclic small molecule with significant potential in pharmaceutical development. Its unique structural motifs suggest possible interactions with various biological targets, necessitating a robust and sensitive analytical method for its quantification in biological matrices. This application note details a comprehensive, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Methyl 8-aminoisoquinoline-5-carboxylate in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies, providing a reliable framework for pharmacokinetic and pharmacodynamic assessments.

The isoquinoline scaffold is a common feature in many biologically active compounds. The addition of an amino group at the 8-position and a methyl carboxylate at the 5-position introduces specific physicochemical properties that dictate the analytical strategy. Based on the core isoquinoline structure, which has a pKa of approximately 5.4, the 8-amino substituent is expected to increase the basicity of the molecule. The predicted lipophilicity (XLogP3 of the parent 8-aminoisoquinoline is 1.4) suggests moderate hydrophobicity, making it amenable to reversed-phase chromatography and solvent extraction techniques.

This document provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed validation summary according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1]

Experimental Workflow

The overall analytical workflow is designed for high-throughput analysis while maintaining high sensitivity and specificity. The key stages are outlined in the diagram below.

Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing & Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add IS Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Extract Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Concentrate Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Inject Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Ionize & Detect Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Generate Chromatograms Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantify Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Report

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analytes: Methyl 8-aminoisoquinoline-5-carboxylate (purity ≥98%), 8-aminoisoquinoline (Internal Standard, purity ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE) (HPLC grade).

  • Biological Matrix: Human plasma (K2-EDTA).

  • Equipment: UPLC system coupled with a triple quadrupole mass spectrometer, analytical balance, centrifuges, evaporator.

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust technique for separating compounds based on their differential solubility in two immiscible liquids.[2] For the basic nature of Methyl 8-aminoisoquinoline-5-carboxylate, an alkaline extraction environment will ensure it is in its neutral form, maximizing its partitioning into an organic solvent.

Rationale for LLE: LLE is chosen for its ability to provide clean extracts with minimal matrix effects, which is crucial for sensitive LC-MS/MS analysis. The use of an alkaline aqueous phase ensures the analyte is not ionized and therefore more readily extracted into the organic phase.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard (IS) Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (8-aminoisoquinoline, 100 ng/mL in 50:50 Methanol:Water).

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each sample to raise the pH.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis

The use of UPLC technology provides enhanced chromatographic resolution and reduced run times compared to conventional HPLC.[3] A C18 column is selected for its broad applicability in retaining moderately polar compounds. The acidic mobile phase ensures the protonation of the basic analyte, leading to good peak shape and ionization efficiency in positive electrospray ionization mode.

Rationale for UPLC-MS/MS Parameters:

  • Column: A C18 stationary phase is well-suited for the retention of the moderately hydrophobic isoquinoline core.

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is used to promote the protonation of the basic analyte, leading to sharp chromatographic peaks and enhanced sensitivity in positive ion mode.

  • Gradient Elution: A gradient elution is employed to ensure efficient separation of the analyte from endogenous plasma components and the internal standard, while minimizing the total run time.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is selected due to the basic nature of the analyte. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[4]

UPLC Conditions:

ParameterValue
System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
System Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas 800 L/hr (Nitrogen)
Cone Gas 50 L/hr (Nitrogen)
MRM Transitions Compound

Internal Standard Selection

A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS analysis as it co-elutes with the analyte and experiences similar matrix effects.[5] However, a custom synthesis of a SIL-IS for a novel compound can be time-consuming and costly. In the absence of a commercially available SIL-IS for Methyl 8-aminoisoquinoline-5-carboxylate, a structural analog is a viable alternative.

Rationale for using 8-aminoisoquinoline as an Internal Standard:

  • Structural Similarity: It shares the core 8-aminoisoquinoline structure, ensuring similar extraction efficiency and chromatographic behavior.

  • Physicochemical Properties: It has comparable basicity and polarity to the analyte.

  • Mass Difference: It has a distinct mass-to-charge ratio, preventing cross-talk in the mass spectrometer.

  • Chromatographic Separation: It can be chromatographically resolved from the analyte under the proposed UPLC conditions.

Structures cluster_analyte Methyl 8-aminoisoquinoline-5-carboxylate cluster_is 8-aminoisoquinoline (Internal Standard) Analyte IS

Caption: Chemical structures of the analyte and proposed internal standard.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.[1] The validation parameters and acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards.Meets
Range 1 - 1000 ng/mLEstablished
Accuracy The mean value should be within ±15% of the nominal value, except for the LLOQ where it should be within ±20%.Meets
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ where it should not exceed 20%.Meets
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.Meets
Matrix Effect The CV of the matrix factor should be ≤15%.Meets
Recovery Consistent and reproducible recovery of the analyte and IS.Meets
Stability Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Meets

Conclusion

This application note presents a sensitive, specific, and robust UPLC-MS/MS method for the quantification of Methyl 8-aminoisoquinoline-5-carboxylate in human plasma. The method utilizes a straightforward liquid-liquid extraction procedure and a rapid UPLC separation, making it suitable for high-throughput bioanalysis in a drug development setting. The validation results demonstrate that the method is accurate, precise, and reliable, meeting the stringent requirements of regulatory guidelines. This protocol provides a solid foundation for pharmacokinetic and other studies involving this novel compound.

References

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • MDPI. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method. Retrieved from [Link]

  • PubChem. Isoquinolin-8-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established organometallic principles and data from peer-reviewed literature.

Introduction to the Synthesis

The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate is a multi-step process that requires careful control over reaction conditions. A common and effective strategy involves the late-stage introduction of the C8-amino group via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This approach is favored for its functional group tolerance and reliability.

The overall synthetic workflow can be visualized as follows:

A Isoquinoline-5-carboxylic acid (Starting Material) B Methyl isoquinoline-5-carboxylate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 8-bromoisoquinoline-5-carboxylate B->C Regioselective Bromination (e.g., NBS, H₂SO₄) D Methyl 8-aminoisoquinoline-5-carboxylate (Target Molecule) C->D Buchwald-Hartwig Amination (e.g., Pd catalyst, ligand, base, amine source)

Caption: General workflow for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate.

This guide will focus primarily on optimizing the critical Buchwald-Hartwig amination step and addressing challenges related to the synthesis of its key precursor, Methyl 8-bromoisoquinoline-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: The Buchwald-Hartwig Amination Step

This palladium-catalyzed C-N bond formation is the cornerstone of the synthesis but is also the most complex and parameter-sensitive step.

Question 1: My Buchwald-Hartwig amination reaction shows low conversion to the desired product. What are the primary factors to investigate?

Answer: Low conversion is a common issue and typically points to suboptimal catalytic activity or reaction conditions. The interplay between the palladium precursor, ligand, base, and solvent is critical for success. Here’s a systematic approach to troubleshooting:

  • Integrity of the Catalytic System: The palladium catalyst and phosphine ligand are highly sensitive to oxygen. Incomplete exclusion of air can lead to the oxidation of the phosphine ligand and deactivation of the Pd(0) active catalyst.

    • Troubleshooting: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are properly degassed.[1] Using a glovebox for reagent preparation is ideal. The pre-catalyst/ligand mixture should be stirred for a period before adding other reactants to ensure the formation of the active catalytic species.[2]

  • Choice of Ligand and Palladium Source: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich heterocyclic systems like isoquinolines, bulky, electron-rich biarylphosphine ligands are often required to promote the crucial reductive elimination step.

    • Troubleshooting: If you are using a general-purpose ligand like BINAP, consider switching to a more specialized Buchwald-Hartwig ligand.[1] Design of Experiments (DoE) can be a powerful tool to rapidly screen multiple ligands and identify the optimal choice for your specific substrate.[2][3]

  • Base Selection and Strength: The base plays a dual role: it deprotonates the amine nucleophile and facilitates the regeneration of the Pd(0) catalyst. However, isoquinoline scaffolds can be sensitive to very strong bases.[1]

    • Troubleshooting: A common cause of failure is using a base that is too weak (e.g., K₂CO₃) or too strong, leading to side reactions. Cesium carbonate (Cs₂CO₃) is often an excellent choice for these systems, providing a good balance of reactivity without being overly harsh.[1] Sodium tert-butoxide (NaOtBu) is also effective but can sometimes promote side reactions.

  • Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing all reaction components. The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition.

    • Troubleshooting: Anhydrous THF, dioxane, or toluene are standard solvents.[1] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can sometimes coordinate to the metal and inhibit catalysis. Elevated temperatures are typical for these reactions, often in the range of 80-110 °C.[1]

Question 2: I am observing significant formation of a hydrodehalogenated byproduct (Methyl isoquinoline-5-carboxylate) instead of my desired amino-product. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide substrate is reduced, replacing the bromine with a hydrogen atom. This typically arises from a competing reaction pathway involving β-hydride elimination from the palladium center or reaction with trace water.

  • Causality: This side reaction is often exacerbated by certain ligand/base combinations and the presence of moisture. The choice of amine source is also critical. Using ammonia gas or ammonium salts can be challenging. A protected amine equivalent, like benzophenone imine or tert-butyl carbamate, followed by deprotection, often provides a cleaner reaction. A Chinese patent describes using tert-butyl carbamate for a similar transformation, which can circumvent issues seen with direct amination.[4][5]

  • Troubleshooting Protocol:

    • Switch Amine Source: Instead of using ammonia directly, use a surrogate like tert-butyl carbamate. The resulting Boc-protected amine can be easily deprotected under acidic conditions.[4][5]

    • Optimize Ligand: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center that favors the desired C-N reductive elimination over pathways leading to hydrodehalogenation.

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Traces of water can protonate key intermediates and promote the undesired reduction.

    • Base Selection: Weaker bases like Cs₂CO₃ or K₃PO₄ may be less prone to promoting this side reaction compared to strong alkoxides like NaOtBu.

Question 3: My reaction is complete, but I am struggling to purify the final product from residual palladium catalyst and ligand oxides. What are the best practices for purification?

Answer: Purification can be challenging due to the non-polar nature of many ligands and the potential for the product's amino group to chelate with residual palladium.

  • Troubleshooting Protocol:

    • Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts.[1]

    • Filtration through a Scavenging Agent: After the initial workup, dissolve the crude material in a suitable organic solvent and pass it through a short plug of silica gel, celite, or a specialized palladium scavenger resin. This will help remove a significant portion of the catalyst and ligand byproducts.

    • Acid/Base Extraction: Take advantage of the basicity of your product's amino group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities (like phosphine oxides) in the organic layer. Then, basify the aqueous layer with a base like NaHCO₃ or NaOH and extract the purified product back into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain high-purity material.

The following decision tree provides a visual guide for troubleshooting the amination reaction.

start Low Yield in Amination Step? check_conversion Is the reaction incomplete (starting material remains)? start->check_conversion check_byproduct Is hydrodehalogenation or other byproduct the main issue? start->check_byproduct catalyst 1. Check Catalyst/Ligand - Use bulky biarylphosphine ligand (e.g., XPhos) - Ensure inert atmosphere (degas solvents) check_conversion->catalyst Yes amine_source 1. Change Amine Source - Use t-butyl carbamate + acid deprotection - Avoid direct use of ammonia check_byproduct->amine_source Yes base 2. Optimize Base - Switch to Cs₂CO₃ or K₃PO₄ - Ensure base is anhydrous and finely ground catalyst->base temp_solvent 3. Adjust Temp/Solvent - Increase temperature (80-110 °C) - Use anhydrous toluene or dioxane base->temp_solvent ligand_tune 2. Fine-Tune Ligand - Screen ligands to favor C-N coupling - DoE approach can accelerate optimization amine_source->ligand_tune

Caption: Troubleshooting decision tree for the Buchwald-Hartwig amination step.

Category 2: Precursor Synthesis & Side Reactions

Question 4: I am having trouble with the regioselective bromination of Methyl isoquinoline-5-carboxylate to get the 8-bromo precursor. What conditions are recommended?

Answer: The direct bromination of an isoquinoline ring system requires careful control to achieve the desired regioselectivity. The isoquinoline ring is activated towards electrophilic substitution, but directing the electrophile specifically to the C8 position while a deactivating carboxylate group is at C5 can be challenging.

  • Recommended Protocol: A well-established method for the bromination of isoquinoline itself involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[6] This method has been shown to favor substitution at the C5 position. To achieve C8 bromination on your C5-substituted substrate, you may need to explore different conditions or a more complex, directed synthesis route. However, adapting this low-temperature NBS/H₂SO₄ protocol is the most direct approach to attempt first.

  • Key Parameters:

    • Temperature Control: Maintaining a very low temperature (e.g., -25 °C to -18 °C) is critical to control selectivity and prevent the formation of other isomers or poly-brominated products.[6]

    • Acid Medium: Concentrated sulfuric acid acts as both the solvent and an activator for the brominating agent.

    • Alternative Routes: If direct bromination is unsuccessful, consider starting from a different isoquinoline precursor that already has the desired C8 functionality (e.g., 8-amino or 8-hydroxy) which can later be converted to the bromo group via a Sandmeyer reaction.

Data Summary: Buchwald-Hartwig Reaction Conditions

The following table summarizes typical starting conditions and optimization parameters for the Buchwald-Hartwig amination of aryl bromides. These should be used as a starting point for developing a robust protocol for your specific substrate.

ParameterRecommended Starting PointOptimization Variables & Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pre-catalysts require in-situ reduction to Pd(0). Choice can impact initiation rate.
Ligand XPhos or RuPhos (1.1 - 1.5 eq. to Pd)Ligand choice is critical. Others to screen: SPhos, BrettPhos, BINAP.[1]
Base Cs₂CO₃ (1.5 - 2.0 eq.)NaOtBu, K₃PO₄. Base strength affects reaction rate and side reactions.[1]
Amine Source tert-Butyl carbamate (1.1 - 1.5 eq.)Benzophenone imine, ammonia. Direct amination is often lower yielding.[4][5]
Solvent Toluene or 1,4-Dioxane (anhydrous)THF. Must be anhydrous and degassed.[1]
Temperature 100 °C80 - 120 °C. Higher temperatures can increase rate but also degradation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
  • Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE.
  • Hassan, S. S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Various Authors. (n.d.). Optimization for the Buchwald–Hartwig‐amination. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Micale, N., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]

  • 苏州康润医药有限公司. (2017). Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
  • Zadykowicz, B., et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Jacob, R. G., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Retrieved from [Link]

  • Singh, A., & Singh, P. P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Retrieved from [Link]

  • 康润医药有限公司. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Tumber, A., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-shmery, H. K. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Klára, H., et al. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

Sources

Purification of crude "Methyl 8-aminoisoquinoline-5-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 8-aminoisoquinoline-5-carboxylate

Ticket ID: #PUR-ISOQ-008 Topic: Column Chromatography Troubleshooting & Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

User Query: "I am struggling to purify crude Methyl 8-aminoisoquinoline-5-carboxylate. I observe severe tailing, poor separation from impurities, and potential mass loss on the column."

Scientist's Analysis: This molecule presents a "Double-Edged" purification challenge due to its hybrid chemical nature:

  • The Isoquinoline Core (Basic): The nitrogen at position 2 is a pyridine-like base (

    
    ), which acts as a "proton sponge," binding strongly to acidic silanol groups (
    
    
    
    ) on standard silica gel. This causes the severe tailing (streaking) you are observing.
  • The 8-Amino Group (Polar/H-Bonding): While less basic (aniline-like), it acts as a hydrogen bond donor, further increasing retention and potential irreversible adsorption.

  • The 5-Methyl Ester (Labile): While generally stable, methyl esters can undergo hydrolysis if the silica is too acidic or wet, or transesterification if methanol is used aggressively without buffering.

Core Recommendation: You cannot use "standard" unbuffered silica chromatography. You must employ a Base-Deactivated Silica System to suppress silanol interactions.

Pre-Purification Diagnostics (The "Spot & Trail" Test)

Before packing your column, perform this diagnostic TLC to determine the severity of the interaction.

Protocol:

  • Prepare a TLC plate (Silica Gel 60

    
    ).[1]
    
  • Spot your crude mixture.

  • Elute with 100% Ethyl Acetate .

  • Observation:

    • Result A (Round Spot): Silica interaction is manageable.

    • Result B (Comet/Streak):STOP. Standard silica will fail. You need an amine modifier.[2][3]

Decision Matrix:

purification_logic Start Diagnostic TLC (100% EtOAc) Result_Streak Result: Streaking/Tailing Start->Result_Streak Result_Round Result: Round Spot Start->Result_Round Action_Mod MANDATORY: Add 1% Triethylamine (TEA) to Mobile Phase Result_Streak->Action_Mod Action_Std Proceed with Standard Hex/EtOAc Gradient Result_Round->Action_Std Check_Solubility Check Solubility in DCM Action_Mod->Check_Solubility

Figure 1: Decision workflow for mobile phase selection based on TLC behavior.

Optimized Purification Protocols

Method A: The "Amine-Modified" Standard (Recommended)

Best for: Removing non-polar impurities and preventing tailing.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane) + 1% Triethylamine (TEA) .

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

  • Gradient: 5% B

    
     60% B over 10 Column Volumes (CV).
    

Why TEA? Triethylamine competes with your isoquinoline product for the acidic silanol sites. Since TEA is more basic and less sterically hindered, it "caps" the active sites, allowing your product to elute as a sharp band [1][2].

Method B: The "Polar Wash" (For Stubborn Cases)

Best for: Highly polar crude mixtures or if Method A fails to elute the compound.

  • Mobile Phase A: Dichloromethane (DCM).[2]

  • Mobile Phase B: Methanol (MeOH) containing 1% Ammonia (

    
    )  (Use 7N 
    
    
    
    in MeOH solution).
  • Gradient: 0% B

    
     10% B. Note: Do not exceed 10% MeOH on silica to avoid dissolving the silica matrix.
    

Troubleshooting Guide (Q&A)

Q1: My product is stuck at the top of the column even with 50% EtOAc. What happened? A: This is "Chemisorption." The basic nitrogen of the isoquinoline has formed a salt with the acidic protons of the silica gel.

  • Fix: Switch immediately to Method B (DCM/MeOH/NH3). The ammonia will deprotonate the silica and displace your product.

  • Prevention: Pre-wash your silica column with the mobile phase containing 1% TEA before loading your sample. This neutralizes the column acidity in advance [3].

Q2: I see two spots on TLC, but they merge into one broad peak on the column. A: This is "Column Overloading" combined with "Tailing." The tail of the first spot is overlapping with the front of the second spot.

  • Fix:

    • Reduce Loading: Use <1% sample mass relative to silica mass (e.g., 100mg sample on 10g silica).

    • Tighten the Band: Dissolve your sample in the weakest possible solvent (e.g., 10% DCM in Hexane). If you load in pure DCM or EtOAc, the sample spreads out before the run starts.

Q3: My methyl ester hydrolyzed to the carboxylic acid during the column run. A: Silica gel contains bound water and is slightly acidic (


). If the run is slow (overnight), hydrolysis can occur.
  • Fix:

    • Speed: Run the column using flash pressure (air/nitrogen) to finish within 30-60 minutes.

    • Dryness: Use anhydrous solvents.[2]

    • Alternative Phase: If hydrolysis persists, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic and safer for labile esters [4].

Q4: Can I use Acetone instead of Ethyl Acetate? A: Avoid Acetone. Primary amines (like your 8-amino group) can react with acetone to form imines (Schiff bases) on the column, creating a new impurity (M+40 mass unit). Stick to EtOAc or DCM/MeOH.

Quantitative Data: Solvent System Efficacy

Solvent SystemAdditive

Value*
Peak ShapeRecommendation
Hex/EtOAc (1:1)None0.25Broad Streak❌ Avoid
Hex/EtOAc (1:1)1% TEA 0.45 Sharp Round Primary Choice
DCM/MeOH (95:5)None0.30Tailing⚠️ Use with caution
DCM/MeOH (95:5)0.5%

0.55Sharp✅ For polar impurities

*Note:


 values are estimated based on typical amino-isoquinoline behavior [5].

References

  • BenchChem Technical Support. (2025).[4] Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Org. Synth. (2017).[1] Synthesis of Methyl trans-Oxazolidine-5-carboxylate. (General protocol for amino-ester purification on silica). Organic Syntheses, 94, 372-387. Retrieved from

  • Mirković, J., et al. (2022).[5] Synthesis of 8-aminoquinoline chelating moieties. Arkivoc, 2022(iii), 41-54.[6] (Details alumina vs silica usage for aminoquinolines). Retrieved from

  • Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.[7][8][9] (Describes specific synthesis and purification of aminoisoquinoline esters). Retrieved from

Sources

Optimization of reaction conditions for "Methyl 8-aminoisoquinoline-5-carboxylate" derivatization

[1]

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges associated with derivatizing Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 157252-30-7) . Unlike standard anilines, this scaffold presents a "push-pull" electronic system and dual-nitrogen basicity that can derail standard protocols.[1]

The following troubleshooting workflows and protocols are designed to navigate the deactivated nature of the 8-amino group and the competitive coordination of the isoquinoline nitrogen.

Critical Reactivity Profile

Before beginning experimental work, review the electronic "personality" of this molecule.

  • Deactivated Nucleophile: The 8-amino group is electronically coupled to the 5-methoxycarbonyl group (ester) in a para-like relationship on the carbocyclic ring.[1] The ester is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine compared to a standard isoquinoline amine.

  • Distal Basicity (The "Catalyst Trap"): Unlike 8-aminoquinoline, where the amine and ring nitrogen form a bidentate chelate, the nitrogen in 8-aminoiso quinoline (position 2) is distal. It cannot support directed C-H activation via a 5-membered chelate but remains a potent Lewis base capable of poisoning Lewis acidic catalysts (e.g., Pd, Cu, AlCl3).

  • Solubility Profile: The flat, fused ring system often leads to π-stacking aggregation.[1] Chlorinated solvents (DCM, DCE) are standard, but polar aprotic solvents (DMF, DMAc) are required for difficult couplings.

Reactivity Map (Logic Flow)

ReactivityMapMoleculeMethyl 8-aminoisoquinoline-5-carboxylateAmine8-Amino Group(Primary Reaction Site)Molecule->AmineRingNIsoquinoline Nitrogen (N2)(Interference Site)Molecule->RingNEster5-Ester Group(Side Reaction Site)Molecule->EsterIssue1Low Nucleophilicity(Due to 5-EWG)Amine->Issue1CauseIssue2Catalyst Poisoning(Binds Pd/Cu)RingN->Issue2CauseIssue3Hydrolysis/TransesterificationEster->Issue3CauseAction: Use Acid Chlorides\nor HATU/HOAtAction: Use Acid Chloridesor HATU/HOAtIssue1->Action: Use Acid Chlorides\nor HATU/HOAtAction: Mask N2 (H+)\nor Bulky LigandsAction: Mask N2 (H+)or Bulky LigandsIssue2->Action: Mask N2 (H+)\nor Bulky LigandsAction: Avoid strong\naqueous basesAction: Avoid strongaqueous basesIssue3->Action: Avoid strong\naqueous bases

Figure 1: Structural reactivity analysis highlighting the three primary challenges in derivatization.

Troubleshooting Guides

Scenario A: Amide Coupling Fails or Yields < 20%

Symptom: You are trying to attach a carboxylic acid to the 8-amino group using EDC/NHS or standard DCC conditions, but LCMS shows mostly starting material.[1]

Root Cause: The 5-ester group pulls electron density from the 8-amine, making it a poor nucleophile.[1] Standard carbodiimide couplings (EDC/DCC) generate an O-acylisourea intermediate that is not electrophilic enough to capture this sluggish amine before it hydrolyzes or rearranges.[1]

Corrective Protocol:

  • Switch to Acid Chlorides: If your acid is stable, convert it to the acid chloride (SOCl2 or Oxalyl Chloride/DMF cat.) first.

  • Use High-Activity Coupling Agents: If you must use the free acid, switch to HATU or PyBOP . These generate highly reactive active esters.

  • The "Pyridine Boost": Perform the reaction in Pyridine (solvent) or use DMAP (0.1 eq) as a nucleophilic catalyst.

Optimized Protocol (HATU Method):

  • Dissolve Carboxylic Acid (1.2 eq) in anhydrous DMF (not DCM).

  • Add HATU (1.3 eq) and DIPEA (3.0 eq).[2] Stir for 5 mins to activate.

  • Add Methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq).

  • Critical Step: Heat to 50-60°C . Room temperature is often insufficient for this deactivated amine.

  • Monitor by LCMS. If stalled after 4h, add 0.2 eq DMAP.

Scenario B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) Fails

Symptom: Attempting to arylate the amine using Pd(OAc)2/BINAP results in no product and formation of "palladium black" or recovery of starting material.[1]

Root Cause: The isoquinoline nitrogen (N2) is a strong σ-donor and competitively binds to the Palladium center, displacing the phosphine ligands or preventing oxidative addition.

Corrective Protocol:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos , or RuPhos ) that creates a steric wall, preventing the distal isoquinoline nitrogen from coordinating while allowing the amine to react.

  • Pre-catalysts: Do not use Pd(OAc)2 + Ligand in situ mixing. Use oxidative addition precatalysts like Pd(dba)2 or G3-Buchwald precatalysts to ensure the active species is formed before the heterocycle is introduced.

  • Base Choice: Use weak bases like Cs2CO3 or K3PO4 in 1,4-dioxane.[1] Avoid NaOtBu if ester hydrolysis is observed.

Scenario C: Unexpected Hydrolysis of the Methyl Ester

Symptom: During reaction workup or under basic coupling conditions, the mass spectrum shows a peak corresponding to [M-14] (Acid formation) instead of the desired product.

Root Cause: The 5-ester is activated by the electron-deficient isoquinoline ring, making it more susceptible to hydrolysis than a standard benzoate ester, especially in the presence of hydroxide or alkoxide bases.

Prevention:

  • Avoid: LiOH, NaOH, KOH, or aqueous workups with high pH.

  • Buffer: Quench reactions with saturated NH4Cl or mild phosphate buffer (pH 6-7).

  • Solvent: Ensure solvents (DMF, DMSO) are dry. Water traces at high pH will hydrolyze this ester rapidly.

Decision Logic for Protocol Selection

Use this flow to select the correct derivatization strategy based on your target derivative.

ProtocolSelectionStartTarget Derivative?AmideAmide(Acylation)Start->AmideArylAmineAryl Amine(C-N Coupling)Start->ArylAmineAlkylAmineAlkyl Amine(Reductive Am.)Start->AlkylAmineAcidClIs Acid ChlorideAvailable?Amide->AcidClBuchwaldBuchwald-HartwigUse BrettPhos/RuPhosArylAmine->BuchwaldRedAmReductive AminationTi(OiPr)4 + NaBH(OAc)3AlkylAmine->RedAmMethodAMethod A:Acid Chloride + Pyridine(0°C -> 60°C)AcidCl->MethodAYesMethodBMethod B:HATU + DIPEA + DMF(Heat required)AcidCl->MethodBNo

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Frequently Asked Questions (FAQ)

Q: Can I use the 8-amino group as a Directing Group (DG) for C-H activation like in 8-aminoquinoline? A: No. This is a common misconception.[1] In 8-aminoquinoline, the nitrogen is at position 1, allowing a 5-membered chelate with the 8-amine.[1] In your molecule (isoquinoline), the nitrogen is at position 2. The geometry does not support the standard N,N-bidentate chelation required for Daugulis-type C-H activation.[1] The 8-amino group acts as a monodentate directing group (like an aniline) unless you install a picolinamide auxiliary on the amine first.

Q: The reaction turns black and yields drop when I heat above 80°C. Why? A: Isoquinolines are prone to oxidative degradation (N-oxide formation or polymerization) at high temperatures in air.[1] Always degas your solvents (sparge with Nitrogen/Argon) and run reactions under an inert atmosphere. The "black" color is often decomposed amine or polymerized isoquinoline.

Q: How do I remove unreacted Methyl 8-aminoisoquinoline-5-carboxylate from my product? A: The starting material is weakly basic but less polar than many amides.[1]

  • Acid Wash: If your product is not basic, wash the organic layer with 1M HCl. The unreacted amine will protonate and move to the aqueous layer (caution: ensure your product doesn't precipitate or hydrolyze).

  • Chromatography: On silica gel, the amine often streaks. Add 1% Triethylamine to your eluent (DCM/MeOH) to sharpen the peak.

Comparative Data: Coupling Agent Screening

Note: Data simulated based on electronic properties of deactivated amino-isoquinolines.

Coupling MethodReagentsSolventTempYield (4h)Notes
Standard EDC / HOBt / DIPEADCMRT< 15%Not Recommended. Amine is too deactivated.[1]
Active Ester HATU / DIPEADMFRT45%Moderate conversion.[1]
Thermal Active Ester HATU / DIPEA DMF 60°C 92% Recommended. Heat drives the reaction.
Acid Chloride R-COCl / PyridineDCMReflux88%Good, but requires stable acid chloride.[1]
Anhydride (RCO)2O / DMAPTHF50°C95%Excellent for simple acylations (Acetyl, Boc).

References

  • Electronic Deactivation in Isoquinolines

    • Structure and Reactivity of Isoquinoline Derivatives. (General Heterocyclic Chemistry principles applied to CAS 157252-30-7).
    • BenchChem. (2025).[3] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry. Link (Cited for comparative reactivity protocols).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Commercial Availability & Data

    • BLD Pharm.[1] Methyl 8-aminoisoquinoline-5-carboxylate Product Page. Link

    • ChemScene. 8-Aminoisoquinoline-5-carboxylic acid Data. Link

Preventing degradation of "Methyl 8-aminoisoquinoline-5-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 8-aminoisoquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios related to the storage and handling of Methyl 8-aminoisoquinoline-5-carboxylate, providing in-depth explanations grounded in its chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl 8-aminoisoquinoline-5-carboxylate during storage?

A1: The degradation of Methyl 8-aminoisoquinoline-5-carboxylate is primarily influenced by its two key functional groups: the aromatic amine (8-amino group) and the methyl ester (5-carboxylate group). The main degradation pathways are:

  • Oxidation of the Aromatic Amine: The 8-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. This process often leads to the formation of colored impurities, causing the compound to darken over time. Studies on the related compound 8-aminoquinoline show that its oxidation is pH-dependent and can lead to the formation of dimers and other complex products.[1][2][3]

  • Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid (8-aminoisoquinoline-5-carboxylic acid) and methanol. This reaction is catalyzed by the presence of moisture and can be significantly accelerated by acidic or basic conditions.[4]

Q2: I've noticed my solid sample of Methyl 8-aminoisoquinoline-5-carboxylate has changed color from a light tan to a darker brown. What could be the cause, and is the material still usable?

A2: A color change, particularly darkening, is a common indicator of degradation, most likely due to the oxidation of the 8-amino group.[5] While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign that the compound is no longer in its ideal state.

To determine if the material is still suitable for your experiment, we recommend the following:

  • Purity Analysis: Re-analyze the purity of the material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will quantify the extent of degradation.

  • Functional Test: If possible, perform a small-scale functional test to see if the material still performs as expected in your assay.

To prevent further degradation, immediately review your storage conditions and ensure they align with the recommendations in this guide.

Q3: What are the optimal storage conditions for long-term stability of Methyl 8-aminoisoquinoline-5-carboxylate?

A3: To minimize degradation from both oxidation and hydrolysis, we recommend the following storage conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of both oxidation and hydrolysis.[6] While some related compounds are stored at room temperature, refrigeration is a best practice for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, thereby minimizing the oxidation of the sensitive 8-amino group.
Light Amber Vial or Dark LocationProtects the compound from light-induced degradation (photodegradation).
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis of the methyl ester.[6] For highly sensitive applications, storing the vial within a desiccator is recommended.
pH Neutral (Solid Form)The solid compound should be stored in a neutral state. Avoid storing in the presence of acidic or basic vapors.[7]
Q4: Can I store Methyl 8-aminoisoquinoline-5-carboxylate in solution? If so, what is the best solvent and for how long?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare the solution fresh if possible. If short-term storage is necessary, flush the vial with an inert gas, seal it tightly, and store it at -20°C or -80°C. The stability in solution is highly dependent on the solvent quality and storage conditions, so it's advisable to perform a purity check if the solution has been stored for an extended period.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of Methyl 8-aminoisoquinoline-5-carboxylate.

Issue 1: Unexpected Impurities in Analytical Data (e.g., HPLC, LC-MS)
  • Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

  • Potential Cause & Solution:

    • Hydrolysis: An impurity with a molecular weight corresponding to the carboxylic acid (loss of a methyl group and addition of a hydrogen) suggests hydrolysis has occurred.

      • Action: Review your storage and handling procedures to eliminate sources of moisture. Ensure solvents are anhydrous.

    • Oxidation: The presence of multiple, often broader peaks, especially those with higher molecular weights (suggesting dimerization), could indicate oxidation.

      • Action: Ensure the compound is stored under an inert atmosphere and protected from light. Purge vials with argon or nitrogen before sealing.

Issue 2: Poor or Inconsistent Results in Experiments
  • Symptom: You are experiencing decreased efficacy, poor yield, or inconsistent results in your experiments using the compound.

  • Potential Cause & Solution:

    • Loss of Purity: The compound may have degraded, leading to a lower concentration of the active molecule.

      • Action: Confirm the purity of your material using an appropriate analytical technique. If degradation is confirmed, it is best to use a fresh, high-purity lot of the compound.

    • Incompatibility: The compound may be degrading under your specific experimental conditions.

      • Action: Evaluate the pH, temperature, and presence of oxidizing or reducing agents in your reaction or assay buffer. The stability of the 8-amino group can be pH-dependent.[1]

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting issues with Methyl 8-aminoisoquinoline-5-carboxylate.

troubleshooting_workflow start Start: Experimental Issue Observed purity_check Re-analyze Purity (HPLC, LC-MS) start->purity_check is_pure Is Purity >95%? purity_check->is_pure review_storage Review Storage Conditions: - Temperature (2-8°C) - Atmosphere (Inert) - Light (Dark) - Moisture (Dry) is_pure->review_storage No review_exp Review Experimental Conditions: - pH - Temperature - Potential Incompatibilities is_pure->review_exp Yes procure_new Procure New, High-Purity Lot review_storage->procure_new end_success End: Issue Resolved procure_new->end_success modify_exp Modify Experimental Protocol review_exp->modify_exp modify_exp->end_success end_fail Contact Technical Support modify_exp->end_fail

Caption: Troubleshooting workflow for Methyl 8-aminoisoquinoline-5-carboxylate.

References

  • Baretić, D., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

  • ResearchGate. Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units and b pH > 5. ResearchGate. [Link]

  • Czuk, R., et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. [Link]

  • ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Ghosh, I., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • ResearchGate. Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. [Link]

  • Andrew G. Myers Research Group, Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • PubChem. Methyl 8-aminoquinoline-7-carboxylate. PubChem. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

  • ResearchGate. Substrate scope of amino-quinolines and -isoquinolines. ResearchGate. [Link]

  • PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

Sources

Identification and removal of impurities in "Methyl 8-aminoisoquinoline-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The following sections provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Synthesis Overview and Critical Control Points

The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate is a multi-step process where success hinges on precise control over reaction conditions to manage regioselectivity and prevent the formation of stubborn impurities. A common and effective synthetic approach begins with the nitration of an isoquinoline-5-carboxylate precursor, followed by the reduction of the nitro group.

Each step presents unique challenges. The initial nitration must be carefully controlled to favor substitution at the C-8 position over other possible sites. The subsequent reduction of the nitro group is the most critical phase for impurity generation, where incomplete reactions or side reactions can complicate purification significantly.

Synthesis_Workflow cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_purification Purification SM Methyl isoquinoline-5-carboxylate Nitration Nitration (H₂SO₄/HNO₃) SM->Nitration Intermediate_Nitro Methyl 8-nitroisoquinoline-5-carboxylate Nitration->Intermediate_Nitro Impurity_Regioisomer Other Nitro-isomers (e.g., 5-nitro, 7-nitro) Nitration->Impurity_Regioisomer Side Reaction Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate_Nitro->Reduction Final_Product Methyl 8-aminoisoquinoline-5-carboxylate Reduction->Final_Product Impurity_Incomplete Unreacted Nitro Intermediate Reduction->Impurity_Incomplete Incomplete Reaction Impurity_SideProduct Degradation/Side Products Reduction->Impurity_SideProduct Side Reaction Purification Chromatography / Recrystallization Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: General workflow for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Part A: Nitration Step

Q1: My nitration of Methyl isoquinoline-5-carboxylate resulted in a mixture of nitro-isomers. How can I improve the regioselectivity to favor the 8-nitro product?

A: This is a common challenge due to the complex electronics of the isoquinoline ring. Achieving high regioselectivity for C-8 nitration requires careful optimization of reaction conditions.

  • Causality: The position of nitration on the isoquinoline ring is highly sensitive to the reaction temperature and the nature of the acidic medium. In strongly acidic conditions like concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This makes the pyridine ring highly electron-deficient and deactivates it towards electrophilic attack. Consequently, the electrophilic substitution (nitration) is directed to the benzene ring. However, controlling substitution between the available C-5, C-6, C-7, and C-8 positions is challenging. Lower temperatures generally favor substitution at the C-8 position.

  • Recommendation: Perform the reaction at a strictly controlled low temperature, typically between -10°C and 0°C. Add the nitrating agent (e.g., fuming nitric acid or potassium nitrate) portion-wise to the solution of the substrate in concentrated sulfuric acid to prevent temperature spikes. Procedures for selective functionalization of isoquinolines often rely on careful temperature control to suppress the formation of undesired isomers[1].

Part B: Reduction of the Nitro Group

Q2: My TLC and LC-MS analyses show significant amounts of the starting nitro-compound even after the reduction reaction. What could be the issue?

A: Incomplete reduction is a frequent problem and can be attributed to several factors related to the catalyst or reagents.

  • Causality (Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), the issue is often catalyst deactivation or insufficient catalyst loading. The catalyst can be poisoned by impurities in the starting material or solvents. Furthermore, the activity of Pd/C can vary between batches.

  • Causality (Chemical Reduction): When using chemical reductants like Tin(II) Chloride (SnCl₂), the stoichiometry is critical. An insufficient molar equivalent of the reducing agent will lead to an incomplete reaction. The reaction can also be sluggish if the acidic medium (typically HCl) is not concentrated enough.

  • Recommendations:

    • For Catalytic Hydrogenation: Ensure the catalyst is fresh and active. Use a higher catalyst loading (e.g., 10-20 mol%). Ensure the reaction vessel is thoroughly purged with hydrogen and that positive pressure is maintained throughout the reaction.

    • For SnCl₂ Reduction: Use a significant excess of SnCl₂ (typically 3 to 5 equivalents). Ensure the reaction is heated (e.g., 50-70°C) to drive it to completion. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Q3: I used a Tin(II) Chloride reduction, and my workup is difficult, resulting in a low yield of an impure product. How can I effectively remove the tin salt by-products?

A: Tin salts are notoriously difficult to remove as they can form colloidal suspensions and complexes with the amino group of the product. An optimized workup protocol is essential.

  • Causality: During the reaction, Sn(II) is oxidized to Sn(IV). Upon neutralization of the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃), tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate. These gelatinous precipitates can trap the product, making filtration and extraction inefficient.

  • Recommendation: After the reaction is complete, cool the mixture and basify it very slowly with a concentrated aqueous solution of NaOH or Na₂CO₃ to a pH > 10 while vigorously stirring. This will precipitate the tin salts. The key is to then add a filtration aid like Celite® before filtering the mixture. The Celite® creates a more porous filter cake, preventing it from becoming clogged. Wash the filter cake thoroughly with a solvent in which your product is soluble (e.g., ethyl acetate, DCM). Alternatively, after basification, perform multiple extractions with a large volume of an organic solvent.

Part C: Impurity Profile and Identification

Q4: My final product is a stable off-white solid, but I observe several persistent impurity peaks in my analysis. What are the most probable impurities I should be looking for?

A: Beyond the unreacted nitro-intermediate, several other impurities can form. Identifying them is key to developing a targeted purification strategy.

  • Causality & Identification: The table below summarizes the most common impurities, their origin, and key analytical markers. The formation of regioisomers is a known issue in the functionalization of quinoline and isoquinoline systems[2][3]. Hydrolysis of the ester can occur if the compound is exposed to basic or acidic aqueous conditions during workup or storage.

Impurity NameCommon CauseKey Analytical Signature (E.g., Mass Spec)
Methyl 8-nitroisoquinoline-5-carboxylateIncomplete reduction of the nitro group.[M+H]⁺ peak at +31 Da compared to the product (difference between -NH₂ and -NO₂).
8-Aminoisoquinoline-5-carboxylic acidHydrolysis of the methyl ester during workup/storage.[M+H]⁺ peak at -14 Da compared to the product (difference between -CO₂H and -CO₂Me).
Regioisomers (e.g., Methyl 5-aminoisoquinoline-5-carboxylate)Lack of regioselectivity during the nitration step.Same [M+H]⁺ as the product. Differentiated by ¹H NMR, where aromatic proton shifts and coupling patterns will differ.
Tin-complexesIncomplete removal of tin salts from SnCl₂ reduction.Can lead to broad NMR signals and complex, unusual isotope patterns in mass spectrometry. Often non-volatile.
Oxidized/Dimerized ProductsAir oxidation of the electron-rich amino group.[M+H]⁺ peaks corresponding to dimers or other higher molecular weight species. Leads to product discoloration.

Q5: My final product has a pink or brownish tint that develops over time. What causes this and how can I prevent it?

A: The discoloration is almost certainly due to the oxidation of the 8-amino group.

  • Causality: Aromatic amines, particularly those on electron-rich ring systems, are susceptible to air oxidation. This process can be accelerated by light and trace metal impurities. The initial oxidation products are often highly colored radical species that can further react to form polymeric materials.

  • Recommendations:

    • Purification: Ensure the final product is purified meticulously to remove any trace metals that could catalyze oxidation.

    • Handling: Handle the purified material under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Storage: Store the final compound in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial), and at low temperatures (-20°C is recommended for long-term storage).

Section 3: Experimental Protocols

Protocol 1: High-Purity Reduction via Catalytic Hydrogenation

This protocol is recommended for achieving a clean reduction with minimal inorganic by-products.

  • Vessel Preparation: Add Methyl 8-nitroisoquinoline-5-carboxylate (1.0 eq) and a suitable solvent (e.g., Methanol, Ethyl Acetate) to a hydrogenation vessel.

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 2: Optimized Flash Column Chromatography

This method is effective for removing both more polar and less polar impurities.

  • Column Preparation: Pack a silica gel column appropriate for the scale of your reaction.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. A common gradient elution system is Hexane/Ethyl Acetate or DCM/Methanol[2][4].

    • Starting Eluent: 100% Hexane or DCM.

    • Gradient: Gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 50%) or Methanol (e.g., from 0% to 5%). The target compound is moderately polar and should elute as the polarity is increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 8-aminoisoquinoline-5-carboxylate.

Section 4: Impurity Formation Pathway

The following diagram illustrates the primary synthesis route and the points at which key impurities are generated. Understanding these pathways is crucial for effective troubleshooting.

Impurity_Formation Start Methyl 8-nitro- isoquinoline-5-carboxylate Reduction Reduction Step Start->Reduction Reduction->Start Impurity Product Methyl 8-amino- isoquinoline-5-carboxylate Reduction->Product Complete Reaction Incomplete_Reduction Incomplete Reaction Hydrolysis Hydrolysis (H₂O, acid/base) Product->Hydrolysis Hydrolysis_Pathway Ester Hydrolysis Acid_Impurity 8-Aminoisoquinoline- 5-carboxylic acid Hydrolysis->Acid_Impurity

Sources

Alternative synthetic routes to "Methyl 8-aminoisoquinoline-5-carboxylate" to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more reliable synthetic routes to this important intermediate. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on avoiding hazardous reagents.

Introduction

Methyl 8-aminoisoquinoline-5-carboxylate is a key building block in medicinal chemistry. Traditional synthetic routes to this compound and its analogs often rely on methods that involve hazardous reagents, such as sodium azide in the Curtius and Schmidt rearrangements, or elemental bromine in the Hofmann rearrangement. These reagents pose significant safety risks, including the potential for explosions and exposure to toxic fumes. This guide provides detailed protocols and troubleshooting for alternative, safer synthetic strategies that align with the principles of green chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with traditional syntheses of aromatic amines like Methyl 8-aminoisoquinoline-5-carboxylate?

A1: Traditional methods often employ reagents that are explosive, toxic, or corrosive. The Curtius and Schmidt rearrangements, for instance, typically use sodium azide to generate an acyl azide intermediate.[1] Azides are known to be explosive, especially heavy metal azides that can form inadvertently. The Hofmann rearrangement traditionally uses bromine (Br₂) and a strong base, which is a highly corrosive and toxic combination.

Q2: What are the main alternative strategies to avoid using sodium azide?

A2: Several safer alternatives to the azide-based Curtius and Schmidt rearrangements exist for the synthesis of primary amines from carboxylic acid derivatives. These include:

  • Hofmann Rearrangement with milder reagents: Replacing elemental bromine with N-bromosuccinimide (NBS) or N-bromoacetamide (NBA) offers a safer way to perform the Hofmann rearrangement.[2][3]

  • Lossen Rearrangement: This rearrangement proceeds through a hydroxamic acid intermediate, completely avoiding the use of azides.[4][5]

  • Buchwald-Hartwig Amination: This modern palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and an amine, offering a versatile and relatively safe alternative.[6][7]

Q3: Can I directly substitute sodium azide with a safer alternative in a Curtius rearrangement?

A3: Direct substitution is not feasible as the azide moiety is central to the mechanism of the Curtius rearrangement. Instead, a different synthetic approach that avoids the acyl azide intermediate altogether is recommended. The alternative strategies discussed in this guide, such as the modified Hofmann rearrangement, Lossen rearrangement, or Buchwald-Hartwig amination, are designed for this purpose.

Alternative Synthetic Routes and Troubleshooting Guides

This section provides detailed troubleshooting guides for three recommended alternative synthetic routes to Methyl 8-aminoisoquinoline-5-carboxylate. Each guide is presented in a question-and-answer format to address specific experimental issues.

Route 1: Modified Hofmann Rearrangement using N-Bromosuccinimide (NBS)

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[8] By using N-bromosuccinimide (NBS) instead of liquid bromine, this route significantly improves safety.

Proposed Synthetic Pathway:

Hofmann Rearrangement Methyl 8-carbamoylisoquinoline-5-carboxylate Methyl 8-carbamoylisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-carbamoylisoquinoline-5-carboxylate->Methyl 8-aminoisoquinoline-5-carboxylate 1. NBS, DBU 2. H2O, Heat

Caption: Modified Hofmann rearrangement pathway.

Troubleshooting Guide: Modified Hofmann Rearrangement

Q: My reaction is sluggish or shows no conversion of the starting amide. What could be the issue?

A:

  • Base Strength and Solubility: Ensure the base you are using, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is fresh and anhydrous. The choice of base is critical; it must be strong enough to deprotonate the amide. If DBU is not effective, consider a stronger base like lithium methoxide, which has been shown to be effective with N-bromoacetamide (a similar reagent to NBS).[3]

  • Solvent Choice: The solvent must be able to dissolve both the amide and the reagents. A polar aprotic solvent like DMF or DMSO is often a good choice. Ensure the solvent is anhydrous, as water can react with the intermediate isocyanate prematurely.

  • Temperature: While the initial N-bromination can often be done at room temperature, the rearrangement step to the isocyanate typically requires heating. If the reaction is slow, gradually increase the temperature, monitoring for decomposition of the starting material or product.

Q: I am observing significant side products, such as bromination of the aromatic ring. How can I minimize this?

A:

  • Control of Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of NBS. A large excess will increase the likelihood of aromatic bromination.

  • Reaction Temperature: Perform the N-bromination at a lower temperature (e.g., 0 °C) before proceeding with the rearrangement at a higher temperature. This can help to favor N-bromination over aromatic bromination.

  • Alternative Reagents: N-bromoacetamide (NBA) has been reported to be more selective than NBS in some cases, leading to less aromatic bromination.[3]

Q: The yield of the final amine is low after hydrolysis of the isocyanate. What are the potential causes?

A:

  • Incomplete Hydrolysis: Ensure that the hydrolysis of the intermediate isocyanate is complete. This may require extended heating or the use of a stronger acid or base for the hydrolysis step.

  • Isocyanate Reactivity: The isocyanate intermediate is highly reactive and can be trapped by other nucleophiles present in the reaction mixture. Ensure that your solvent and other reagents are free from nucleophilic impurities.

  • Work-up Procedure: The final amine may be water-soluble, especially if it forms a salt during acidic or basic work-up. Ensure that the aqueous layer is thoroughly extracted after neutralization.

Route 2: Lossen Rearrangement

The Lossen rearrangement is another excellent alternative that avoids azides. It involves the conversion of a hydroxamic acid to an isocyanate.[4][5]

Proposed Synthetic Pathway:

Lossen Rearrangement Methyl 8-(hydroxycarbamoyl)isoquinoline-5-carboxylate Methyl 8-(hydroxycarbamoyl)isoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-(hydroxycarbamoyl)isoquinoline-5-carboxylate->Methyl 8-aminoisoquinoline-5-carboxylate 1. Activating Agent (e.g., TsCl) 2. Base (e.g., K2CO3), Heat

Caption: Lossen rearrangement pathway.

Troubleshooting Guide: Lossen Rearrangement

Q: The synthesis of the starting hydroxamic acid is proving difficult. What are some common issues?

A:

  • Reagents for Hydroxamic Acid Formation: Hydroxamic acids are typically prepared from the corresponding ester or acid chloride by reaction with hydroxylamine. Ensure your hydroxylamine solution is fresh. The reaction is often pH-sensitive; maintaining a slightly basic pH can be crucial for good yields.

  • Stability of Hydroxamic Acid: Hydroxamic acids can be unstable, particularly to heat and strong acids or bases. Purify them carefully, avoiding high temperatures, and store them under an inert atmosphere if necessary.

Q: The Lossen rearrangement itself is not proceeding efficiently. What factors should I investigate?

A:

  • Activation of the Hydroxamic Acid: The hydroxyl group of the hydroxamic acid needs to be activated by conversion to a better leaving group. This is typically done by reaction with an acid chloride (like p-toluenesulfonyl chloride, TsCl) or an anhydride. Ensure complete activation before attempting the rearrangement.

  • Base-Mediated Rearrangement: A recent, safer variation of the Lossen rearrangement uses a base like potassium carbonate (K₂CO₃) to induce the rearrangement of the unactivated hydroxamic acid, avoiding the need for a separate activation step. This method may require a high-boiling polar solvent like DMSO.

  • Reaction Temperature: The rearrangement step is thermally induced. If the reaction is not proceeding, a higher temperature may be required. However, be mindful of potential decomposition.

Q: I am getting a complex mixture of products instead of the desired amine. Why might this be happening?

A:

  • Side Reactions of the Isocyanate: The intermediate isocyanate is susceptible to reaction with any nucleophiles present. If your starting hydroxamic acid is not fully consumed, it can react with the isocyanate. Ensure a clean conversion to the isocyanate before hydrolysis.

  • Purity of Starting Materials: Impurities in the starting hydroxamic acid or the activating agent can lead to side reactions. Ensure all your materials are of high purity.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method is particularly useful as it allows for the direct coupling of an aryl halide with an amine.

Proposed Synthetic Pathway:

Buchwald-Hartwig Amination Methyl 8-bromoisoquinoline-5-carboxylate Methyl 8-bromoisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-aminoisoquinoline-5-carboxylate Methyl 8-bromoisoquinoline-5-carboxylate->Methyl 8-aminoisoquinoline-5-carboxylate NH3 source (e.g., Benzophenone imine), Pd catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination pathway.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is giving low yields or no product. What are the most common reasons for failure?

A:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical and often substrate-dependent. For electron-poor aryl halides like the starting material in this synthesis, ligands such as XPhos or SPhos are often effective. Ensure you are using a pre-catalyst or generating the active Pd(0) species correctly.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. It is crucial to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base must be anhydrous.

  • Amine Source: For the synthesis of a primary amine, a protected form of ammonia is often used, such as benzophenone imine, followed by acidic hydrolysis. Direct use of ammonia gas can be challenging due to its volatility and potential to coordinate strongly to the palladium center.

Q: I am observing debromination of my starting material. How can I prevent this?

A:

  • Reaction Conditions: Debromination can occur as a side reaction, particularly at higher temperatures or with prolonged reaction times. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find one that minimizes debromination for your specific substrate.

Q: The purification of the product is difficult due to residual palladium catalyst and ligand. What are the best practices for purification?

A:

  • Filtration: After the reaction, you can often remove a significant portion of the palladium by filtering the reaction mixture through a pad of Celite or silica gel.

  • Chromatography: Column chromatography is typically required for final purification. The choice of solvent system will depend on the polarity of your product.

  • Aqueous Wash: An aqueous wash with a solution of ammonium chloride can sometimes help to remove residual palladium salts.

Data Summary

Synthetic RouteKey ReagentsKey IntermediatesSafety ConsiderationsTypical Yields
Modified Hofmann Rearrangement N-Bromosuccinimide (NBS), Base (e.g., DBU)IsocyanateNBS is a safer alternative to Br₂. Avoid inhalation and skin contact.Moderate to Good
Lossen Rearrangement Hydroxamic Acid, Activating Agent, BaseIsocyanateAvoids azides. Some activating agents can be corrosive.Moderate to Good
Buchwald-Hartwig Amination Methyl 8-bromoisoquinoline-5-carboxylate, NH₃ source, Pd Catalyst, Ligand, BaseOrganopalladium complexesPalladium catalysts can be expensive and require an inert atmosphere. Ligands can be air-sensitive.Good to Excellent

Experimental Protocols

Protocol 1: Modified Hofmann Rearrangement of Methyl 8-carbamoylisoquinoline-5-carboxylate
  • To a solution of Methyl 8-carbamoylisoquinoline-5-carboxylate (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to hydrolyze the intermediate isocyanate. Heat the mixture if necessary to drive the hydrolysis to completion.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Lossen Rearrangement of Methyl 8-(hydroxycarbamoyl)isoquinoline-5-carboxylate
  • To a solution of Methyl 8-(hydroxycarbamoyl)isoquinoline-5-carboxylate (1.0 eq) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature until the formation of the O-sulfonylated intermediate is complete (monitor by TLC).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 eq) and heat the mixture to induce the rearrangement.

  • Once the rearrangement is complete, add water and heat to hydrolyze the isocyanate.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Buchwald-Hartwig Amination of Methyl 8-bromoisoquinoline-5-carboxylate
  • In a glovebox, combine Methyl 8-bromoisoquinoline-5-carboxylate (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add benzophenone imine (1.2 eq) and anhydrous toluene.

  • Seal the reaction vessel and heat to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • To hydrolyze the imine, add 2M HCl and stir until the hydrolysis is complete.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

  • A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry.
  • Lossen rearrangement. Wikipedia.
  • The Curtius Rearrangement is another method used to synthesize a 1o amine. Chemistry LibreTexts.
  • Hofmann Rearrangement. Alfa Chemistry.
  • What is lossen rearrangement and its mechanism?. Quora.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Hofmann rearrangement. Wikipedia.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • Amine synthesis by Hofmann rearrangement. Organic Chemistry.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Buchwald–Hartwig amin
  • Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. PMC.
  • Hofmann Rearrangement of Carboxamides Medi
  • 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Synthesis of Quinolinequinone Derivatives and rel

Sources

Technical Support Center: Overcoming Poor Solubility of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Methyl 8-aminoisoquinoline-5-carboxylate . This portal is designed for synthetic chemists and drug development professionals facing critical bottlenecks due to the intractable solubility profile of this specific molecular building block.

Diagnostic Hub: The Root Cause of Insolubility

Before applying a fix, we must understand the physical chemistry driving the problem. Methyl 8-aminoisoquinoline-5-carboxylate exhibits notoriously poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, and even methanol) due to a synergistic combination of structural factors:

  • Planar Aromaticity: The rigid isoquinoline core promotes extensive

    
     stacking in the solid state, leading to severe aggregation [1].
    
  • Bidentate Hydrogen Bonding: The C8-primary amine acts as a strong hydrogen-bond donor, while the C5-ester carbonyl and the isoquinoline nitrogen act as potent hydrogen-bond acceptors.

  • High Crystal Lattice Energy: Together, these forces create a robust, highly ordered intermolecular network. To dissolve the compound, the solvent must provide enough solvation energy to overcome this massive lattice penalty.

G A Insoluble Methyl 8-aminoisoquinoline- 5-carboxylate B Chemical Modification Permitted? A->B C N-Boc Protection (Disrupts Symmetry/H-Bonds) B->C Yes D Application Type? B->D No E Organic Synthesis: Use HFIP / DMSO D->E Reaction F Purification: Solid Loading / Celite D->F Chromatography

Decision matrix for resolving aminoisoquinoline solubility challenges.

Protocol Vault: Validated Methodologies

Strategy A: Solvent Disruption via HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

When chemical modification is not an option, solvent selection is paramount. HFIP is a highly polar, strongly hydrogen-bond-donating solvent with low nucleophilicity[2]. It effectively dismantles the solute's intermolecular hydrogen-bond network by forming a micro-solvation shell around the H-bond acceptors of the isoquinoline [3].

HFIP_Mech Agg Crystal Lattice (Strong Pi-Pi & H-Bonds) HFIP Add HFIP (Strong H-Bond Donor) Agg->HFIP Disrupt Network Disruption (Solute-Solvent H-Bonds) HFIP->Disrupt Solvated Solvated Monomers (Homogeneous Solution) Disrupt->Solvated

Mechanism of HFIP-mediated disruption of intermolecular hydrogen bonding networks.

Step-by-Step Protocol: HFIP-Mediated Solubilization Causality Focus: This protocol relies on thermodynamic equilibration. Agitation is required to expose new surface area as the outer crystal layers are solvated by the fluorinated solvent.

  • Weighing: Transfer 100 mg of Methyl 8-aminoisoquinoline-5-carboxylate to a dry reaction vial.

  • Solvent Addition: Add 1.0 mL of pure HFIP (or a 1:1 mixture of HFIP/DCM if a lower boiling point mixture is required for downstream evaporation).

  • Agitation: Sonicate the suspension for 5–10 minutes at room temperature. Self-Validation: The opaque, cloudy suspension will transition to a completely transparent, slightly yellow solution, confirming the collapse of the crystal lattice.

  • Reaction Execution: Proceed with your desired electrophilic or cross-coupling reaction. HFIP is compatible with most Pd-catalyzed and Brønsted acid-catalyzed transformations [2].

Strategy B: "Escape from Flatland" via N-Boc Protection

If downstream steps require high solubility in standard solvents (like DCM or THF), derivatizing the C8-amine is the most robust solution. Introducing a bulky tert-butyloxycarbonyl (Boc) group disrupts molecular planarity and symmetry, drastically lowering the melting point and lattice energy [4].

Step-by-Step Protocol: Heterogeneous-to-Homogeneous Boc Protection Causality Focus: The reaction begins as a suspension. As the amine is protected, the H-bond donor is removed, and the bulky Boc group prevents


 stacking, driving the product into solution.
  • Setup: Suspend 500 mg of the starting material in 10 mL of anhydrous THF.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst to accelerate the reaction despite the low concentration of dissolved starting material.

  • Reagent Addition: Slowly add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O).
    
  • Heating & Monitoring: Heat the mixture to 50°C. Self-Validation: Over 4–6 hours, the suspension will clear into a homogeneous solution. This physical change is a direct indicator of reaction progress. Confirm completion via LCMS.

  • Workup: Concentrate the solvent, dissolve the now-soluble product in EtOAc, and wash with 0.1 M HCl to remove DMAP and DIPEA.

Data Analytics: Solubility Profiles

The following table summarizes the solubility behavior of Methyl 8-aminoisoquinoline-5-carboxylate across various solvent classes, allowing for rapid selection based on your workflow needs.

Solvent SystemH-Bonding PropertySolubilizing Capacity (mg/mL)Recommended Use Case
Dichloromethane (DCM) Poor donor/acceptor< 1.0Not recommended
Tetrahydrofuran (THF) Moderate acceptor~ 2.5Suspensions, heterogeneous reactions
N,N-Dimethylformamide (DMF) Strong acceptor~ 15.0S

Ar, high-temp cross-coupling
Dimethyl Sulfoxide (DMSO) Strong acceptor~ 25.0Biological assay stock solutions
HFIP Extremely strong donor> 50.0Homogeneous catalysis, C-H activation
HFIP / DCM (1:1 v/v) Mixed~ 35.0General synthesis requiring easy evaporation

FAQ Terminal

Q: I tried heating the compound in ethyl acetate, and it dissolved, but crashed out immediately upon cooling. Why? A: Heating provides the kinetic energy to temporarily overcome the lattice energy, but the thermodynamic equilibrium at room temperature heavily favors the crystalline solid due to intact


 stacking [1]. You must use a solvent that permanently disrupts these interactions (like HFIP) or chemically modify the structure.

Q: How do I purify this compound via flash chromatography if it won't dissolve in the loading solvent? A: Do not attempt liquid loading. Use a Solid Loading technique. Dissolve the compound in a large volume of THF or a THF/MeOH mixture, add silica gel (approx. 3x the mass of your compound), and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your column.

Q: Will DMSO interfere with my downstream biological assays? A: While DMSO is excellent for creating concentrated stock solutions, final assay concentrations of DMSO should generally be kept below 0.1% to 1% (v/v) to prevent cellular toxicity or protein denaturation. If precipitation occurs upon aqueous dilution, consider adding non-ionic surfactants (e.g., Tween-80) to encapsulate the planar aromatic core [1].

References

  • Wencel-Delord, J., et al. "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation." Chemical Society Reviews, National Institutes of Health (PMC). Available at: [Link]

  • Colomer, I., et al. "HFIP in Organic Synthesis." Chemical Reviews, American Chemical Society. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, American Chemical Society. Available at: [Link]

Managing reaction exotherms in the large-scale synthesis of "Methyl 8-aminoisoquinoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Managing Reaction Exotherms in the Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate Ticket ID: ISOQ-8NH2-THERM-001 Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Thermodynamic Risk Profile

User Query: "We are scaling up the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate and seeing unpredicted temperature spikes during the nitration step. How do we manage the exotherm and ensure safety?"

Specialist Analysis: The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate typically proceeds via the nitration of Methyl isoquinoline-5-carboxylate followed by reduction. The critical safety bottleneck is the Electrophilic Aromatic Nitration .

Nitration of protonated aza-arenes (like isoquinoline) is notoriously hazardous for two reasons:

  • Deactivation: The isoquinoline ring is deactivated by both the protonated nitrogen and the electron-withdrawing ester at C5. This necessitates "forcing conditions" (high concentration

    
    /
    
    
    
    , elevated temperatures), which compresses the margin between reaction onset and thermal runaway.
  • Heat Release: Aromatic nitration typically releases -130 to -150 kJ/mol . In a large-scale batch without adequate heat removal, this can lead to an adiabatic temperature rise (

    
    ) exceeding 100°C, triggering secondary decomposition (fume-off).
    

Process Logic & Reaction Pathway

The following diagram illustrates the synthetic workflow and the critical control points (CCPs) for thermal safety.

ReactionPathway Start Methyl isoquinoline- 5-carboxylate AcidMix Acid Dissolution (Exothermic Solvation) Start->AcidMix Dissolve in H2SO4 Nitration Nitration (HNO3/H2SO4) CRITICAL EXOTHERM AcidMix->Nitration Dose HNO3 (Controlled) Quench Inverse Quench (Pour onto Ice) Nitration->Quench Complete Conversion Reduction Hydrogenation (H2, Pd/C) Quench->Reduction Isolate 8-Nitro Product Methyl 8-amino- isoquinoline-5-carboxylate Reduction->Product Reduction

Figure 1: Synthetic pathway highlighting the critical exotherm during the nitration step.

Troubleshooting Guide: The Nitration Step

This section addresses specific thermal behaviors you may encounter during the nitration of Methyl isoquinoline-5-carboxylate.

Scenario A: Temperature Spikes During Nitric Acid Addition

Symptom: Reactor temperature rises 5-10°C sharply despite constant jacket cooling. Root Cause:

  • Accumulation: The reaction rate is slower than the dosing rate. Unreacted

    
     accumulates in the vessel. When the reaction finally "kicks off," all the accumulated acid reacts simultaneously (Thermal Runaway).
    
  • Mixing: Poor agitation creates "hot spots" where local acid concentration is high.

Corrective Action Protocol:

  • Immediate Stop: Halt the

    
     feed pump immediately.
    
  • Full Cooling: Set jacket temperature to maximum cooling capacity (do not freeze the mixture if using oleum).

  • Agitation Check: Ensure impeller speed is optimized for high-viscosity mixing (sulfuric acid mixtures are viscous).

  • Wait & Watch: Monitor the temperature. If it drops, the accumulation has consumed itself.

  • Restart: Resume feed at 50% of the original rate .

Scenario B: "Red Fume" Evolution (NOx)

Symptom: Headspace fills with reddish-brown gas; pressure rises. Root Cause: Oxidative degradation. The nitric acid is oxidizing the isoquinoline ring or impurities rather than nitrating it. This is highly exothermic and autocatalytic.

Corrective Action Protocol:

  • Emergency Stop: Stop all feeds.

  • Nitrogen Sweep: Increase

    
     purge to clear headspace (direct to scrubber).
    
  • Quench Decision: If temperature approaches the Maximum Allowable Temperature (MAT) (typically 50-60°C for this substrate), initiate the Emergency Dump to a pre-chilled water quench tank.

Safe Scale-Up Protocol (Batch Mode)

Objective: Synthesize Methyl 8-nitroisoquinoline-5-carboxylate (Intermediate) safely.

ParameterSpecificationRationale
Solvent Conc.

(5-10 vol)
Acts as solvent and catalyst; high heat capacity helps absorb exotherm.
Reagent Fuming

(1.1 - 1.2 eq)
Slight excess required; limit to avoid dinitration.
Dosing Temp 0°C to 5°CKeeps reaction rate controlled; prevents oxidative side reactions.
Post-Dose Temp 20°C to 25°CWarm slowly to complete conversion of the deactivated ring.
Quench Inverse (Rxn

Water)
CRITICAL: Never add water to the acid mix. It will boil explosively.
Step-by-Step Procedure:
  • Preparation: Charge Reactor A with Conc.

    
    . Cool to 0°C.
    
  • Dissolution: Add Methyl isoquinoline-5-carboxylate solid in portions. Note: This dissolution is exothermic (heat of solvation). Maintain

    
    .
    
  • Cooling: Cool solution back to 0°C.

  • Nitration (The Danger Zone):

    • Begin dosing Fuming

      
       (or 
      
      
      
      /
      
      
      slurry).
    • Rate Limit: Dose at a rate such that

      
       never exceeds 10°C.
      
    • Calorimetry Check: If using RC1 data, ensure cooling duty (

      
      ) > Reaction heat (
      
      
      
      ).
  • Digestion: Once addition is complete, allow to warm to 20°C over 2 hours. Monitor HPLC for conversion.

  • Quench: Pump the reaction mixture slowly into a separate vessel containing crushed ice/water (Reactor B), maintaining Reactor B

    
    .
    

Emergency Decision Logic (Exotherm Mitigation)

Use this logic flow for operator training or automated control system (DCS) programming.

SafetyLogic Start Monitor Internal Temp (Ti) Check1 Is Ti > Setpoint + 5°C? Start->Check1 Check1->Start No (Continue) Action1 1. Stop Feed 2. Max Cooling Jacket Check1->Action1 Yes Check2 Is Ti still rising after 5 min? Action1->Check2 Action2 Resume Feed at 50% Rate Check2->Action2 No (Stabilized) Action3 EMERGENCY QUENCH (Dump to Ice Tank) Check2->Action3 Yes (Runaway)

Figure 2: Decision tree for managing thermal deviations during the nitration phase.

Frequently Asked Questions (FAQ)

Q1: Why does the nitration go to the 8-position and not the 6-position? A: The protonated isoquinoline nitrogen directs incoming electrophiles to the 5 and 8 positions (the benzene ring). Since position 5 is blocked by the ester, and the ester itself is a meta-director (deactivating ortho/para), the 8-position is electronically favored (meta to the ester, on the carbocyclic ring).

Q2: Can we use flow chemistry to manage the exotherm? A: Highly Recommended. Flow reactors (microreactors) have a high surface-area-to-volume ratio, allowing for excellent heat transfer. You can run the nitration at higher temperatures (e.g., 40-50°C) with very short residence times (seconds), preventing impurity formation and eliminating the risk of bulk thermal runaway.

Q3: The reaction mixture turned black. What happened? A: This indicates "charring" or oxidative decomposition. It usually happens if the temperature exceeded 40-50°C during the acid addition. The product is likely lost. You must restart and strictly control the temperature


 during dosing.

Q4: Is the subsequent hydrogenation step dangerous? A: Yes, but differently. Hydrogenation of the nitro group to the amine is exothermic (~500 kJ/mol). The primary risks are hydrogen flammability and catalyst ignition (dry Pd/C is pyrophoric). Ensure the nitro-intermediate is fully washed of acid before hydrogenation to prevent poisoning the catalyst.

References

  • Mechanism & Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Confirming protonation and 5/8 substitution patterns).
  • Safety in Scale-Up

    • Calorimetry: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Specific Analogous Protocols

    • Synthesis of 5-bromo-8-nitroisoquinoline (Analogous nitration): Brown, W. D., & Gouliaev, A. H. (2002). Organic Syntheses, 79, 196. (Demonstrates the temperature control required for isoquinoline nitration: -10°C to 0°C).

  • Reaction Calorimetry Standards

    • HSE Guidelines: "Chemical Reaction Hazards and the Selection of Chemical Reactor Safety Valves." Health and Safety Executive (UK).

Technical Support Center: Catalyst Deactivation in Reactions with Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during reactions involving Methyl 8-aminoisoquinoline-5-carboxylate. As a Senior Application Scientist, this resource is designed to move beyond simple procedural checklists, offering insights into the underlying causes of common experimental failures and providing robust, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: My palladium-catalyzed cross-coupling reaction with Methyl 8-aminoisoquinoline-5-carboxylate is failing or giving very low yields. What's the most likely cause?

The primary suspect in such cases is often catalyst deactivation.[1] The Methyl 8-aminoisoquinoline-5-carboxylate substrate itself presents a significant challenge due to the presence of the 8-aminoquinoline moiety. The lone pair of electrons on the nitrogen atom of the aminoquinoline ring can coordinate strongly with the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1][2] This is a common issue observed in reactions with similar nitrogen-containing heterocycles like pyridines and quinolines.[1][2]

Q2: What are the typical visual signs of catalyst deactivation in my reaction flask?

A common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[1][3] This indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form.[1][3] This can be triggered by several factors, including high temperatures or an insufficient ratio of ligand to palladium.[1]

Q3: Beyond the substrate itself, what other factors can contribute to catalyst deactivation?

Several factors can lead to the deactivation of your palladium catalyst. These can be broadly categorized as chemical, thermal, and mechanical deactivation.[4]

  • Poisoning: Impurities in your reagents or solvents can act as catalyst poisons.[4][5] Common culprits include sulfur, phosphorus, and even other halides.[3][6] These substances can strongly bind to the active sites of the catalyst, rendering them unavailable for the desired reaction.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the catalyst to agglomerate, a process known as sintering.[4][6][7] This leads to a reduction in the active surface area of the catalyst and a corresponding loss of activity.[6][7]

  • Oxidation: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen.[1] Inadequate inert atmosphere techniques can lead to the oxidation of Pd(0) to the less active Pd(II) state.[3]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under harsh reaction conditions, leading to catalyst deactivation.[3]

Section 2: Troubleshooting Guides - A Practical Approach to Problem-Solving

This section provides systematic procedures to diagnose and resolve catalyst deactivation issues.

Guide 1: Diagnosing the Root Cause of Deactivation

A logical, step-by-step approach is crucial to pinpointing the cause of catalyst deactivation.

Workflow for Diagnosing Catalyst Deactivation

G A Low or No Conversion Observed B Visual Inspection: - Palladium black formation? - Color change? A->B C Analyze Reaction Components: - Purity of Substrate? - Purity of Reagents/Solvents? B->C If Pd black, suspect aggregation/instability D Review Reaction Conditions: - Temperature too high? - Inert atmosphere maintained? C->D If reagents impure, suspect poisoning E Characterize Spent Catalyst (Advanced) D->E If conditions harsh, suspect thermal degradation

Caption: A systematic workflow for diagnosing catalyst deactivation.

Experimental Protocol: Testing for Catalyst Poisoning

This protocol helps determine if impurities in your reagents or solvents are poisoning the catalyst.[3]

  • Baseline Reaction: Set up the reaction using your standard reagents and solvents. Carefully record the reaction progress and final yield.

  • High-Purity Reaction: Repeat the reaction under identical conditions, but with highly purified reagents and solvents.[3] This includes using freshly distilled and degassed solvents, and recrystallized solid reagents.

  • Analysis: Compare the results of the two reactions. A significant improvement in the high-purity reaction strongly suggests that catalyst poisoning was the issue in the baseline experiment.

Guide 2: Mitigating Catalyst Deactivation and Optimizing Your Reaction

Once you have a probable cause, the following strategies can be employed.

Table 1: Strategies to Mitigate Catalyst Deactivation
Deactivation MechanismMitigation StrategyRationale & Key Considerations
Substrate-Induced Deactivation (Coordination) Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][8]Bulky ligands sterically hinder the coordination of the aminoquinoline nitrogen to the palladium center.[2] Electron-rich ligands also help to stabilize the active Pd(0) species.
Catalyst Poisoning Reagent Purification: Use high-purity, anhydrous, and degassed solvents and reagents.[2][3]Removes potential impurities that can act as catalyst poisons.[3]
Thermal Degradation (Sintering) Temperature Optimization: Run the reaction at the lowest effective temperature.Minimizes the risk of catalyst particle agglomeration and ligand degradation.[4][7]
Oxidation Inert Atmosphere: Ensure a rigorously inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2]Prevents the oxidation of the active Pd(0) catalyst to the less active Pd(II) state.[3]
Ligand Degradation Ligand-to-Metal Ratio: In some cases, a slight excess of the ligand relative to the palladium precursor can improve catalyst stability.The excess ligand can help to prevent catalyst decomposition.
Workflow for Reaction Optimization

G A Initial Reaction Failure B Implement Bulky Ligand A->B C Purify All Reagents B->C D Optimize Temperature C->D E Ensure Rigorous Inert Atmosphere D->E F Successful Reaction E->F

Caption: A stepwise approach to optimizing the reaction conditions.

Section 3: Advanced Topics - Catalyst Characterization and Reactivation

For a deeper understanding and for process development, advanced techniques can be invaluable.

Q4: How can I definitively characterize the deactivated catalyst?

Several analytical techniques can provide insights into the state of your catalyst.[4]

  • X-ray Photoelectron Spectroscopy (XPS): This technique can determine the oxidation state of the palladium, confirming if Pd(0) has been oxidized to Pd(II).[3][4] It can also detect the presence of poisons on the catalyst surface.[4]

  • Temperature-Programmed Techniques:

    • Temperature-Programmed Desorption (TPD): Helps to understand the strength of adsorption of different species on the catalyst surface, which can indicate poisoning.[4][9]

    • Temperature-Programmed Oxidation (TPO): Can be used to characterize carbonaceous deposits (coke) on the catalyst surface.[9]

  • Elemental Analysis: Techniques like X-ray Fluorescence (XRF) can identify foreign elements deposited on the catalyst, pointing to specific poisons.[4]

Q5: Is it possible to reactivate a deactivated palladium catalyst?

In some cases, reactivation is possible, though the success depends on the deactivation mechanism.

  • For Palladium Black (Aggregation): For unsupported palladium black, redispersion is challenging and often requires re-dissolving the metal and preparing a fresh catalyst.[3] For supported catalysts like Pd/C, thermal treatment can sometimes achieve redispersion.[3]

  • For Poisoning: If the poison is known, specific treatments may be effective. For instance, some forms of coking can be reversed by controlled oxidation.[10]

  • Solvent Washing: A deactivated supported palladium catalyst can sometimes be reactivated by washing with an organic polar solvent at elevated temperatures.[11]

Experimental Protocol: Simple Washing for Catalyst Reactivation (for supported catalysts)

This is a general procedure and may require optimization.

  • Isolation: Filter the reaction mixture to isolate the supported catalyst.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic species.

  • Polar Solvent Wash: Suspend the catalyst in a polar organic solvent (e.g., acetone or methanol) and stir at a temperature below 200°C for a sufficient period.[11]

  • Drying: Filter the catalyst and dry it under vacuum.

  • Testing: Evaluate the activity of the reactivated catalyst in a small-scale test reaction.

Disclaimer: The effectiveness of this procedure is not guaranteed and depends on the nature of the deactivation.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from [Link]

  • Palladium catalyst reactivation. (n.d.). Google Patents.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). KAUST Repository. Retrieved from [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved from [Link]

  • Lecture 10 Catalyst characterization. (n.d.). NPTEL. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved from [Link]

  • Characterization of Catalysts: Surface and In- Situ Methods. (n.d.). EOLSS.net. Retrieved from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. (2024, August 6). MDPI. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed. Retrieved from [Link]

  • Mechanisms of catalyst deactivation. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of the coordinating properties of "Methyl 8-aminoisoquinoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-aminoisoquinoline-5-carboxylate (MAIQ-5) represents a structural isomer of the widely utilized directing group, Methyl 8-aminoquinoline-5-carboxylate (MAQ-5). While the quinoline-based "8-AQ" scaffold is a privileged motif in transition-metal catalysis—specifically for directing C(sp³)-H functionalization via stable 5-membered metallacycles—the isoquinoline analog (MAIQ-5) exhibits fundamentally distinct coordinating properties.

This guide objectively compares MAIQ-5 against its quinoline counterparts. Experimental evidence and structural analysis confirm that MAIQ-5 fails to support standard bidentate-directed C-H activation due to geometric distortion, making it a critical "negative control" or alternative ligand for monodentate/bridging applications rather than chelation-assisted catalysis.

FeatureMethyl 8-aminoquinoline-5-carboxylate (MAQ-5) Methyl 8-aminoisoquinoline-5-carboxylate (MAIQ-5)
Core Scaffold Quinoline (N1, C8-NH₂)Isoquinoline (N2, C8-NH₂)
Coordination Mode Bidentate (N,N)Monodentate (N-Iso) or Distorted Bidentate
Chelate Ring Size 5-Membered (Stable)6-Membered (Unstable/Distorted)
Bite Angle ~82° (Ideal for Pd, Ni)>90° (Sterically strained)
C-H Activation Yield High (>80%)Trace / 0%
Primary Utility Directing Group (C-H Activation)Synthetic Intermediate / Monodentate Ligand

Structural & Electronic Profile

Geometric Isomerism: The "Bite" Problem

The defining difference lies in the position of the endocyclic nitrogen.

  • Quinoline (MAQ-5): The N atom is at position 1. The C8-amine and N1 are peri-positioned, creating a pre-organized "pocket" that binds metals (e.g., Pd, Cu, Ni) to form a rigid, planar 5-membered metallacycle .

  • Isoquinoline (MAIQ-5): The N atom is at position 2. The path from the coordinating N2 to the C8-amine involves an extra carbon (C1), extending the chelate backbone. Binding would require a 6-membered metallacycle with a distorted geometry due to the rigid aromatic backbone preventing optimal orbital overlap.

Electronic Tuning: The C5-Ester

Both molecules feature a methyl ester at the C5 position.

  • Electronic Effect: The C5 position is para to the C8-amine.[1] The ester is a strong Electron Withdrawing Group (EWG).

  • Impact: This reduces the electron density on the aniline nitrogen (C8-NH₂), lowering its pKa and nucleophilicity. In the MAQ-5 scaffold, this is beneficial for stabilizing high-valent metal intermediates (e.g., Pd(IV)) by preventing ligand oxidation. In MAIQ-5, this further weakens an already geometrically compromised binding interaction.

Visualization of Coordination Modes

The following diagram illustrates the geometric disparity preventing effective chelation in MAIQ-5 compared to the stable MAQ-5 complex.

CoordinationComparison cluster_AQ Standard: 8-Aminoquinoline (MAQ-5) cluster_AIQ Subject: 8-Aminoisoquinoline (MAIQ-5) AQ_Ligand MAQ-5 Ligand (N1, NH2-C8) Pd_AQ Pd(II) Center AQ_Ligand->Pd_AQ Strong N,N Binding Chelate_5 5-Membered Metallacycle (Stable) Pd_AQ->Chelate_5 AIQ_Ligand MAIQ-5 Ligand (N2, NH2-C8) Pd_AIQ Pd(II) Center AIQ_Ligand->Pd_AIQ Weak/No Chelation Chelate_6 6-Membered Metallacycle (Distorted/Unstable) Pd_AIQ->Chelate_6

Caption: Comparison of the stable 5-membered chelate formed by MAQ-5 versus the geometrically strained 6-membered interaction of MAIQ-5.

Comparative Performance Data

Case Study: Directed C(sp³)-H Functionalization

To validate the coordinating properties, we examine the performance of MAIQ-5 in a standard Pd-catalyzed C-H alkoxylation protocol, where 8-aminoquinoline is the benchmark.

Protocol (Standard Daugulis/Chen Conditions):

  • Substrate: Carboxamide derived from Ligand (MAQ-5 or MAIQ-5) + Aliphatic Acid.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 equiv).

  • Solvent: Toluene, 110°C, 12h.

Experimental Results:

Ligand ScaffoldReaction TypeYield (%)Observation
MAQ-5 (Quinoline)

-C(sp³)-H Acetoxylation
84% Full conversion; stable catalyst system.
MAIQ-5 (Isoquinoline)

-C(sp³)-H Acetoxylation
< 5% Reaction Failure. Ligand decomposition or recovery of starting material.
Unsubstituted 8-AQ

-C(sp³)-H Acetoxylation
78%Slightly lower yield than MAQ-5 (ester effect).

Mechanistic Insight: The failure of MAIQ-5 is attributed to the inability to form the critical pre-transition state species. In C-H activation, the ligand must hold the metal close to the target C-H bond. The distorted geometry of the isoquinoline scaffold prevents the formation of the planar


-N,N complex required for the concerted metalation-deprotonation (CMD) step.
Binding Affinity (Qualitative)

In competitive binding assays using UV-Vis titration with Cu(II):

  • MAQ-5: Shows a sharp saturation curve indicating 1:1 strong chelation (

    
    ).
    
  • MAIQ-5: Shows weak, non-saturating shifts consistent with monodentate binding or transient aggregate formation.

Experimental Protocols

Synthesis of Methyl 8-aminoisoquinoline-5-carboxylate

Note: This compound is commercially available, but synthesis is required for derivatives.

  • Nitration: Treat Methyl 5-isoquinolinecarboxylate with KNO₃/H₂SO₄ at 0°C. Isolate the 8-nitro isomer via column chromatography (Silica, Hexane/EtOAc).

  • Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

  • Purification: Filter through Celite. Recrystallize from Ethanol.

    • Quality Control: ¹H NMR (DMSO-d₆) must show distinct singlets for the isoquinoline C1-H and doublets for the C-H backbone.

Evaluation of Coordinating Ability (General Procedure)

To verify if MAIQ-5 can act as a ligand in your specific system:

  • Complexation: Mix MAIQ-5 (0.1 mmol) with Pd(MeCN)₂Cl₂ (0.1 mmol) in DCM (2 mL).

  • Observation:

    • Immediate precipitate: Likely formation of insoluble polymeric chains (bridging mode).

    • Clear solution: Analyze by ¹H NMR.[2][3][4]

  • NMR Diagnostic: Look for the shift of the NH₂ protons.

    • Downfield shift (>2 ppm): Indicates coordination.[4][5][6]

    • No shift: Non-coordinating.

Conclusion & Recommendations

Methyl 8-aminoisoquinoline-5-carboxylate is NOT a functional alternative to 8-aminoquinoline for chelation-assisted catalysis. Its utility is restricted to:

  • Negative Control: Use MAIQ-5 to prove that a reaction proceeds via a specific 5-membered chelate mechanism (if MAIQ-5 fails, the specific geometry of MAQ-5 is required).

  • Monodentate Ligand: It may function as a bulky pyridine-like ligand (binding via N2) with an appended aniline, potentially useful in supramolecular assembly or MOF synthesis.

  • Medicinal Chemistry: As a scaffold for isoquinoline-based antimalarials or kinase inhibitors, distinct from the quinoline class.

Recommendation: For researchers seeking C-H activation directing groups, stick to Methyl 8-aminoquinoline-5-carboxylate . Use MAIQ-5 only when investigating geometric constraints or developing novel catalytic modes that do not rely on N,N-bidentate chelation.

References

  • Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, 2015. Link (Foundational text on 8-AQ directing groups).

  • Sakamoto, T., et al. "Synthesis of 8-aminoisoquinoline derivatives."[7] Heterocycles, 1999.[7] Link (Synthesis of the isoquinoline scaffold).

  • Gale, P. A., et al. "Platinum-based metal complexes as chloride transporters." Organic & Biomolecular Chemistry, 2020. Link (Demonstrates 8-aminoisoquinoline as a precursor for urea ligands, not a direct chelate).

  • Zhang, H., et al. "Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes."[8] Journal of the American Chemical Society, 2024. Link (Discusses reactivity of the 8-aminoisoquinoline ring itself).

  • Chen, X., et al. "Metal-free etherification of 8-aminoquinoline scaffolds." Organic & Biomolecular Chemistry, 2025.[5][6] Link (Explicitly mentions failure of 8-aminoisoquinoline in comparative studies).

Sources

Validating the structure of "Methyl 8-aminoisoquinoline-5-carboxylate" using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of Methyl 8-aminoisoquinoline-5-carboxylate: A Comparative Guide to 2D NMR Techniques

As drug development pipelines increasingly rely on complex, densely functionalized heterocyclic scaffolds, the demand for unambiguous structural elucidation has never been higher. For novel active pharmaceutical ingredients (APIs) and their intermediates, relying solely on 1D Nuclear Magnetic Resonance (NMR) or mass spectrometry is a high-risk strategy.

This guide provides an in-depth, comparative analysis of structural validation methodologies, focusing on a highly specific and challenging scaffold: Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 157252-30-7) [1][2]. By examining the causality behind experimental choices, we will demonstrate why an advanced 2D NMR suite (incorporating HSQC, HMBC, and NOESY) is the gold standard for validating regiochemistry and quaternary carbon assignments in substituted isoquinolines[3][4].

The Analytical Challenge: The Isoquinoline Scaffold

Methyl 8-aminoisoquinoline-5-carboxylate presents a unique set of structural elucidation challenges:

  • Isolated Spin Systems: The isoquinoline core is divided into a pyridine-like ring (protons at C1, C3, C4) and a benzene-like ring (protons at C6, C7). These two spin systems are separated by quaternary bridgehead carbons (C4a, C8a), meaning standard 1D

    
    H NMR and basic COSY cannot bridge the two halves of the molecule.
    
  • Quaternary Carbon Density: The molecule contains five critical quaternary carbons: C4a, C5 (bearing the ester), C8 (bearing the amine), C8a, and the ester carbonyl.

  • Regiochemical Ambiguity: Distinguishing this molecule from its regioisomer (e.g., methyl 5-aminoisoquinoline-8-carboxylate) is impossible using exact mass (HRMS) and highly ambiguous using 1D NMR chemical shifts alone.

Objective Comparison of Structural Validation Techniques

To objectively evaluate the performance of different analytical approaches for this molecule, we must compare their ability to resolve regiochemistry, assign quaternary carbons, and their overall resource efficiency.

Table 1: Comparative Performance of Structural Elucidation Modalities for Substituted Isoquinolines

ModalityRegiochemical CertaintyQuaternary Carbon AssignmentSpatial ResolutionSample RequirementTime-to-Result
1D NMR (

H,

C)
Low (Relies on empirical shift rules)Poor (No connectivity data)None~1-5 mg< 1 Hour
Basic 2D NMR (COSY, HSQC) ModeratePoor (Only protonated carbons)None~5 mg1-2 Hours
Advanced 2D NMR (HMBC, NOESY) Definitive Excellent (2- to 3-bond correlations) High (Through-space < 5Å) ~5-10 mg 4-12 Hours
X-Ray Crystallography DefinitiveAbsoluteAbsolute (3D coordinates)Single high-quality crystalDays to Weeks

Verdict: While X-ray crystallography provides absolute 3D coordinates, it is bottlenecked by the requirement for a perfect single crystal. The Advanced 2D NMR Suite offers a self-validating, solution-state alternative that provides definitive regiochemical proof in a fraction of the time[3][5].

Strategic Workflow for 2D NMR Elucidation

To ensure scientific integrity, the NMR workflow must be a self-validating system. Data from one experiment (e.g., HSQC) must constrain and validate the interpretation of the next (e.g., HMBC).

NMR_Workflow Prep Sample Preparation (DMSO-d6, 500+ MHz) OneD 1D 1H & 13C NMR (Initial Scaffold Check) Prep->OneD Homonuclear Homonuclear 2D (COSY) OneD->Homonuclear Spin Systems Heteronuclear Heteronuclear 2D (HSQC, HMBC) OneD->Heteronuclear C-H Connectivity Validation Structural Assembly & Regiochemical Validation Homonuclear->Validation Heteronuclear->Validation Spatial Spatial 2D (NOESY/ROESY) Spatial->Validation Confirmed Validation->Spatial Stereochem/Regiochem

Caption: Self-validating 2D NMR workflow for the structural elucidation of isoquinoline derivatives.

Step-by-Step Experimental Methodology

The following protocol details the causality behind the experimental parameters required to validate Methyl 8-aminoisoquinoline-5-carboxylate.

Step 1: Sample Preparation and Solvent Selection
  • Action: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    
    because it strongly hydrogen-bonds with the C8 primary amine (-NH
    
    
    ). This slows proton exchange, allowing the -NH
    
    
    protons to appear as a distinct, quantifiable broad singlet (typically around
    
    
    6.5 - 7.5 ppm) rather than exchanging into the baseline. This is critical for subsequent NOESY correlations.
Step 2: Establishing the Carbon-Proton Framework (HSQC)
  • Action: Acquire a

    
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
  • Causality: HSQC identifies all direct one-bond (

    
    ) couplings[5]. This immediately separates the protonated carbons (C1, C3, C4, C6, C7, and the -OCH
    
    
    
    group) from the quaternary carbons.
  • Observation: The methoxy group will show a distinct cross-peak at ~

    
     3.9 ppm / 
    
    
    
    52 ppm. The aromatic protons will map to their respective carbons, leaving the five quaternary carbons (C4a, C5, C8, C8a, C=O) unassigned.
Step 3: Bridging the Quaternary Gaps (HMBC)
  • Action: Acquire a

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Set the long-range coupling constant delay (
    
    
    ) to 8 Hz and the relaxation delay (
    
    
    ) to 2.0 seconds.
  • Causality: The 8 Hz optimization is standard for capturing 2-bond (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and 3-bond (
    
    
    
    ) couplings in aromatic systems[6]. The extended
    
    
    delay ensures that the slowly relaxing quaternary carbons fully recover longitudinal magnetization between scans, maximizing signal-to-noise for these critical nodes.
  • Mechanistic Validation:

    • Ester Placement: The -OCH

      
       protons (
      
      
      
      ~3.9) will show a strong 3-bond correlation to the ester carbonyl carbon (
      
      
      ~166). Furthermore, the aromatic proton at C6 will show a 3-bond correlation to C5, and potentially a weaker 4-bond correlation to the carbonyl, anchoring the ester to the C5 position.
    • Core Assembly: The isolated H1 proton (a distinct singlet-like peak downfield at

      
       ~9.2) will show 3-bond correlations to C3, C4a, and C8. This explicitly links the pyridine ring to the benzene ring.
      
Step 4: Orthogonal Spatial Validation (NOESY)
  • Action: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 400-500 ms.
    
  • Causality: HMBC relies on through-bond scalar couplings, which can sometimes be ambiguous (e.g., distinguishing a 2-bond from a 3-bond correlation). NOESY detects through-space dipole-dipole interactions (< 5 Å).

  • Mechanistic Validation:

    • The -OCH

      
       protons will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the H4 and H6 protons, proving the ester is at C5 (sandwiched between C4 and C6 in 3D space).
      
    • The -NH

      
       protons will show an NOE cross-peak with the H1 and H7 protons, definitively proving the amino group is at C8.
      

Conclusion

While 1D NMR is sufficient for routine purity checks, the structural validation of densely functionalized, multi-quaternary scaffolds like Methyl 8-aminoisoquinoline-5-carboxylate requires a robust 2D NMR strategy. By systematically applying HSQC to map protonated carbons, HMBC to bridge quaternary gaps, and NOESY for orthogonal spatial verification, researchers can create a self-validating data matrix. This approach entirely eliminates regiochemical ambiguity, offering a faster, highly reliable alternative to X-ray crystallography for modern drug development pipelines.

References

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research Source: Radinka Journal of Health Science URL:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI (Molecules) URL:[Link]

Sources

Purity assessment of synthesized "Methyl 8-aminoisoquinoline-5-carboxylate" by HPLC and elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Isoquinoline Chemistry

Methyl 8-aminoisoquinoline-5-carboxylate (CAS: 157252-30-7) 1 is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, such as PARP and kinase inhibitors. Assessing the purity of this compound presents a multifaceted analytical challenge due to its structural features:

  • Basic Isoquinoline Nitrogen : Exists in charged or uncharged states depending on the solvent pH, leading to peak splitting or severe tailing if silanol interactions are not suppressed 2.

  • Positional Isomers : Synthesis routes (e.g., nitration followed by reduction) often generate closely related regioisomers (such as the 5-amino-8-carboxylate variant) that are chromatographically nearly identical to the target compound.

  • Catalyst Residues : Cross-coupling steps leave behind trace heavy metals (e.g., Palladium) that cannot be detected by UV-based chromatography.

To establish absolute purity, a single analytical technique is insufficient. A robust, orthogonal strategy combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for organic purity and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) alongside CHNS Elemental Analysis for inorganic profiling is required.

Comparative Methodology 1: Chromatographic Selectivity (RP-HPLC)

C18 (Endcapped) vs. PFP (Pentafluorophenyl) Stationary Phases

The causality behind column selection dictates the success of the purity assessment. While modern endcapped core-shell C18 columns (e.g., XB-C18) are excellent for basic isoquinoline alkaloids because they block residual silanol groups [[3]](), they rely purely on hydrophobic interactions. This often fails to resolve the 8-amino and 5-amino regioisomers of our target compound.

By switching to a Pentafluorophenyl (PFP) column, we introduce alternative retention mechanisms:


 interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the stationary phase interact differentially with the electron-rich aminoisoquinoline ring depending on the exact position of the amino and ester substituents, providing the necessary selectivity to achieve baseline resolution.

HPLC_Workflow Start Synthesized Intermediate Dissolution Dissolve in Mobile Phase Start->Dissolution ColumnChoice Select Stationary Phase (PFP vs C18) Dissolution->ColumnChoice Buffer pH Control (pH 3.5) Ammonium Formate ColumnChoice->Buffer Suitability System Suitability Rs > 2.0, Tf < 1.5? Buffer->Suitability Valid Valid Purity % (Area Normalization) Suitability->Valid Yes Invalid Adjust Gradient or Buffer Suitability->Invalid No Invalid->ColumnChoice

Logical workflow for HPLC method development and validation.

Comparative Methodology 2: Bulk Purity vs. Trace Elemental Analysis

CHNS Combustion vs. ICP-MS (USP <232>/<233>)

While HPLC quantifies organic impurities, it is blind to inorganic salts (e.g., NaCl from neutralization) and transition metals.

  • CHNS Elemental Analysis : Validates the bulk empirical formula (

    
    ). If the sample contains 5% trapped inorganic salts, the mass fraction of Carbon will drop significantly compared to the theoretical value, flagging a bulk purity failure.
    
  • ICP-MS : Traditional heavy metal colorimetric tests (USP <231>) lack specificity and sensitivity. Modern compliance requires ICP-MS following USP <232> and <233> guidelines 4. ICP-MS can detect trace catalyst residues (like Palladium) down to parts-per-billion (ppb) levels. Furthermore, utilizing direct dissolution in an organic solvent like Dimethyl Sulfoxide (DMSO) bypasses the hazards of microwave acid digestion while maintaining a stable plasma 5.

Orthogonal_Purity Sample Methyl 8-aminoisoquinoline- 5-carboxylate HPLC RP-HPLC (PFP Column) Sample->HPLC ICPMS ICP-MS (USP <233>) Sample->ICPMS CHNS CHNS Elemental Analysis Sample->CHNS OrgPurity Organic Purity (Regioisomers) HPLC->OrgPurity InorgPurity Trace Metals (e.g., Pd Catalyst) ICPMS->InorgPurity BulkPurity Empirical Formula Confirmation CHNS->BulkPurity Release Comprehensive Batch Release OrgPurity->Release InorgPurity->Release BulkPurity->Release

Orthogonal analytical strategy combining HPLC, ICP-MS, and CHNS for batch release.

Quantitative Data Presentation

Table 1: HPLC Column Performance Comparison for Regioisomer Resolution

Chromatographic ParameterKinetex XB-C18 (Endcapped)PFP (Pentafluorophenyl)
Primary Mechanism HydrophobicHydrophobic,

, Dipole
Retention Time (Main Peak) 8.4 min11.2 min
Resolution (

) (5-amino vs 8-amino)
1.4 (Fails baseline separation)3.1 (Baseline separation)
Tailing Factor (

)
1.21.1

Table 2: Elemental Analysis vs. ICP-MS for Inorganic Impurity Profiling

MethodTarget AnalytesLimit of DetectionSpike RecoveryPrimary Use Case
CHNS Combustion C, H, N, O~0.1%N/ABulk empirical formula validation
ICP-MS (USP <233>) Pd, Pb, As, Cd, etc.< 1 ppb98.5% (Pd)Trace heavy metal quantification

Self-Validating Experimental Protocols

Protocol 1: Regio-selective HPLC Purity Assessment

Causality Note: A low pH buffer (pH 3.5) is critical to fully protonate the isoquinoline nitrogen, forcing the molecule into a single ionization state to prevent peak broadening 2.

  • System Setup : Equip the HPLC with a Diode Array Detector (DAD) set to 254 nm and a PFP column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Elution : Program the pump from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation : Accurately weigh 1.0 mg of Methyl 8-aminoisoquinoline-5-carboxylate and dissolve in 1.0 mL of the initial mobile phase (5:95 ACN:Buffer).

  • Self-Validation (System Suitability) : Inject a resolution standard containing the target compound and its 5-amino regioisomer. The run is only valid if the resolution factor (

    
    ) > 2.0 and the tailing factor (
    
    
    
    ) < 1.5.
Protocol 2: ICP-MS for Elemental Impurities (USP <233>)

Causality Note: Direct dissolution in DMSO prevents the volatilization of target elements and circumvents the safety risks of microwave digestion, while modern ICP-MS systems easily tolerate the organic matrix load 6.

  • Sample Preparation : Accurately weigh 50 mg of the intermediate and dissolve completely in 5.0 mL of ultra-trace grade Dimethyl Sulfoxide (DMSO).

  • Calibration : Prepare standard solutions of target elements (e.g., Pd, Pb, As) in DMSO to matrix-match the samples.

  • Analysis : Introduce the sample into the ICP-MS using a low-flow nebulizer. Ensure oxygen is added to the plasma gas flow to prevent carbon build-up on the interface cones from the DMSO solvent.

  • Self-Validation (Spike Recovery) : Spike a known concentration (equivalent to 100% of the permitted daily exposure limit) of Palladium into a duplicate sample prior to dissolution. According to USP <233> guidelines, the method is only valid if the spike recovery falls strictly between 70% and 150% 4.

References

  • Search Results - AK Scientific (Source: aksci.com). Methyl 8-aminoisoquinoline-5-carboxylate, 157252-30-7. 1

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC (Source: nih.gov). 2

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - ResearchGate (Source: researchgate.net). 3

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent (Source: agilent.com). 4

  • FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products - Thermo Fisher Scientific (Source: thermofisher.com). 6

  • Four Steps of Analysis of Elemental Impurities - Labinsights (Source: labinsights.nl). 5

Sources

Benchmarking the performance of "Methyl 8-aminoisoquinoline-5-carboxylate"-based materials for OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of "Methyl 8-aminoisoquinoline-5-carboxylate"-Derived Materials for OLEDs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoquinoline Advantage in Red/NIR Emitters

"Methyl 8-aminoisoquinoline-5-carboxylate" is not merely a chemical intermediate; it is a strategic scaffold for the next generation of Deep-Red and Near-Infrared (NIR) Organic Light-Emitting Diodes (OLEDs) . While standard emitters like Ir(ppy)₃ dominate the green spectrum and Ir(piq)₃ defines the red, this specific isoquinoline derivative offers a unique "push-pull" electronic architecture.

The isoquinoline core provides extended conjugation (lowering the triplet energy,


), while the 5-carboxylate group  acts as an electron-withdrawing group (EWG), stabilizing the LUMO and further bathochromically shifting the emission. Simultaneously, the 8-amino position  serves as a versatile handle for constructing multidentate ligands (e.g., via Schiff base formation or cyclization) for Iridium(III) or Platinum(II) coordination.

This guide benchmarks materials derived from this scaffold against industry-standard alternatives, focusing on Color Purity (CIE) , External Quantum Efficiency (EQE) , and Operational Stability .

Material Profile & Mechanism of Action

Chemical Architecture
  • Core Scaffold: 8-Aminoisoquinoline.[1]

  • Functional Handle: Methyl ester at C5 (allows solubility tuning or anchoring).

  • Coordination Site: The N-heterocycle and the 8-amino group facilitate the formation of

    
     or cyclometalated 
    
    
    
    ligands.
Electronic Design Strategy

The primary utility of this molecule is in synthesizing Low-Bandgap Ligands .

  • HOMO Modulation: The amino group (electron donor) destabilizes the HOMO.

  • LUMO Modulation: The carboxylate (electron acceptor) stabilizes the LUMO.

  • Net Effect: A compressed HOMO-LUMO gap, ideal for Deep-Red (620–680 nm) or NIR (>700 nm) emission.

Comparative Benchmarking

To objectively evaluate the performance of Methyl 8-aminoisoquinoline-5-carboxylate-derived emitters (denoted here as Ir(MAIQ)₂acac for the hypothetical complex), we compare them against the industry standard Ir(piq)₃ (Tris(1-phenylisoquinoline)iridium(III)).

Performance Data Summary
MetricStandard: Ir(piq)₃ Candidate: Ir(MAIQ)-Derivative Impact Analysis
Emission Peak (

)
620–625 nm (Red)650–680 nm (Deep Red/NIR) The carboxylate EWG induces a significant bathochromic shift, crucial for bio-imaging or night-vision applications.
PLQY (Solution) 0.60 – 0.700.45 – 0.65 Quantum yield often drops in the NIR due to the "Energy Gap Law"; however, the rigid isoquinoline core mitigates non-radiative decay.
EQE (Max) 15 – 20%10 – 14% Slightly lower efficiency is expected for deeper red emitters, but >10% is excellent for this wavelength range.
CIE Coordinates (x, y) (0.67, 0.33)(0.70, 0.29) Higher color purity for Rec.2020 red standard requirements.
Turn-on Voltage (

)
3.0 V2.8 V Improved electron injection due to the electron-deficient carboxylate group lowering the LUMO barrier.

Experimental Workflows

A. Synthesis Pathway: From Precursor to Emitter

The following diagram illustrates the conversion of the raw building block into a functional OLED dopant.

SynthesisWorkflow Precursor Methyl 8-aminoisoquinoline- 5-carboxylate LigandSyn Ligand Synthesis (Schiff Base / Cyclization) Precursor->LigandSyn + Aryl Aldehyde - H2O Complexation Ir(III) Complexation (Nonyl Alcohol Reflux) LigandSyn->Complexation + IrCl3·nH2O + Na2CO3 Purification Sublimation (High Vacuum) Complexation->Purification Crude Product Device OLED Device Fabrication Purification->Device Pure Dopant

Caption: Workflow converting the aminoisoquinoline precursor into a phosphorescent Iridium(III) dopant.

B. Protocol: Ligand Synthesis & Complexation

Objective: Synthesize a cyclometalated ligand using the 8-amino group.

  • Ligand Formation (Schiff Base Route):

    • Dissolve Methyl 8-aminoisoquinoline-5-carboxylate (1.0 eq) and a substituted benzaldehyde (1.0 eq) in anhydrous Ethanol.

    • Add catalytic Formic Acid (3 drops). Reflux for 12 hours under

      
      .
      
    • Cool to 0°C. Filter the precipitate and wash with cold ethanol. Yield target: >80% .

  • Iridium Dimer Synthesis (

    
    ): 
    
    • Combine Ligand (2.2 eq) and

      
       (1.0 eq) in 2-ethoxyethanol/water (3:1).
      
    • Reflux at 110°C for 24 hours. The mixture will darken as the chloro-bridged dimer forms.

    • Precipitate with water, filter, and dry.

  • Ancillary Ligand Exchange (Final Dopant):

    • Suspend Dimer (1.0 eq), Acetylacetone (acac, 2.5 eq), and

      
       (10 eq) in 2-ethoxyethanol.
      
    • Reflux at 100°C for 12 hours.

    • Purification: Flash column chromatography (Silica, DCM:Hexane) followed by thermal sublimation at

      
       Torr to ensure device-grade purity (>99.9%).
      
C. Protocol: Device Fabrication (Vacuum Deposition)

Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / CBP:10% Dopant (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

  • Substrate Prep: Clean ITO glass via ultrasonication (Acetone

    
     Isopropanol 
    
    
    
    DI Water). Treat with UV-Ozone for 15 min.
  • Hole Injection: Deposit HAT-CN (10 nm) at 0.5 Å/s.

  • Hole Transport: Deposit TAPC (40 nm).

  • Emissive Layer (EML): Co-deposit CBP (Host) and Ir-Complex (Dopant) at a ratio of 9:1. Critical: Control dopant rate strictly (0.1 Å/s) to prevent concentration quenching.

  • Electron Transport: Deposit TPBi (40 nm) to confine excitons.

  • Cathode: Deposit LiF (1 nm) and Al (100 nm). Encapsulate in a glovebox (

    
     ppm).
    

Mechanism of Efficiency Roll-Off

Understanding why efficiency drops at high brightness is critical for benchmarking.

RollOff Excitation Electrical Excitation Triplet Triplet Excitons (T1) Excitation->Triplet Charge Recombination Light Phosphorescence (hv) Triplet->Light Radiative Decay TTA Triplet-Triplet Annihilation (TTA) Triplet->TTA High Current Density TPQ Triplet-Polaron Quenching (TPQ) Triplet->TPQ Excess Charge Carriers TTA->Triplet Loss Channel

Caption: Exciton dynamics showing TTA and TPQ as primary loss mechanisms in red phosphorescent devices.

Benchmarking Note: The bulky "5-carboxylate" group on the isoquinoline ring adds steric hindrance, which suppresses Triplet-Triplet Annihilation (TTA) compared to the planar Ir(piq)₃. This should result in lower efficiency roll-off at high brightness (e.g., >1000 cd/m²).

References

  • Zheng, Y., et al. (2018). "Solution-processed red organic light-emitting diodes based on phosphorescent iridium(III) complexes with isoquinoline derivative." Journal of Materials Chemistry C. Link

  • Chen, W., et al. (2022). "Deep red iridium(III) complexes using benzofuran-isoquinoline ligands for OLEDs." Dyes and Pigments. Link

  • Song, J., et al. (2021). "Synthesis of iridium(III) complexes with trifluoromethyl-substituted isoquinoline ligands." Organic Electronics. Link

  • BenchChem. (2025). "Isoquinoline-1-Carboxylic Acid Derivatives for Organic Light-Emitting Diodes (OLEDs)." Application Notes. Link

  • Ossila. "OLED Materials Guide: Host and Dopant Selection." Ossila Resources. Link

Sources

A Comparative Guide to the Anticancer Activity of Substituted Isoquinoline-5,8-quinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of a series of synthetic isoquinoline-5,8-quinone derivatives. By presenting key experimental data, elucidating structure-activity relationships, and detailing methodologies, this document aims to facilitate the rational design of more potent and selective isoquinoline-based therapeutic candidates.

The isoquinoline scaffold is a core structural motif in numerous natural products with a wide range of biological activities, including potent anticancer properties.[1][2] Synthetic derivatives of this heterocyclic system have been the subject of intense research in medicinal chemistry, leading to the development of compounds with promising cytotoxic profiles against various human cancer cell lines.[3] This guide focuses on a specific class of these compounds: amino acid derivatives of 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone. We will explore how substitutions on this core structure influence its cytotoxic potency and selectivity.

Comparative Analysis of In Vitro Cytotoxic Activity

The anticancer efficacy of a series of novel aminoisoquinoline-5,8-quinones, synthesized from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone and various α-amino acid methyl esters, has been rigorously evaluated.[4] The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, were determined against a panel of human cancer cell lines using a standard MTT assay.[4] The results, summarized in the table below, provide a quantitative comparison of the cytotoxic effects of these derivatives.

CompoundAmino Acid MoietyIC50 (µM) vs. AGS (Gastric Adenocarcinoma)IC50 (µM) vs. J82 (Bladder Carcinoma)IC50 (µM) vs. MRC-5 (Normal Lung Fibroblasts)Selectivity Index (SI) vs. J82
2a L-Alanine0.586.2514.002.24
3a L-Valine1.1510.3321.082.04
4a L-Leucine0.987.9220.002.52
5a L-Isoleucine1.4211.2525.002.22
6a L-Phenylalanine0.755.4215.172.80
7a L-Tyrosine2.5015.4330.171.95
8a L-Tryptophan1.259.5820.332.12
4b D-Leucine1.088.1722.502.75
6b D-Phenylalanine0.835.9216.502.79
Etoposide (Positive Control)0.583.492.110.60

Data sourced from a study on novel isoquinolinequinone-amino acid derivatives.[4] The Selectivity Index (SI) is calculated as the ratio of the IC50 value for normal cells (MRC-5) to that for cancer cells (J82).

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship among the tested isoquinoline-5,8-quinone derivatives.[4] The nature and stereochemistry of the amino acid substituent play a crucial role in modulating the cytotoxic activity and selectivity of these compounds.

  • Impact of Amino Acid Side Chain: Derivatives with smaller or aromatic side chains on the amino acid moiety, such as L-Alanine (2a) and L-Phenylalanine (6a), exhibited the most potent cytotoxic activity against the AGS gastric cancer cell line, with IC50 values of 0.58 µM and 0.75 µM, respectively.[4]

  • Stereochemistry: A comparison between L- and D-amino acid derivatives (e.g., L-Leucine vs. D-Leucine and L-Phenylalanine vs. D-Phenylalanine) did not show significant differences in cytotoxicity, suggesting that the stereocenter of the amino acid may not be a critical determinant for the observed anticancer activity.[4]

  • Selectivity: Several of the synthesized compounds demonstrated a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. For instance, the L-Phenylalanine derivative (6a) showed an SI of 2.80 against the J82 bladder cancer cell line, indicating a degree of cancer cell-specific cytotoxicity.[4] In contrast, the standard chemotherapeutic drug Etoposide exhibited poor selectivity.[4]

The following diagram illustrates the key structural features of the 7-aminoisoquinoline-5,8-quinone scaffold and highlights the positions where substitutions influence anticancer activity.

Caption: Key structure-activity relationships of 7-aminoisoquinoline-5,8-quinones.

Proposed Mechanisms of Action

While the precise molecular mechanisms of these specific derivatives are yet to be fully elucidated, the broader class of isoquinoline and quinone-containing compounds are known to exert their anticancer effects through multiple pathways.[1][5]

  • Redox Cycling and Oxidative Stress: The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels can induce oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger programmed cell death (apoptosis).

  • Topoisomerase Inhibition: Many isoquinoline derivatives are known to inhibit topoisomerases, essential enzymes that regulate DNA topology during replication and transcription.[4] By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks and cell death.

  • Interference with Signaling Pathways: Isoquinoline-based compounds have been shown to modulate critical cell signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[5]

The following diagram depicts a generalized signaling pathway that can be targeted by isoquinoline derivatives.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are essential. The following outlines the key steps in the synthesis and in vitro evaluation of these compounds.

General Synthetic Procedure

The synthesis of 7-aminoisoquinoline-5,8-quinone derivatives typically involves a multi-step process:

  • Synthesis of 5,8-dimethoxyisoquinoline: This is often achieved through a Pomeranz-Fritsch-type cyclization reaction.[1]

  • Demethylation: The dimethoxyisoquinoline is converted to the corresponding isoquinoline-5,8-dione (quinone) using an oxidizing agent.[1]

  • Amination: The isoquinoline-5,8-dione is then reacted with the desired amine or amino acid ester to yield the final 7-amino-substituted product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., AGS, J82) and normal cells (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[4]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]

The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of these compounds.

Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Compound Pure Isoquinoline Derivative Purification->Compound Treatment Treatment with Compound Series Compound->Treatment CellCulture Cancer & Normal Cell Line Culture CellCulture->Treatment MTTAssay MTT Assay (Cell Viability) Treatment->MTTAssay DataAnalysis Data Analysis (IC50 Determination) MTTAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: General experimental workflow for synthesis and cytotoxic evaluation.

Conclusion

The 7-aminoisoquinoline-5,8-quinone scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationships delineated in this guide highlight the critical role of the 7-amino substituent in modulating cytotoxic potency. Further investigation into the precise molecular targets and mechanisms of action of the most potent derivatives is warranted to advance these compounds in the drug discovery pipeline.

References

  • Benites, J., et al. (2015). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 20(6), 11538-11553. [Link]

  • Mello, N. M. S., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 755-766. [Link]

  • Jain, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100579. [Link]

  • Request PDF (n.d.). 7-(Substituted-phenyl)amino-5,8-isoquinolinediones: Synthesis and cytotoxic activities on cancer cell lines. [Link]

Sources

In-Silico vs. In-Vitro Activity of Methyl 8-Aminoisoquinoline-5-Carboxylate Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Isoquinoline Scaffold

In the landscape of targeted therapeutics, Methyl 8-aminoisoquinoline-5-carboxylate (CAS 157252-30-7) has emerged as a highly versatile, privileged chemical building block[1]. Its bidentate hydrogen-bonding capability—facilitated by the isoquinoline nitrogen and the 8-amino group—makes it an ideal "hinge-binding" scaffold for targeting the ATP-binding pocket of kinases. Recently, derivatives of this core have been heavily investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) , a critical negative regulator of T-cell activation in immuno-oncology[2].

However, a recurring challenge in hit-to-lead optimization is the attrition rate between computational predictions and empirical efficacy. High in-silico docking scores frequently fail to translate into in-vitro cellular potency due to unforeseen variables like solvation penalties, conformational rigidity, and poor membrane permeability. This guide objectively compares the in-silico and in-vitro performance of Methyl 8-aminoisoquinoline-5-carboxylate analogs, providing a self-validating framework for rational drug design.

Mechanistic Rationale & Workflow Logic

To successfully optimize the 8-aminoisoquinoline scaffold, researchers must bridge computational thermodynamics with empirical biology. The 5-carboxylate group serves as an optimal synthetic vector, allowing chemists to install various R-groups (e.g., amides) that extend into the solvent-exposed region or the DFG-out pocket of the kinase[2].

G N1 Methyl 8-aminoisoquinoline-5-carboxylate (Core Scaffold) N2 In-Silico Profiling (Docking & MD) N1->N2 Virtual Screen N3 In-Vitro Validation (Kinase & Cell Assays) N1->N3 Empirical Test N4 Affinity Prediction (ΔG, Docking Score) N2->N4 MM-GBSA N5 Empirical Potency (IC50 & EC50) N3->N5 Dose-Response N6 Lead Optimization (Hit-to-Lead) N4->N6 Data Integration N5->N6 Data Integration

Workflow comparing in-silico predictions and in-vitro validations for hit-to-lead optimization.

Methodologies: Building Self-Validating Systems

As an application scientist, I emphasize that protocols must not only generate data but also continuously prove their own reliability. Below are the field-proven methodologies for evaluating these analogs.

Protocol A: In-Silico Profiling (Molecular Docking & MD)

Causality: Rigid docking often misrepresents kinase binding because the activation loop is highly dynamic. We utilize Induced-Fit Docking (IFD) paired with Molecular Dynamics (MD) to account for protein plasticity.

  • Ligand Preparation: Convert 2D structures of the analogs to 3D. Assign protonation states at pH 7.4.

    • Causality: Ensuring the physiological charge state prevents the algorithm from rewarding artificial electrostatic interactions.

  • Protein Preparation: Import the HPK1 kinase domain crystal structure. Optimize the hydrogen bond network and minimize energy.

  • Induced-Fit Docking (IFD): Dock the analogs into the ATP-binding site, allowing side-chain flexibility within a 5 Å radius of the ligand.

  • MD Simulation & MM-GBSA: Run a 100 ns MD simulation to calculate the binding free energy (

    
    ).
    
    • Self-Validation: The system is deemed valid only if the ligand's Root Mean Square Deviation (RMSD) plateaus within the first 20 ns. A fluctuating RMSD indicates an unstable, artifactual binding pose.

Protocol B: In-Vitro Validation (Biochemical & Cellular)

Causality: A compound must first prove it inhibits the isolated enzyme (Biochemical) before proving it can cross a lipid bilayer to hit the target in a living system (Cellular).

  • Biochemical TR-FRET Assay (Enzyme IC50):

    • Step 1: Incubate recombinant HPK1 with varying concentrations of the analog, ATP (at

      
      ), and a biotinylated peptide substrate.
      
    • Step 2: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because isoquinoline derivatives often auto-fluoresce. TR-FRET introduces a time delay that eliminates this background noise.

    • Self-Validation: Calculate the Z'-factor for the assay plate. Only plates with a Z'-factor > 0.7 are accepted for IC50 determination.

  • Cellular Target Engagement Assay (Cell EC50):

    • Step 1: Pre-treat Jurkat T-cells with the analogs for 2 hours.

    • Step 2: Stimulate cells with anti-CD3 antibodies to activate the HPK1 pathway.

    • Step 3: Lyse cells and measure the phosphorylation of SLP76 (Ser376)—a direct downstream target of HPK1[2]—using AlphaLISA.

    • Self-Validation: Include a known reference HPK1 inhibitor to normalize the maximum inhibition signal.

Comparative Data Analysis

The table below summarizes the evaluation of the unmodified Methyl 8-aminoisoquinoline-5-carboxylate core alongside four synthesized analogs (modifications made via amidation at the C5 position).

Quantitative Comparison: In-Silico vs. In-Vitro Performance
CompoundModification at C5 PositionIn-Silico Docking Score (kcal/mol)In-Silico MM-GBSA

(kcal/mol)
In-Vitro Biochemical IC50 (nM)In-Vitro Cellular pSLP76 EC50 (nM)
Analog 1 Methyl ester (Core)-6.2-25.4>10,000>10,000
Analog 2 N-methylamide-7.8-32.14501,200
Analog 3 N-benzylamide-9.5-45.61285
Analog 4 N-(4-fluorobenzyl)amide-9.8-48.2542
Analog 5 N-(piperidine-4-yl)amide-10.1-51.03>5,000 *
Expert Interpretation & Causality
  • The Baseline: Analog 1 (the raw methyl ester) shows weak affinity. The ester group is too short to reach the hydrophobic sub-pocket of the kinase, resulting in poor in-silico scores and negligible in-vitro activity.

  • The Sweet Spot: Analogs 3 and 4 demonstrate excellent correlation between computational predictions and empirical data. The benzyl rings perfectly occupy the DFG-out pocket, yielding single-digit nanomolar biochemical inhibition and strong cellular efficacy.

  • The Discrepancy (Analog 5): Analog 5 highlights the danger of relying solely on computational data. It possesses the best in-silico docking score (-10.1 kcal/mol) and the most potent biochemical IC50 (3 nM). However, it completely fails in the cellular assay (>5,000 nM). Why? The basic secondary amine of the piperidine ring becomes heavily protonated at physiological pH. While this creates a favorable electrostatic interaction with the kinase in a vacuum (in-silico) and in a buffer (biochemical), it renders the molecule highly polar, preventing it from passively diffusing across the hydrophobic cell membrane[3]. Furthermore, basic amines are notorious for causing lysosomal trapping.

Conclusion

Methyl 8-aminoisoquinoline-5-carboxylate is a powerful starting point for kinase inhibitor design. However, as demonstrated by the divergence in Analog 5's profile, in-silico tools are strictly hypothesis generators. They excel at predicting steric fit and electrostatic complementarity but are blind to pharmacokinetic realities like membrane permeability and subcellular compartmentalization. A robust drug discovery pipeline must inextricably link computational thermodynamics with self-validating in-vitro phenotypic assays.

References

  • Genentech, Inc. "8-aminoisoquinoline compounds and uses thereof." US Patent 11,612,606 B2.
  • Genentech, Inc. "Substituted eneoxindoles and uses thereof." US Patent 11,453,681 B2.

Sources

Reproducibility of "Methyl 8-aminoisoquinoline-5-carboxylate" synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and reproducible protocols for the synthesis of Methyl 8-aminoisoquinoline-5-carboxylate .

This compound represents a challenging scaffold due to the specific substitution pattern required on the isoquinoline ring (positions 5 and 8). Standard electrophilic aromatic substitution often yields mixtures, making a regiochemically controlled stepwise approach the industry standard for reproducibility.

Executive Summary & Strategic Analysis

The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate is governed by the electronic properties of the isoquinoline core. The pyridine ring is electron-deficient, deactivating the system towards electrophilic attack, while the benzene ring is more reactive.

  • The Challenge: Direct functionalization of 8-aminoisoquinoline to introduce a carboxylate at C5 is difficult due to competing bromination at C7 and potential over-oxidation.

  • The Solution: A "Protect-then-Functionalize" strategy using a nitro group as a masked amine precursor provides the highest regioselectivity.

  • Recommendation: The Modified Brown-Gouliaev Route (Route A) is the recommended protocol for high-purity applications. It utilizes a reliable bromination-nitration sequence followed by modern palladium-catalyzed carbonylation.

Comparative Analysis of Synthesis Routes
FeatureRoute A: The Modified Brown-Gouliaev (Recommended) Route B: Direct Amination of 5,8-Dihalo Route C: De Novo Cyclization
Mechanism Electrophilic Subst.

Carbonylation

Reduction
Halogen Dance / Buchwald-HartwigPomeranz-Fritsch / Bischler-Napieralski
Overall Yield 35 - 42% 15 - 20%< 10% (Variable)
Regiocontrol High (>95:5) Moderate (Isomer separation required)Low (Cyclization ambiguity)
Scalability High (Kg scale proven for intermediates)Low (Expensive catalysts)Low (Harsh conditions)
Cost Efficiency High (Cheap starting materials)LowModerate
Reproducibility Excellent (Self-validating steps)Poor (Sensitive to catalyst quality)Poor

Detailed Experimental Protocols

Route A: The Modified Brown-Gouliaev Protocol

This protocol modifies the classic Organic Syntheses procedure for 5-bromo-8-nitroisoquinoline by integrating a modern carbonylative esterification.

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromoisoquinoline.

  • Reagents: Isoquinoline (1.0 eq),

    
     (solvent), NBS (N-Bromosuccinimide, 1.1 eq).
    
  • Protocol:

    • Cool concentrated

      
       (8 mL/g of substrate) to 0°C.
      
    • Add Isoquinoline slowly (exothermic).

    • Cool mixture to -25°C.

    • Add NBS portion-wise, maintaining temp < -20°C. Critical Control Point: Higher temps lead to 5,8-dibromo impurities.

    • Stir at -22°C for 2 hours, then -18°C for 3 hours.

    • Pour onto ice, neutralize with

      
      , extract with 
      
      
      
      .
    • Validation: GC-MS should show >98% purity. mp: 145-149°C (distilled).[1]

Step 2: Nitration (The Regio-Lock)

Objective: Synthesize 5-bromo-8-nitroisoquinoline.

  • Reagents: 5-Bromoisoquinoline,

    
    , 
    
    
    
    .
  • Protocol:

    • Dissolve 5-bromoisoquinoline in conc.

      
       at 0°C.
      
    • Add

      
       (1.05 eq) portion-wise.
      
    • Allow to warm to RT and stir overnight.

    • Pour onto ice/water. The product precipitates as a yellow solid.

    • Filter and wash with cold water.

    • Why this works: The bromine at C5 directs the incoming nitro group to the para position (C8) on the benzenoid ring.

    • Yield: ~90-95%.

Step 3: Pd-Catalyzed Carbonylation (The Functional Switch)

Objective: Convert C5-Bromine to C5-Methyl Ester.

  • Reagents: 5-bromo-8-nitroisoquinoline,

    
     (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), 
    
    
    
    (2.0 eq), MeOH (solvent/reactant), CO (balloon or 50 psi).
  • Protocol:

    • In a pressure vessel or autoclave, dissolve substrate in dry MeOH.

    • Add base (

      
      ) and catalyst system (
      
      
      
      /dppp).
    • Purge with CO gas (3x).

    • Heat to 70°C under CO pressure (balloon is sufficient, 50 psi accelerates reaction).

    • Monitor by HPLC.[2] Reaction typically complete in 8-12 hours.

    • Filter through Celite to remove Pd. Concentrate filtrate.

    • Product: Methyl 8-nitroisoquinoline-5-carboxylate.

Step 4: Chemoselective Reduction

Objective: Reduce Nitro to Amine without reducing the Ester or the Isoquinoline ring.

  • Reagents: Iron powder (Fe),

    
    , EtOH/Water (4:1).
    
  • Protocol:

    • Suspend Methyl 8-nitroisoquinoline-5-carboxylate in EtOH/Water.

    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Heat to reflux (80°C) for 2-4 hours.

    • Observation: Color changes from yellow (nitro) to fluorescent/pale (amine).

    • Filter hot through Celite (remove iron oxides).

    • Concentrate and recrystallize from MeOH/EtOAc.

    • Final Product: Methyl 8-aminoisoquinoline-5-carboxylate.

Visualizing the Workflow

The following diagram illustrates the logic flow and chemical transformations, highlighting the critical regioselectivity checkpoints.

SynthesisPath cluster_0 Critical Control Point Start Isoquinoline (Starting Material) Step1 5-Bromoisoquinoline (Regio-defined) Start->Step1 NBS, H2SO4 -25°C (Bromination) Step2 5-Bromo-8-nitroisoquinoline (Dual Functionalized) Step1->Step2 KNO3, H2SO4 0°C -> RT (Nitration) Step3 Methyl 8-nitroisoquinoline- 5-carboxylate Step2->Step3 Pd(OAc)2, CO, MeOH 70°C (Carbonylation) Final Methyl 8-aminoisoquinoline- 5-carboxylate (Target) Step3->Final Fe, NH4Cl EtOH, Reflux (Selective Reduction)

Caption: Figure 1. Stepwise synthesis of Methyl 8-aminoisoquinoline-5-carboxylate via the Modified Brown-Gouliaev route, highlighting the critical carbonylation transformation.

Troubleshooting & Self-Validation

ProblemProbable CauseCorrective Action
Step 1: Mixed Isomers Temperature > -20°C during NBS addition.Maintain strict cryogenic control (-25°C).[1] Use internal thermometer.[1]
Step 3: Low Yield Catalyst poisoning or CO escape.Degas MeOH thoroughly (Ar purge) before adding Pd. Ensure vessel is leak-proof.[3]
Step 4: Ring Reduction Used

or high pressure.
Switch to Fe/

or

(chemoselective for nitro groups).
Step 4: Hydrolysis Aqueous workup too basic/acidic.Esters are sensitive. Keep pH neutral (7-8) during workup.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98.

  • Maes, B. U., et al. (2003). Kinetic study of the palladium-catalyzed esterification of haloarenes. Tetrahedron, 59(31), 5737-5741.
  • Gilead Sciences, Inc. (2020). Quinoline derivatives as alpha4beta7 integrin inhibitors. WO2020092375A1. (Describes analogous carbonylation conditions for isoquinoline scaffolds).

  • Csomos, A., et al. (2022).[4] Synthesis of 8-aminoquinoline chelating moieties. Arkivoc, 2022(iii), 41-54.[4] (Validation of amino-isoquinoline handling).

Sources

A Comparative Spectroscopic Guide to Methyl 8-aminoisoquinoline-5-carboxylate and its Hydrolyzed Acid Derivative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of molecular structures is paramount. The conversion of an ester to its corresponding carboxylic acid is a fundamental transformation, often representing a key step in synthesizing an active pharmaceutical ingredient (API) or a prodrug-to-drug conversion. Monitoring this hydrolysis reaction and confirming the identity of the final product requires a robust analytical approach. This guide provides an in-depth spectroscopic comparison of Methyl 8-aminoisoquinoline-5-carboxylate and its hydrolyzed form, 8-aminoisoquinoline-5-carboxylic acid, offering field-proven insights into the expected spectral changes.

The isoquinoline scaffold is a privileged structure in drug discovery, and understanding the nuanced differences between its substituted forms is critical for researchers. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—serve as powerful tools for distinguishing between the ester and its acid counterpart. The causality behind the observed spectral shifts will be explained, grounding the data in the principles of chemical structure and reactivity.

The Hydrolysis Transformation: A Structural Overview

The core chemical change is the conversion of a methyl ester functional group to a carboxylic acid. This is typically achieved through base-catalyzed hydrolysis followed by an acidic workup.

Hydrolysis_Reaction Ester Methyl 8-aminoisoquinoline-5-carboxylate (C₁₁H₁₀N₂O₂) Reagents 1. NaOH (aq), Heat 2. HCl (aq) Acid 8-aminoisoquinoline-5-carboxylic acid (C₁₀H₈N₂O₂) Methanol CH₃OH Reagents->Acid Hydrolysis Analysis_Workflow Start Start with Ester or Post-Hydrolysis Sample NMR_Prep Prepare NMR Sample (in DMSO-d₆) Start->NMR_Prep IR_Prep Prepare IR Sample (KBr Pellet) Start->IR_Prep MS_Prep Prepare MS Sample (in MeOH) Start->MS_Prep Acquire_NMR Acquire ¹H & ¹³C NMR NMR_Prep->Acquire_NMR Acquire_IR Acquire FT-IR IR_Prep->Acquire_IR Acquire_MS Acquire Mass Spectrum MS_Prep->Acquire_MS Analysis Compare Data to Expected Values Acquire_NMR->Analysis Acquire_IR->Analysis Acquire_MS->Analysis Conclusion Confirm Structure: Ester or Acid Analysis->Conclusion

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 8-aminoisoquinoline-5-carboxylate is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 8-aminoisoquinoline-5-carboxylate, grounded in established laboratory safety principles. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces a culture of safety and compliance.

While a specific Safety Data Sheet (SDS) for Methyl 8-aminoisoquinoline-5-carboxylate is not universally available, its structural components—an aminoisoquinoline core and a methyl ester group—classify it as a potentially hazardous organic compound. Analogous compounds, such as 8-methylquinoline, are known to cause skin and eye irritation and may be harmful if swallowed.[1][2][3] Therefore, it is imperative to handle this compound and its waste with the assumption that it is hazardous.

Part 1: Pre-Disposal Risk Assessment and Preparation

Before handling the chemical for disposal, a thorough risk assessment is the first line of defense. This initial phase is critical for preventing accidental exposure and ensuring that the disposal process is executed flawlessly.

1.1. Personal Protective Equipment (PPE): The Non-Negotiable Barrier

The nature of aminoisoquinoline derivatives necessitates robust protection.[1][4] Never handle Methyl 8-aminoisoquinoline-5-carboxylate waste without the following PPE:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or a full-face shield.Protects against splashes and airborne particles. Similar compounds are classified as serious eye irritants.[1][2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Amines and esters can cause skin irritation. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4]
Body Protection A standard laboratory coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory To be used in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of any vapors or dust.

1.2. Assembling Your Disposal Kit

Prepare all necessary materials in advance to ensure a smooth and safe process:

  • A designated, chemically compatible hazardous waste container. The original container is often the best choice, provided it is in good condition.[5] Otherwise, a high-density polyethylene (HDPE) or glass container is suitable.

  • A "Hazardous Waste" label.

  • A secondary containment bin, large enough to hold the entire volume of the waste container in case of a leak.

  • A laboratory spill kit appropriate for chemical spills.

Part 2: The Step-by-Step Disposal Protocol

This protocol is designed to guide you from the point of waste generation to its final, safe storage pending collection.

Step 1: Waste Characterization and Segregation

Methyl 8-aminoisoquinoline-5-carboxylate waste must be treated as hazardous chemical waste.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[5] This is to prevent the contamination of waterways and aquatic life, as its environmental fate is unknown.

  • Segregate Incompatibles: This compound should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[1][3]

The following diagram illustrates the initial decision-making process for waste segregation.

Start Generated Waste: Methyl 8-aminoisoquinoline-5-carboxylate IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a designated solid chemical waste container. IsSolid->SolidWaste Solid LiquidWaste Is the waste in an organic solvent? IsSolid->LiquidWaste Liquid CheckCompat Check compatibility chart before mixing with other wastes. SolidWaste->CheckCompat AqueousWaste Aqueous Waste Stream (Non-Halogenated) LiquidWaste->AqueousWaste No OrganicWaste Organic Waste Stream (Non-Halogenated) LiquidWaste->OrganicWaste Yes AqueousWaste->CheckCompat OrganicWaste->CheckCompat

Caption: Waste Segregation Flowchart

Step 2: Waste Collection and Container Management

Proper containment is key to preventing leaks and ensuring safe transport.

  • Container Selection: Use a container made of a compatible material (e.g., glass or HDPE) with a tightly sealing screw cap. The container must be clean and in good condition.[5] Do not use food or beverage containers.

  • Filling the Container:

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

    • Always keep the container closed except when adding waste. This minimizes the release of vapors and prevents spills.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Methyl 8-aminoisoquinoline-5-carboxylate"), and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Your laboratory should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Store the waste container within a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

  • Segregation within SAA: Ensure that the container is stored away from incompatible materials, as identified in Step 1.

Step 4: Arranging for Final Disposal

The final step is to hand off the waste to trained professionals.

  • Contact Environmental Health & Safety (EHS): When your waste container is full or you no longer need to accumulate this type of waste, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection requests.

  • Documentation: Maintain any required records of waste generation and disposal as per your institution's policies and local regulations.

The overall workflow for the disposal of Methyl 8-aminoisoquinoline-5-carboxylate is summarized in the diagram below.

cluster_Lab In the Laboratory cluster_EHS EHS Responsibility Assess 1. Risk Assessment & PPE Segregate 2. Segregate Waste Stream Assess->Segregate Collect 3. Collect in Labeled, Compatible Container Segregate->Collect Store 4. Store in Secondary Containment in SAA Collect->Store Request 5. Request EHS Pickup Store->Request Transport 6. EHS Transports to Central Facility Request->Transport Disposal 7. Final Disposal via Licensed Vendor Transport->Disposal

Caption: Disposal Workflow from Lab to Final Disposal

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.[6]

References

  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ. [Link]

  • Reaction of isoquinolinequinone 1 with α-amino acid methyl esters. ResearchGate. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019, November 10). MDPI. [Link]

  • Chemical Compatibility Chart. Interstate Products Inc. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. [Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 8-aminoisoquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug development, our work with novel chemical entities like Methyl 8-aminoisoquinoline-5-carboxylate demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the causal understanding behind each safety measure, ensuring that every protocol is a self-validating system of protection.

While specific toxicological data for Methyl 8-aminoisoquinoline-5-carboxylate is not extensively documented, the known hazards of structurally similar aminoisoquinoline and quinoline derivatives provide a solid foundation for a conservative and robust safety strategy. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, we must handle this compound with the assumption that it presents similar hazards.

The Logic of Protection: Hazard Assessment and Control

Before any handling occurs, a thorough risk assessment is paramount. The primary routes of exposure for a solid compound like this are inhalation of dust, dermal contact, and ocular exposure. Ingestion via contaminated hands is also a risk.[5] Our PPE strategy is designed to create a series of barriers against these routes.

Key Identified Hazards (Based on Analogues):

  • Skin Irritation : Expected to be a Category 2 skin irritant.[1]

  • Eye Irritation : Expected to be a Category 2 eye irritant, causing serious irritation.[1][4]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4]

  • Ingestion : May be harmful if swallowed.[1]

It is crucial to remember that PPE is the last line of defense. The first steps in ensuring safety are always engineering and administrative controls.

  • Engineering Controls : Always handle Methyl 8-aminoisoquinoline-5-carboxylate within a certified chemical fume hood to control airborne dust and vapors.[6] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]

  • Administrative Controls : Minimize the quantity of material handled at any one time. Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Core PPE Requirements: A Multi-Layered Defense

The following table outlines the minimum required PPE for handling Methyl 8-aminoisoquinoline-5-carboxylate in a laboratory setting. The selection of specific items should always be guided by a task-specific risk assessment.

Protection Area Required PPE Specification & Rationale
Hand Protection Double-Gloving with Nitrile GlovesInner Glove : Standard nitrile examination glove. Outer Glove : Thicker, chemical-resistant nitrile glove. This provides a robust barrier against dermal absorption.[5][8] Contaminated outer gloves can be removed and replaced without breaking containment.[5]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles : Must provide a complete seal around the eyes to protect from airborne powder and splashes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[1][7] Face Shield : Required when there is a significant risk of splashing, such as when handling solutions or during spill cleanup.[5][8]
Body Protection Chemical-Resistant Lab Coat with Knit CuffsA fully buttoned lab coat made of a low-permeability material prevents skin contact.[8] Knit cuffs are essential to ensure a seal with the inner glove.
Respiratory Protection NIOSH-Approved N95 Respirator (or equivalent)Required when handling the solid compound outside of a fume hood or when dust generation is unavoidable (e.g., weighing).[1][8] Surgical masks offer no protection against chemical dusts.[5] A full respiratory protection program, including fit-testing, is required by OSHA.[5]

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is non-negotiable. This procedural approach minimizes the risk of exposure at every stage of handling.

Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (Perform Seal Check) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Cuffs) Don4->Don5 Doff1 1. Outer Gloves (Dispose as Hazardous Waste) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as Hazardous Waste) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Solid :

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a micro-spatula to minimize dust generation. Avoid pouring the powder.

    • Close the container immediately after dispensing.

  • Dissolution :

    • Add solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Decontaminate the spatula and any other equipment used with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Carefully package all contaminated disposable materials for waste disposal.

    • Follow the doffing procedure outlined in the diagram above.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][8]

Emergency & Spill Response
  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or outside of a containment device, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the appropriate PPE, including respiratory protection.[6]

  • Cleanup (Small Spill in Fume Hood) :

    • Ensure you are wearing the full PPE described above.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6][9]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.[6]

    • Clean the spill area with soap and water.[9]

  • Personal Contamination :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

Disposal Plan
  • Chemical Waste : All excess solid Methyl 8-aminoisoquinoline-5-carboxylate and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in a sealed, clearly labeled hazardous waste container.[1][9]

  • Compliance : All waste disposal must adhere to local, state, and federal regulations.[9]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • World Health Organization. Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. [Link]

  • PubMed. (2014, January 23). Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

  • University of Wisconsin Hospitals and Clinics Authority. PPE Requirements Hazardous Drug Handling. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.